4-Phenyloxane-4-carbonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyloxane-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11(14)12(6-8-15-9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCVQLSKZIVCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640617 | |
| Record name | 4-Phenyloxane-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100119-45-7 | |
| Record name | 4-Phenyloxane-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-phenyloxane-4-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-phenyloxane-4-carbonyl chloride is a specialized organic compound characterized by a unique trifecta of functional groups: a saturated six-membered oxane ring, a phenyl group, and a reactive acyl chloride moiety, all centered around a quaternary carbon. This distinct architecture makes it a valuable, albeit niche, reagent in medicinal chemistry and organic synthesis. Its structural rigidity, conferred by the oxane ring, coupled with the reactivity of the acyl chloride, allows for the precise introduction of the 4-phenyloxane-4-carbonyl scaffold into a diverse range of molecular frameworks. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis from its carboxylic acid precursor, its anticipated reactivity, and potential applications in drug discovery and materials science.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₃ClO₂ | Based on the known structure of 4-phenyloxane-4-carboxylic acid. |
| Molecular Weight | 224.68 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow solid or liquid | Acyl chlorides are often fuming liquids or low-melting solids. The related 4-biphenylcarbonyl chloride is a white to yellow crystalline powder.[1] |
| Melting Point | Estimated >100 °C | The precursor, 4-phenyloxane-4-carboxylic acid, is a solid. The related 4-biphenylcarbonyl chloride has a melting point of 110-112 °C.[1] |
| Boiling Point | >200 °C (with potential decomposition) | High molecular weight and polarity suggest a high boiling point. Acyl chlorides can be susceptible to decomposition at elevated temperatures. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | The acyl chloride group will readily react with protic solvents. |
| Stability | Moisture-sensitive. | The acyl chloride functional group is highly susceptible to hydrolysis. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 4-phenyloxane-4-carboxylic acid.[2] Several standard laboratory reagents can accomplish this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent.
Conceptual Synthesis Pathway
Caption: General synthesis of this compound.
Detailed Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides.[3][4][5]
Materials:
-
4-phenyloxane-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dry glassware (oven-dried and cooled under an inert atmosphere)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-phenyloxane-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 eq) to the stirred slurry at room temperature. The addition should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with an anhydrous solvent like toluene may be performed. The resulting crude this compound can often be used directly in subsequent reactions or further purified by distillation or recrystallization if necessary.
Self-Validating System and Causality:
-
Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.
-
Reflux Conditions: The elevated temperature accelerates the reaction rate.
-
Inert Atmosphere: Prevents the hydrolysis of the highly reactive acyl chloride product by atmospheric moisture.
-
Anhydrous Solvents: The use of dry solvents is critical to prevent unwanted side reactions with water.
Reactivity and Mechanistic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effect of the adjacent chlorine atom. This makes it a prime target for nucleophilic acyl substitution reactions.
Key Reactions:
-
Hydrolysis: Rapid reaction with water to reform the parent carboxylic acid and generate hydrochloric acid. This underscores the need for anhydrous reaction conditions.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with primary and secondary amines to yield amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic rings.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
Caption: Mechanism of nucleophilic acyl substitution.
Expertise & Experience Insights: The oxane ring is generally stable under these conditions, but strong bases or nucleophiles could potentially lead to ring-opening, although this is less likely given the stability of the tetrahydropyran ring system. The phenyl group can influence the reactivity through inductive and resonance effects, but its primary role is often as a core structural element in the final product.
Potential Applications in Drug Development
The 4-phenyloxane-4-carbonyl scaffold is of interest in medicinal chemistry for several reasons:
-
Scaffold Hopping: It can serve as a bioisosteric replacement for other cyclic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability.
-
Introduction of 3D Character: The non-planar oxane ring introduces three-dimensionality into otherwise flat molecules, which can enhance binding affinity and selectivity for protein targets.
-
Versatile Intermediate: As a reactive acyl chloride, it is a key building block for creating libraries of amides, esters, and ketones for high-throughput screening. For instance, similar acyl chlorides are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[7]
Safety and Handling
As with all acyl chlorides, this compound should be handled with extreme care in a well-ventilated fume hood.
Table 2: GHS Hazard Information (Inferred from similar compounds)
| Hazard | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[8][9] |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[8] |
| Acute Toxicity (Inhalation) | Likely Toxic | Corrosive to the respiratory tract. |
| Other Hazards | Reacts violently with water.[8] Lachrymatory.[1] |
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Lab coat
-
Use in a fume hood is mandatory.
Handling and Storage:
-
Store in a cool, dry place away from moisture.
-
Keep the container tightly sealed under an inert atmosphere.
-
Handle in a way that avoids generating dust or fumes.
References
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PubChem. 4-phenyloxane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Sharma, et al. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. [Link]
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Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
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PrepChem. Synthesis of A. 4-Biphenylcarbonyl Chloride. [Link]
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Chemistry LibreTexts. Relative Reactivity of Carbonyls. [Link]
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Stack Exchange. What results from the reaction of 4-phenylbutanoyl chloride in presence of AlCl3? [Link]
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Organic Chemistry Portal. Acyl chloride synthesis. [Link]
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Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
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An In-depth Technical Guide to 4-phenyloxane-4-carbonyl chloride
This guide provides a comprehensive technical overview of 4-phenyloxane-4-carbonyl chloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction and Strategic Importance
This compound (CAS No. 100119-45-7) is a bifunctional reagent of significant interest in medicinal chemistry.[1] It incorporates two critical structural motifs: the oxane (tetrahydropyran) ring and a reactive acyl chloride. The oxane scaffold is recognized as a "privileged" structure in drug design, often introduced to enhance metabolic stability, improve solubility, and modulate the pharmacokinetic profile of a lead compound.[2] The 4-phenyl substituent provides a rigid aromatic core for further functionalization, while the 4-carbonyl chloride group serves as a highly reactive handle for covalent bond formation, enabling the facile synthesis of a diverse array of amides, esters, and other derivatives.
The strategic value of this molecule lies in its ability to serve as a versatile scaffold for constructing complex molecules with potential therapeutic applications. Its unique three-dimensional structure, combining a flexible saturated heterocycle with a rigid aromatic ring, allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.
Physicochemical and Structural Data
A clear understanding of the fundamental properties of a reagent is paramount for its effective use. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 100119-45-7 | [1] |
| Molecular Formula | C₁₂H₁₃ClO₂ | Chemically Derived |
| Molecular Weight | 224.68 g/mol | Chemically Derived |
| Canonical SMILES | C1COCC(C1)(C2=CC=CC=C2)C(=O)Cl | Chemically Derived |
| Appearance | (Predicted) White to off-white solid | Inferred from similar compounds |
| Sensitivity | Moisture sensitive, Lachrymatory | Inferred from acyl chloride class[3] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor. The causality behind this approach is the need to first construct the stable carboxylic acid before converting it to the highly reactive acyl chloride.
Step 1: Synthesis of 4-phenyloxane-4-carboxylic acid
Step 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard and robust transformation in organic synthesis.[6] The choice of chlorinating agent is critical and is dictated by factors such as substrate tolerance, desired purity, and ease of byproduct removal.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow from a starting material to the final product.
Detailed Experimental Protocol (Step 2):
This protocol describes the conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂), a common and effective reagent.[7][8]
-
System Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-phenyloxane-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of acid) to the flask. The use of a solvent is optional but can facilitate a smoother reaction.
-
Reagent Addition: Under a gentle stream of nitrogen, slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise to the stirred suspension at room temperature. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Causality: Thionyl chloride is a highly effective chlorinating agent. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product, ensuring a high conversion rate.[8] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive.
-
-
Reaction: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).
-
Trustworthiness: It is crucial to remove all excess SOCl₂ as its presence can interfere with subsequent reactions. Co-evaporation with anhydrous toluene (2-3 times) is a reliable method to ensure its complete removal.
-
-
Product: The resulting crude this compound is often used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed, though care must be taken due to the compound's reactivity.
Chemical Reactivity and Handling
The reactivity of this compound is dominated by two key features: the electrophilic acyl chloride and the stability of the oxane ring.
Reactivity of the Acyl Chloride Group
As with all acyl chlorides, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic acyl substitution.[6][9] It readily reacts with a wide range of nucleophiles, including:
-
Water: Hydrolyzes rapidly to form the parent carboxylic acid. This underscores the need for anhydrous conditions during synthesis and handling.[3]
-
Alcohols: Reacts to form esters.
-
Amines (Primary and Secondary): Reacts to form amides. This is one of the most common applications in drug discovery for linking molecular fragments.
-
Carboxylates: Reacts to form anhydrides.
Stability of the Oxane Ring
The oxane ring is a saturated six-membered heterocycle and is generally stable under many synthetic conditions, particularly basic and neutral conditions.[10] However, due to inherent ring strain (though less than smaller rings like oxetanes or epoxides), it can undergo ring-opening under strongly acidic conditions.[11][12][13] This stability profile allows for a wide range of chemical transformations to be performed on the acyl chloride moiety without compromising the integrity of the heterocyclic core.
Caption: Reactivity profile with common nucleophiles.
Safe Handling and Storage
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is expected to be lachrymatory (causes tearing).[3]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Protect from moisture to prevent hydrolysis.
Applications in Drug Development and Medicinal Chemistry
The utility of this compound in drug discovery is multifaceted, stemming from the advantageous properties conferred by its constituent parts.
-
Scaffold Hopping and Bioisosteric Replacement: The oxane ring is often used as a bioisostere for less stable or metabolically labile groups, such as gem-dimethyl or carbonyl groups. This can lead to improved metabolic stability and aqueous solubility without sacrificing binding affinity.[10]
-
Vector for Diversity-Oriented Synthesis: The reactive acyl chloride handle allows for the rapid generation of compound libraries. By reacting the core scaffold with a diverse panel of amines or alcohols, researchers can efficiently explore the structure-activity relationship (SAR) of a pharmacophore.[14][15]
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for linking to other molecular components, enabling the construction of larger, more potent drug candidates. Carbonyl chemistry is central to the synthesis of complex molecules with specific biological activities.[16]
Spectroscopic Characterization
Unambiguous characterization of the molecule is essential for quality control. The expected spectroscopic data are as follows:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group (typically in the δ 7.2-7.6 ppm range), and diastereotopic protons of the oxane ring (typically in the δ 3.5-4.5 ppm and 1.8-2.5 ppm ranges).
-
¹³C NMR: A characteristic signal for the carbonyl carbon (δ > 170 ppm), signals for the aromatic carbons, and signals for the carbons of the oxane ring.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride, typically appearing at a high frequency (around 1785-1815 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of chlorine.
While specific spectral data is not available in the initial search, these predictions are based on well-established principles of spectroscopic analysis for similar organic compounds.[17][18][19][20]
Conclusion
This compound is a high-value, versatile chemical intermediate for the synthesis of novel chemical entities in drug discovery and development. Its combination of a metabolically favorable oxane ring, a rigid phenyl scaffold, and a reactive acyl chloride handle provides a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential in creating the next generation of therapeutic agents.
References
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This compound | CAS#:100119-45-7 | Chemsrc. (2025). Chemsrc. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). PubMed. Available at: [Link]
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Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016). ACS Publications. Available at: [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (n.d.). Beilstein Journals. Available at: [Link]
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converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Chemguide. Available at: [Link]
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Conversion of Carboxylic Acids to Acid Chlorides - YouTube. (2020). YouTube. Available at: [Link]
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Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. (n.d.). NIH. Available at: [Link]
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Oxetane - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
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Oxetane Presentation.pptx - The Dong Group. (n.d.). The Dong Group. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024). NIH. Available at: [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - NIH. (2023). NIH. Available at: [Link]
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Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. (2025). ResearchGate. Available at: [Link]
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Spectral data for compounds. | Download Table - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. (n.d.). ChemRxiv. Available at: [Link]
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An In-Depth Technical Guide to 4-Phenyloxane-4-carbonyl Chloride: Synthesis, Structure, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-phenyloxane-4-carbonyl chloride, a versatile yet under-documented chemical entity. While direct literature on this specific molecule is sparse, this document, grounded in established chemical principles and data from closely related analogues, serves as a robust theoretical and practical framework for researchers, scientists, and drug development professionals. We will explore its molecular structure and conformational analysis, propose detailed synthetic pathways for its precursor 4-phenyloxane-4-carboxylic acid, outline its conversion to the title acyl chloride, and delve into its potential as a valuable building block in medicinal chemistry. The inherent reactivity of the acyl chloride functional group, combined with the favorable pharmacological properties often associated with the 4-phenyl-tetrahydropyran scaffold, positions this molecule as a promising starting point for the synthesis of novel therapeutics.
Introduction: The Significance of the 4-Phenyl-Tetrahydropyran Scaffold
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its appeal stems from its ability to act as a conformationally constrained, metabolically stable ether, which can improve the pharmacokinetic profile of a drug candidate by reducing lipophilicity and providing a hydrogen bond acceptor.[1] The introduction of a phenyl group at the 4-position creates a 4,4-disubstituted tetrahydropyran, a motif that is increasingly recognized for its potential in modulating biological activity. This substitution pattern can confer desirable properties such as improved target engagement and metabolic stability. The 4-aryl-tetrahydropyran scaffold is of significant interest in the development of treatments for a range of conditions, including neurological disorders and cancer.[2][3]
This compound, as the acyl chloride derivative, represents a highly reactive and versatile building block. Acyl chlorides are powerful acylating agents, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles to form amides, esters, and other carbonyl derivatives. This reactivity makes this compound an attractive starting material for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central tetrahydropyran ring with a phenyl group and a carbonyl chloride moiety attached to the same carbon atom (C4).
Figure 1: 2D representation of this compound.
Conformational Analysis
The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. In the case of this compound, the bulky phenyl and carbonyl chloride groups are attached to the same carbon. Due to the steric hindrance, it is likely that one substituent will occupy an axial position while the other is equatorial to minimize 1,3-diaxial interactions. The exact conformational preference would require detailed computational modeling or experimental data from techniques like X-ray crystallography, which are not currently available for this specific molecule. However, studies on similar 4,4-disubstituted pyrans suggest a dynamic equilibrium between two chair conformations.[4]
Physicochemical Properties (Predicted)
While experimental data is not available, the physicochemical properties of this compound can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₃ClO₂ |
| Molecular Weight | 224.68 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Reactivity | Highly reactive towards nucleophiles, moisture sensitive |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) |
Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor, 4-phenyloxane-4-carboxylic acid, followed by its conversion to the acyl chloride.
Figure 2: General synthetic workflow for this compound.
Synthesis of 4-Phenyloxane-4-carboxylic Acid
A plausible synthetic route to 4-phenyloxane-4-carboxylic acid involves the initial formation of 4-phenyloxane-4-carbonitrile, followed by hydrolysis. This approach leverages commercially available starting materials.
Protocol: Synthesis of 4-Phenyloxane-4-carboxylic Acid
Step 1: Synthesis of 4-Phenyloxane-4-carbonitrile
This step can be achieved via the reaction of bis(2-chloroethyl) ether with phenylacetonitrile in the presence of a strong base.
-
To a stirred solution of sodium hydride (2.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add phenylacetonitrile (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add bis(2-chloroethyl) ether (1.1 eq.) dropwise, and then heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenyloxane-4-carbonitrile.
Step 2: Hydrolysis of 4-Phenyloxane-4-carbonitrile to 4-Phenyloxane-4-carboxylic Acid
The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. A robust method involves basic hydrolysis followed by acidification.[5]
-
To a solution of 4-phenyloxane-4-carbonitrile (1.0 eq.) in ethanol and water, add potassium hydroxide (excess, e.g., 4-5 eq.).[5]
-
Heat the mixture at reflux (e.g., 130 °C in a sealed vessel) for 10-12 hours.[5]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.[5]
-
Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[5]
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid.[5]
-
Extract the product with ethyl acetate (3x).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenyloxane-4-carboxylic acid.[5]
Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Protocol: Synthesis of this compound
-
To a solution of 4-phenyloxane-4-carboxylic acid (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.5-2.0 eq.) at room temperature.
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Monitor the reaction by observing the disappearance of the starting material (e.g., by TLC of a quenched aliquot).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
The resulting crude this compound is often used directly in the next step without further purification due to its high reactivity and moisture sensitivity.
Chemical Reactivity and Synthetic Applications
As an acyl chloride, this compound is a highly electrophilic species, making it susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for the facile synthesis of a variety of derivatives.
Figure 3: Key reactions of this compound.
-
Amide Formation: The reaction with primary or secondary amines is typically rapid and high-yielding, providing access to a diverse range of 4-phenyloxane-4-carboxamides. This is arguably the most important application in drug discovery, as the amide bond is a cornerstone of many pharmaceutical structures.
-
Ester Formation: Alcohols react readily with the acyl chloride, usually in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the corresponding esters.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can acylate aromatic rings to form aryl ketones.
-
Hydrolysis: The acyl chloride will react readily with water to hydrolyze back to the parent carboxylic acid. This necessitates the use of anhydrous conditions during its synthesis and subsequent reactions.
Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of new therapeutic agents. By forming amide or ester linkages, it allows for the introduction of the 4-phenyl-tetrahydropyran moiety into a wide variety of molecular architectures.
-
Scaffold for Library Synthesis: Its reactivity makes it an ideal reagent for creating large and diverse libraries of compounds for biological screening. These libraries can be used to identify hits against a multitude of biological targets.
-
Modulation of Physicochemical Properties: The tetrahydropyran ring can improve the aqueous solubility and metabolic stability of a drug candidate compared to a more lipophilic carbocyclic analogue like cyclohexane.[1] The oxygen atom can also act as a hydrogen bond acceptor, potentially leading to improved binding affinity with the target protein.
-
Bioisosteric Replacement: The 4-phenyl-tetrahydropyran group can be used as a bioisostere for other chemical groups in known drugs to fine-tune their pharmacological properties.
While there are no approved drugs that specifically contain the this compound derived moiety, the broader class of 4-aryl-tetrahydropyrans is being actively investigated. For instance, derivatives of 4-aryl-tetrahydropyrans have been explored as potential agents for treating neurological and inflammatory disorders.[2][3]
Characterization
Since this compound is highly reactive, it is typically characterized by its conversion to a more stable derivative, such as a methyl ester or an amide, which can then be fully characterized by standard spectroscopic methods. The precursor, 4-phenyloxane-4-carboxylic acid, can be characterized as follows (predicted data based on analogues):
| Technique | Expected Observations for 4-Phenyloxane-4-carboxylic Acid |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Multiplets for the phenyl protons (7.2-7.5 ppm).- Multiplets for the tetrahydropyran protons (1.5-4.0 ppm). |
| ¹³C NMR | - A signal for the carboxylic carbonyl carbon (175-185 ppm).- Signals for the aromatic carbons (125-145 ppm).- Signals for the tetrahydropyran carbons (25-70 ppm), including a quaternary carbon. |
| IR Spectroscopy | - A very broad O-H stretch (2500-3300 cm⁻¹).- A strong C=O stretch (around 1700-1725 cm⁻¹).- C-O stretches for the ether linkage. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the molecule. |
Safety and Handling
This compound, like other acyl chlorides, should be handled with care in a well-ventilated fume hood.
-
Corrosive: It is expected to be corrosive and will cause severe burns upon contact with skin and eyes.
-
Moisture Sensitive: It reacts with moisture in the air to produce hydrogen chloride gas, which is also corrosive and an irritant to the respiratory system.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound.
-
Storage: It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
Conclusion
This compound, while not a widely documented compound, represents a molecule of significant synthetic potential. By leveraging established chemical transformations, it can be readily prepared from its corresponding carboxylic acid. Its high reactivity, coupled with the desirable properties of the 4-phenyl-tetrahydropyran scaffold, makes it a valuable tool for medicinal chemists and drug discovery scientists. This guide provides a foundational understanding of its synthesis, structure, and potential applications, and it is hoped that it will stimulate further research into this and related chemical entities.
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An In-depth Technical Guide to the Reactivity of 4-Phenyloxane-4-carbonyl Chloride with Nucleophiles
Abstract
This technical guide provides a comprehensive examination of the synthesis and reactivity of 4-phenyloxane-4-carbonyl chloride, a specialized acyl chloride featuring a quaternary carbon center within a heterocyclic oxane ring. We will explore the fundamental principles governing its reactions with various nucleophiles, including water, alcohols, and amines, through the lens of nucleophilic acyl substitution. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the causality behind experimental choices, detailed protocols, and an authoritative grounding in established chemical principles.
Introduction: The Significance of the Oxane Scaffold and Acyl Chloride Reactivity
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into pharmaceutical agents due to its favorable metabolic stability and solubility properties.[1] When functionalized with a reactive group like an acyl chloride, the 4-phenyloxane moiety becomes a valuable building block for introducing this bulky, sterically hindered cyclic system into a larger molecular framework.
This compound is characterized by a highly electrophilic carbonyl carbon, a consequence of the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms. This inherent reactivity makes it an excellent acylating agent. However, the quaternary nature of the C4 position, substituted with both a phenyl group and the carbonyl chloride, introduces significant steric hindrance that modulates its reactivity profile compared to simpler, unhindered acyl chlorides. Understanding this interplay between electronic activation and steric hindrance is critical for predicting reaction outcomes and optimizing conditions.
Synthesis of this compound
The synthesis of the title compound is a two-step process, beginning with the corresponding carboxylic acid, 4-phenyloxane-4-carboxylic acid.
Step 1: Synthesis of 4-Phenyloxane-4-carboxylic Acid (Proposed Route)
Step 2: Conversion to this compound
The conversion of a carboxylic acid to its corresponding acyl chloride is a standard and highly efficient transformation.[2][3] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[2][4]
The mechanism involves an initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gas.[2]
Experimental Protocol: Synthesis of this compound
-
Preparation : In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-phenyloxane-4-carboxylic acid.
-
Reagent Addition : Carefully add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents) to the flask. The reaction can be run neat or with an inert solvent like toluene.[5]
-
Reaction : Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a robust vacuum pump and appropriate traps to handle the corrosive nature of SOCl₂.[6]
-
Purification : The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, purification can be achieved by vacuum distillation.
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Phenyloxane-4-carboxylic Acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating Agent |
| Toluene (optional) | - | Inert Solvent |
Table 1: Reagents for the conversion of carboxylic acid to acyl chloride.
Reactivity with Nucleophiles: The Nucleophilic Acyl Substitution Mechanism
Acyl chlorides are among the most reactive carboxylic acid derivatives towards nucleophilic attack.[7][8] The reaction with a nucleophile (Nu:) proceeds via a well-established nucleophilic acyl substitution mechanism, which is generally a two-step addition-elimination process.[9][10]
-
Addition Step : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination Step : The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O π-bond, and the chloride ion, being an excellent leaving group (as it is the conjugate base of the strong acid HCl), is eliminated.[11][12]
Reaction with Water (Hydrolysis)
Acyl chlorides react readily, often vigorously, with water to form the corresponding carboxylic acid.[7][13] This reaction is a prime example of the nucleophilic acyl substitution mechanism where water acts as the nucleophile. Due to this high reactivity, this compound must be handled under anhydrous conditions to prevent premature hydrolysis.
Mechanism Insight : The reaction proceeds through the standard addition-elimination pathway, followed by deprotonation of the intermediate by another water molecule or the released chloride ion to yield the final carboxylic acid and HCl.
Experimental Protocol: Hydrolysis
-
Setup : In a round-bottom flask, dissolve this compound in a suitable inert solvent (e.g., THF, diethyl ether).
-
Addition : Slowly add water dropwise to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary for larger-scale reactions.
-
Work-up : After the reaction is complete (as monitored by TLC or GC-MS), the solvent can be removed under reduced pressure. The resulting carboxylic acid can be purified by recrystallization or chromatography.
Reaction with Alcohols (Esterification)
The reaction of this compound with an alcohol yields an ester.[7][14] This is a highly efficient method for ester formation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to neutralize the HCl byproduct, which drives the reaction to completion.[7]
Causality Behind Experimental Choices :
-
Base : The inclusion of a base like pyridine is crucial. It prevents the buildup of HCl, which could potentially protonate the alcohol, reducing its nucleophilicity, or engage in side reactions.
-
Steric Considerations : The rate of this reaction will be sensitive to the steric bulk of the alcohol. Primary alcohols will react faster than secondary alcohols, and tertiary alcohols will react very slowly, if at all, due to steric hindrance around both the acyl chloride's electrophilic center and the alcohol's nucleophilic oxygen.[15][16]
Experimental Protocol: Esterification
-
Setup : Dissolve the alcohol and a slight excess of pyridine (or TEA) in an anhydrous, inert solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., N₂ or Ar).
-
Addition : Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound in the same solvent dropwise.
-
Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion.
-
Work-up : Quench the reaction with water or a dilute aqueous acid solution to remove the pyridinium hydrochloride salt. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the resulting ester by column chromatography.
| Component | Role | Rationale |
| Alcohol (R'-OH) | Nucleophile | Forms the ester OR' group |
| Pyridine / TEA | Base | Scavenges HCl byproduct, drives equilibrium |
| DCM / THF | Anhydrous Solvent | Prevents hydrolysis of the acyl chloride |
Table 2: Key components in the esterification of this compound.
Reaction with Amines (Amidation)
The reaction with primary or secondary amines is typically very rapid and produces the corresponding N-substituted amides.[7][12][17] Tertiary amines do not react to form amides as they lack a proton on the nitrogen to be removed.[18] In this reaction, two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with an external non-nucleophilic base like pyridine or TEA.
Causality Behind Experimental Choices :
-
Stoichiometry : Using two equivalents of the amine is a common and convenient strategy. It avoids the need for an additional base. However, if the amine is valuable or complex, using one equivalent with a cheaper external base is more economical.
-
Nucleophilicity : Amines are generally more nucleophilic than alcohols, leading to faster reaction rates. The steric hindrance at the C4 position of the acyl chloride will still play a role, and bulky amines will react more slowly than less hindered ones.
Experimental Protocol: Amidation
-
Setup : Dissolve the primary or secondary amine (2.2 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane) in a flask.
-
Addition : Cool the solution to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Work-up : Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : The resulting amide can be purified by recrystallization or column chromatography.
Conclusion and Field Insights
This compound is a highly reactive and synthetically useful intermediate. Its utility lies in its ability to introduce a sterically demanding and pharmaceutically relevant scaffold onto a variety of molecules through nucleophilic acyl substitution. The key to successfully employing this reagent is a thorough understanding of its reactivity profile, particularly the need for anhydrous conditions and the influence of steric hindrance on reaction rates with different nucleophiles. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the rational design and execution of synthetic strategies involving this valuable chemical entity.
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Stability and Storage of 4-Phenyloxane-4-Carbonyl Chloride: A Technical Guide for Researchers
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-phenyloxane-4-carbonyl chloride, a reactive acyl chloride of interest in pharmaceutical and chemical synthesis. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and the fundamental principles of acyl chloride chemistry to provide field-proven insights for researchers, scientists, and drug development professionals.
Chemical Profile and Inferred Reactivity
This compound possesses a unique structure with the highly reactive acyl chloride functional group situated on a quaternary carbon atom within a tetrahydropyran (oxane) ring and adjacent to a phenyl group. This structural arrangement has significant implications for its reactivity and stability.
The core of its chemical behavior is dictated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.[1][2][3] The presence of a good leaving group, the chloride ion, makes this compound highly reactive towards a variety of nucleophiles.[3]
Key Structural Features and Their Influence:
-
Acyl Chloride Group: The primary driver of reactivity, making the compound susceptible to hydrolysis, alcoholysis, and aminolysis.[1][2]
-
Quaternary Carbon Center: The attachment of the carbonyl chloride to a sterically hindered carbon may influence the rate of nucleophilic attack compared to less hindered acyl chlorides.
-
Oxane Ring: The ether linkage within the ring is generally stable but could be susceptible to cleavage under harsh acidic conditions, although this is unlikely to be a primary degradation pathway under normal storage.
-
Phenyl Group: The aromatic ring is electronically withdrawing, which can further enhance the electrophilicity of the carbonyl carbon.
Predicted Stability and Degradation Pathways
The principal factor affecting the stability of this compound is its extreme sensitivity to moisture.[4][5][6] Like other acyl chlorides, it will readily react with water, even atmospheric humidity, to undergo hydrolysis.[7]
Hydrolysis: The Primary Degradation Route
The most significant degradation pathway is the hydrolysis of the acyl chloride to the corresponding carboxylic acid, 4-phenyloxane-4-carboxylic acid, with the concurrent formation of corrosive hydrochloric acid (HCl) gas.[1][8]
Mechanism of Hydrolysis:
-
Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon.
-
Formation of a tetrahedral intermediate.
-
Elimination of the chloride ion.
-
Deprotonation of the oxonium ion to yield the carboxylic acid and HCl.
Caption: Predicted hydrolysis pathway of this compound.
Thermal Decomposition
While specific data is unavailable, it is reasonable to assume that elevated temperatures will accelerate degradation. Heating may lead to the elimination of HCl and the formation of other byproducts, especially in the presence of trace impurities.
Photostability
Exposure to light, particularly UV radiation, can contribute to the degradation of many organic compounds.[9] While no specific photostability data for this compound exists, it is prudent to protect it from light to minimize potential degradation.
Recommended Storage Conditions
The primary objective for storing this compound is to rigorously exclude moisture and prevent exposure to incompatible materials. The following conditions are based on best practices for handling highly reactive acyl chlorides.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[10] | Refrigeration slows down potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, corrosive-resistant container (e.g., glass with a PTFE-lined cap)[10] | Prevents leakage and reaction with the container material. Do not use metal containers.[10] |
| Environment | Dry, cool, and well-ventilated area[4][11][12][13][14] | Minimizes exposure to ambient moisture and allows for safe dissipation of any potential vapors. |
| Light | Protect from light | Prevents potential photodegradation. |
Handling and Safety Precautions
This compound is expected to be a corrosive and lachrymatory substance, causing severe skin burns and eye damage upon contact.[4][15][16] Inhalation may also cause respiratory irritation.[10] Therefore, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
-
Eye Protection: Tightly fitting safety goggles and a face shield.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[14]
-
Body Protection: A lab coat and, for larger quantities, an apron or chemical-resistant suit.[14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a fume hood.[10][11]
Safe Handling Workflow
The following workflow is recommended for handling this compound to ensure both the integrity of the compound and the safety of the researcher.
Caption: Recommended workflow for handling this compound.
Incompatible Materials
To prevent violent reactions and degradation, avoid contact with the following:
-
Water: Reacts violently.[4]
-
Amines: Reacts to form amides.[1]
-
Strong Bases: Can catalyze decomposition.[4]
-
Metals: May be corroded by the compound or its degradation products (HCl).
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data, the following experimental outlines are provided.
Protocol for Assessing Hydrolytic Stability
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
In a controlled environment (e.g., a glove box), aliquot the stock solution into several vials.
-
Spike the vials with varying, known amounts of water.
-
Monitor the disappearance of the parent compound and the appearance of the carboxylic acid derivative over time using a suitable analytical technique (e.g., HPLC, GC-MS, or NMR).
-
Analyze the data to determine the rate of hydrolysis under the tested conditions.
Protocol for Assessing Thermal Stability
-
Place accurately weighed samples of this compound in sealed vials under an inert atmosphere.
-
Expose the vials to a range of elevated temperatures for a fixed period.
-
Allow the samples to cool to room temperature.
-
Dissolve the samples in a suitable solvent and analyze for purity (e.g., by HPLC or GC).
-
Compare the purity of the heated samples to a control sample stored at the recommended temperature.
Conclusion
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An In-depth Technical Guide to the Hydrolysis of 4-phenyloxane-4-carbonyl chloride: Rate, Mechanism, and Experimental Considerations
Abstract
This technical guide provides a comprehensive analysis of the hydrolysis of 4-phenyloxane-4-carbonyl chloride, a molecule of interest in synthetic and medicinal chemistry. While specific kinetic data for this compound is not extensively documented in publicly available literature, this guide synthesizes established principles of acyl chloride reactivity, mechanistic organic chemistry, and modern analytical techniques to predict its hydrolytic behavior. We will explore the nucleophilic addition-elimination mechanism, the influence of steric and electronic factors on the reaction rate, and detailed protocols for experimentally determining the hydrolysis kinetics. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability and reactivity of complex acyl chlorides.
Introduction: The Significance of Acyl Chloride Hydrolysis
Acyl chlorides are highly reactive carboxylic acid derivatives widely employed as intermediates in organic synthesis due to their exceptional electrophilicity.[1] Their utility, however, is intrinsically linked to their susceptibility to hydrolysis, a reaction that can be both a desired transformation and a detrimental degradation pathway. The hydrolysis of an acyl chloride yields the corresponding carboxylic acid and hydrochloric acid, a process that can alter the biological activity, toxicity, and formulation stability of a pharmaceutical compound.[2][3]
This compound presents a unique structural framework, incorporating a bulky oxane ring and a phenyl substituent at the quaternary carbon adjacent to the carbonyl group. These features are expected to exert significant steric and electronic effects on the rate and mechanism of its hydrolysis. Understanding these effects is paramount for controlling its reactivity, optimizing reaction conditions, and predicting its stability in aqueous environments.
The Mechanism of Acyl Chloride Hydrolysis: A Nucleophilic Addition-Elimination Pathway
The hydrolysis of acyl chlorides, including this compound, proceeds through a well-established nucleophilic addition-elimination mechanism.[2][3][4] The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon.[4][5]
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the partially positive carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[2][4]
-
Formation of the Tetrahedral Intermediate: The initial attack results in a transient tetrahedral intermediate where the carbonyl oxygen becomes negatively charged, and the attacking water molecule bears a positive charge.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[4]
-
Deprotonation: A water molecule or the departed chloride ion acts as a base to deprotonate the positively charged oxygen, yielding the final carboxylic acid product and a hydronium ion (or hydrochloric acid).[4][6]
Visualizing the Hydrolysis Mechanism
The following diagram illustrates the stepwise nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
Factors Influencing the Hydrolysis Rate of this compound
The rate of hydrolysis of this compound is dictated by a combination of electronic and steric factors inherent to its structure.
Electronic Effects
The electrophilicity of the carbonyl carbon is a primary determinant of the reaction rate. The presence of two electronegative atoms, oxygen and chlorine, attached to the carbonyl carbon makes it highly electron-deficient and thus susceptible to nucleophilic attack.[7]
-
Phenyl Group: The phenyl group attached to the C4 position of the oxane ring can exert a modest electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon and accelerate hydrolysis.
Steric Effects
Steric hindrance around the carbonyl group can significantly impede the approach of the nucleophile (water), thereby slowing down the rate of hydrolysis.[8]
-
Oxane Ring and Phenyl Group: The bulky oxane ring and the phenyl group at the quaternary C4 position create a sterically congested environment around the carbonyl chloride moiety. This steric bulk is expected to be the dominant factor controlling the hydrolysis rate, likely making this compound significantly less reactive than simpler, unhindered acyl chlorides like acetyl chloride.[8]
The interplay between these electronic and steric effects will ultimately determine the observable hydrolysis rate constant. It is hypothesized that the steric hindrance will be the more influential factor, leading to a relatively slow hydrolysis rate compared to less substituted acyl chlorides.
Kinetics of Hydrolysis
The hydrolysis of acyl chlorides typically follows pseudo-first-order kinetics in the presence of a large excess of water.[9] The rate law can be expressed as:
Rate = kobs[this compound]
where kobs is the observed pseudo-first-order rate constant.
The half-life (t1/2) of the hydrolysis reaction can be calculated using the following equation:
t1/2 = 0.693 / kobs
While specific kinetic data for this compound is unavailable, the following table provides a hypothetical comparison of hydrolysis half-lives for different acyl chlorides to illustrate the expected impact of structure on reactivity.
| Acyl Chloride | Structure | Expected Relative Half-life | Primary Influencing Factor |
| Acetyl Chloride | CH₃COCl | Short | Minimal steric hindrance |
| Benzoyl Chloride | C₆H₅COCl | Moderate | Phenyl group conjugation |
| This compound | C₁₁H₁₃O₂Cl | Long | Significant steric hindrance |
Experimental Determination of Hydrolysis Rate
A robust and reliable experimental protocol is essential for accurately determining the hydrolysis rate of this compound. A common and effective method involves monitoring the disappearance of the starting material or the appearance of the product over time using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The following diagram outlines a typical experimental workflow for determining the hydrolysis rate constant.
Caption: A stepwise workflow for the experimental determination of the hydrolysis rate of this compound.
Detailed Protocol
Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound in a buffered aqueous solution at a defined temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer components (e.g., phosphate or acetate salts)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Thermostated water bath or reaction block
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.
-
Prepare the desired buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.4) and bring it to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
-
Initiation of Hydrolysis:
-
To initiate the reaction, add a small volume of the acyl chloride stock solution to a pre-warmed, stirred volume of the buffered aqueous solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a sufficient volume of cold acetonitrile to stop the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a C18 column.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Determine the peak area of the this compound at each time point.
-
Plot the natural logarithm of the peak area (ln(Area)) versus time.
-
Perform a linear regression analysis on the data points. The absolute value of the slope of the resulting line will be the pseudo-first-order rate constant (kobs).
-
Conclusion
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An In-Depth Technical Guide to the Physical Properties of 4-Phenyloxane-4-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Phenyloxane-4-carbonyl Chloride
The oxane (tetrahydropyran) ring is a privileged scaffold in drug discovery, valued for its favorable pharmacokinetic properties such as metabolic stability and enhanced solubility.[1] The introduction of a phenyl group and a reactive carbonyl chloride moiety at the C4 position creates a versatile building block, this compound, with significant potential for the synthesis of complex molecular architectures and novel therapeutic agents. The phenyl group can engage in various intermolecular interactions, while the acyl chloride functionality serves as a highly reactive handle for derivatization.[2]
Given the compound's nascent status, a thorough characterization of its physical properties is paramount for its application in synthesis, purification, and formulation. This guide focuses on the determination of its melting and boiling points, two fundamental properties that govern its handling, reaction conditions, and purification strategies.
Predicted Physical Properties
In the absence of direct experimental data for this compound, we can infer its likely physical state and properties by examining structurally related compounds.
| Property | Predicted Value/Range | Rationale & Comparative Analysis |
| Melting Point | Likely a low-melting solid | The presence of a rigid phenyl group and the polar carbonyl chloride suggests a crystalline solid structure at room temperature. For comparison, 4-biphenylcarbonyl chloride, which also contains a phenyl group attached to a carbonyl chloride, has a melting point of 110-112 °C.[3] However, the flexible oxane ring in our target molecule may lead to less efficient crystal packing, resulting in a lower melting point. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Acyl chlorides are generally volatile liquids or low-melting solids.[4] The boiling point is expected to be significantly higher than that of simpler acyl chlorides like ethanoyl chloride (51 °C) due to the increased molecular weight and intermolecular forces from the phenyl and oxane rings.[5] For a structural analog, tetrahydro-2H-pyran-4-carbonyl chloride has a boiling point of 50-55 °C.[2] The addition of the phenyl group would substantially increase the boiling point. It is also important to note that many acyl chlorides can decompose at higher temperatures. |
Synthesis of this compound
The synthesis of this compound would likely proceed from its corresponding carboxylic acid, 4-phenyloxane-4-carboxylic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.[6][7][8]
A plausible synthetic route is outlined below:
Caption: Synthetic pathway for this compound.
Experimental Determination of Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[9][10] For a novel compound like this compound, a precise melting point determination is a critical indicator of purity.
Protocol: Capillary Melting Point Determination
This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[11][12]
Materials and Equipment:
-
Purified this compound (crystalline solid)
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[12]
-
Melting Point Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point (based on predictions).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
The melting point range is reported as T₁ - T₂.
-
-
Data Validation: Repeat the measurement with two additional samples to ensure reproducibility. A narrow melting range (0.5-1°C) is indicative of high purity.
Caption: Workflow for capillary melting point determination.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[13] Given the reactive nature of acyl chlorides with moisture, the experimental setup must be meticulously dried.[5]
Protocol: Thiele Tube Method for Boiling Point Determination
This microscale method is suitable for small sample volumes and provides an accurate boiling point measurement.[13]
Materials and Equipment:
-
Purified this compound (liquid or molten solid)
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (one end sealed)
-
Rubber band or wire for attachment
-
Bunsen burner or microburner
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of the liquid sample to a small test tube.
-
Capillary Inversion: Place a capillary tube (sealed end up) into the test tube containing the sample.
-
Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube, making sure the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a burner.[13]
-
Observation: As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13]
-
Data Validation: Repeat the determination to ensure accuracy. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Workflow for Thiele tube boiling point determination.
Conclusion
While direct experimental data for the physical properties of this compound are yet to be published, this guide provides a robust framework for their prediction and empirical determination. The outlined protocols for melting and boiling point measurement are standard, reliable methods that, when executed with care, will yield accurate and reproducible data. This information is essential for the further development and application of this promising chemical entity in research and industry. The inherent reactivity of the acyl chloride functional group necessitates careful handling and anhydrous conditions throughout all experimental procedures.
References
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PubChem. (n.d.). 4-Phenylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12386–12431. [Link]
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Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
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Voronkov, M. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. International Journal of Molecular Sciences, 24(18), 13919. [Link]
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Wikipedia. (n.d.). Tetraphenylphosphonium chloride. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Experiment (1) determination of melting points. (2021). Retrieved from [Link]
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Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
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Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Determination of melting and boiling points. (n.d.). Retrieved from [Link]
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Voronkov, M. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(11), 2993. [Link]
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Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
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JoVE. (2020). Conversion of Carboxylic Acids to Acid Chlorides [Video]. YouTube. Retrieved from [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
-
UCO Chemistry. (2014). Lab 2: Identification of an Unknown Liquid by Boiling Point and Refractive Index [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenacyl chloride. Retrieved from [Link]
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-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
-
El-Subbagh, H. I., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic & Medicinal Chemistry, 25(24), 6439–6451. [Link]
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-
Melting point determination. (n.d.). Retrieved from [Link]
-
Tuttee Academy. (n.d.). AS/A-Level Chemistry - Acyl Chloride. Retrieved from [Link]
-
Zhang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929555. [Link]
-
Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 4-Phenyloxane-4-carbonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Phenyloxane-4-carbonyl chloride is a complex acyl chloride of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals. Its utility in organic synthesis is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides an in-depth analysis of the predicted solubility of this compound, grounded in the principles of physical organic chemistry and analogies to structurally similar compounds. Due to the compound's inherent reactivity, this guide also furnishes a detailed, field-proven experimental protocol for the safe and accurate determination of its solubility.
Introduction: The Synthetic Potential of this compound
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a phenyloxane moiety. This unique combination of functional groups makes it a valuable building block for introducing the phenyloxane scaffold into a diverse range of molecular architectures. The phenyloxane core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The acyl chloride functionality provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the formation of esters, amides, and other derivatives.[1]
A thorough understanding of the solubility of this compound is paramount for its effective use in synthesis. Solubility dictates the choice of reaction solvent, influences reaction kinetics, and is a critical parameter in purification and product formulation. This guide aims to provide a comprehensive understanding of these solubility characteristics, empowering researchers to optimize their synthetic strategies.
Predicting the Solubility of this compound: A Theoretical Framework
The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities and intermolecular forces tend to be miscible. The structure of this compound incorporates both polar and non-polar features:
-
Polar Moieties: The carbonyl group (C=O) of the acyl chloride and the ether linkage (-O-) in the oxane ring are polar, capable of dipole-dipole interactions.
-
Non-Polar Moieties: The phenyl group and the hydrocarbon backbone of the oxane ring are non-polar, contributing to van der Waals forces.
The presence of the highly reactive acyl chloride group is a dominant factor in its solubility profile. Acyl chlorides readily react with protic solvents, such as water and alcohols, in an often vigorous and exothermic manner.[2] This reactivity precludes their simple dissolution in these solvents; instead, a chemical transformation to the corresponding carboxylic acid or ester occurs.[3]
Therefore, the focus for dissolving this compound is on aprotic organic solvents . These solvents lack acidic protons and are generally unreactive towards acyl chlorides under typical conditions.
A qualitative prediction of solubility in a range of common organic solvents is presented in Table 1. This prediction is based on the known solubility of benzoyl chloride and other substituted benzoyl chlorides.[4][5][6]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Field Insights |
| Aprotic Polar Solvents | |||
| Tetrahydrofuran (THF) | Highly Soluble | The ether linkage in THF is compatible with the phenyloxane moiety, and its polarity can solvate the carbonyl group. An excellent choice for many reactions. | |
| Dichloromethane (DCM) | Highly Soluble | A versatile and relatively inert solvent that effectively dissolves a wide range of organic compounds. Its polarity is sufficient to solvate the acyl chloride. | |
| Chloroform (CHCl₃) | Highly Soluble | Similar to DCM, chloroform is a good solvent for acyl chlorides. | |
| Ethyl Acetate (EtOAc) | Soluble | While an ester, ethyl acetate is generally a suitable solvent for reactions with acyl chlorides, especially at moderate temperatures. | |
| Acetone | Soluble (with caution) | The ketone carbonyl can potentially react with highly reactive acyl chlorides, especially in the presence of catalysts. Use with caution and at low temperatures.[5] | |
| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that can be a good choice for reactions where higher polarity is required. | |
| Dimethylformamide (DMF) | Soluble (with caution) | DMF can catalyze the decomposition of some acyl chlorides and may contain water impurities. Use of dry DMF is essential. | |
| Dimethyl Sulfoxide (DMSO) | Soluble (with caution) | Similar to DMF, DMSO is highly polar and hygroscopic. Its reactivity with acyl chlorides should be considered. | |
| Aprotic Non-Polar Solvents | |||
| Toluene | Soluble | The aromatic nature of toluene is compatible with the phenyl group of the solute. | |
| Hexanes/Heptane | Sparingly Soluble to Insoluble | The large, polar acyl chloride and phenyloxane groups will likely limit solubility in highly non-polar aliphatic hydrocarbons. | |
| Diethyl Ether | Soluble | A good solvent for many organic reactions, though its high volatility requires careful handling. | |
| Protic Solvents | |||
| Water | Reactive | Reacts to form 4-phenyloxane-4-carboxylic acid and hydrochloric acid.[3] | |
| Alcohols (Methanol, Ethanol) | Reactive | Reacts to form the corresponding methyl or ethyl esters.[6] |
Experimental Determination of Solubility: A Protocol for Reactive Acyl Chlorides
Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to obtain accurate solubility data. The following procedure is a self-validating system that emphasizes safety and analytical rigor.
I. Safety Precautions
-
Work in a well-ventilated fume hood. Acyl chlorides are lachrymatory (tear-producing) and corrosive.[7]
-
Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handle all solvents and the acyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[8]
-
Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of spills.
II. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Inert gas supply (nitrogen or argon) with a manifold
-
Schlenk line or glove box (recommended)
-
Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)
-
Analytical balance (readable to at least 0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)
-
Syringes and syringe filters (PTFE, 0.22 µm)
III. Experimental Workflow
The following workflow is designed to determine the equilibrium solubility of this compound at a specific temperature.
Caption: Experimental workflow for determining the solubility of a reactive compound.
IV. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Under an inert atmosphere, add an excess amount of this compound to a series of oven-dried vials. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.
-
To each vial, add a precise volume (e.g., 2.00 mL) of the desired anhydrous organic solvent.
-
Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the excess solid to settle completely.
-
Carefully withdraw an aliquot (e.g., 0.500 mL) of the clear supernatant using a syringe, avoiding any solid particles.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial. This step is critical to remove any suspended microparticles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) |
| Dichloromethane | 9.1 | Value | Value |
| Tetrahydrofuran | 7.5 | Value | Value |
| Toluene | 2.4 | Value | Value |
| Ethyl Acetate | 6.0 | Value | Value |
| Acetonitrile | 37.5 | Value | Value |
| Hexane | 1.9 | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
The interpretation of the solubility data should consider the interplay of solvent polarity, intermolecular forces, and the specific interactions between the solute and the solvent. For instance, a higher solubility in moderately polar aprotic solvents like DCM and THF compared to non-polar solvents like hexane would be expected, confirming the theoretical predictions.
Conclusion: A Guide for Informed Synthesis
This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can confidently select appropriate solvents for their synthetic endeavors, leading to improved reaction outcomes, more efficient purifications, and the successful development of novel chemical entities. The principles and methodologies outlined herein are broadly applicable to other reactive acyl chlorides and will serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis.
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An In-depth Technical Guide to 4-Phenyltetrahydropyran-4-carbonyl Chloride: Synthesis and Applications in Modern Drug Discovery
Introduction: The Strategic Value of the 4-Phenyltetrahydropyran Scaffold
In the landscape of contemporary medicinal chemistry, the tetrahydropyran (oxane) ring is a privileged scaffold, frequently incorporated into the architecture of bioactive molecules to enhance properties such as solubility, metabolic stability, and target engagement. When substituted at the 4-position with a phenyl group, the resulting 4-phenyltetrahydropyran motif offers a valuable three-dimensional framework that can effectively probe the binding pockets of various biological targets. The further incorporation of a reactive carbonyl chloride at the same position, yielding 4-phenyltetrahydropyran-4-carbonyl chloride, creates a highly versatile building block for the synthesis of novel chemical entities in drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis of 4-phenyltetrahydropyran-4-carbonyl chloride, starting from its carboxylic acid precursor. It will delve into the practical considerations for its preparation and explore its potential applications as a key intermediate in the development of therapeutic agents, drawing on the established biological significance of the 4-phenyltetrahydropyran core.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 4-phenyltetrahydropyran-4-carbonyl chloride points to its immediate precursor, 4-phenyltetrahydropyran-4-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The main synthetic challenge, therefore, lies in the efficient construction of the quaternary carbon center of the substituted tetrahydropyran ring.
Caption: Retrosynthetic analysis of 4-phenyltetrahydropyran-4-carbonyl chloride.
Part 1: Synthesis of 4-Phenyltetrahydropyran-4-carboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. While multiple routes to substituted tetrahydropyrans exist, a common and reliable method involves the cyclization of a malonic ester with bis(2-chloroethyl) ether, followed by hydrolysis and decarboxylation. A subsequent phenylation step would be required. A more direct, albeit potentially lower-yielding approach, involves a Friedel-Crafts alkylation of benzene with a suitable tetrahydropyran-based electrophile. A plausible synthetic route is detailed below.
Experimental Protocol: Synthesis of 4-Phenyltetrahydropyran-4-carboxylic Acid
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, add bis(2-chloroethyl) ether dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice water and acidify with dilute sulfuric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.[1]
Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid
-
To the crude diethyl tetrahydropyran-4,4-dicarboxylate, add an excess of a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (as monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The dicarboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid in a vacuum oven to yield tetrahydropyran-4,4-dicarboxylic acid.[2]
Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid
-
Place the dry tetrahydropyran-4,4-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the solid gently under vacuum. The dicarboxylic acid will melt and decarboxylate to form tetrahydropyran-4-carboxylic acid, which can be distilled directly.
-
Alternatively, the decarboxylation can be carried out in a high-boiling solvent such as xylene by heating to reflux.[2] After cooling, the product can be isolated by extraction.
Step 4: Phenylation to 4-Phenyl-tetrahydropyran-4-carboxylic acid
This step is not explicitly detailed in the search results and represents a synthetic challenge. A potential, though likely low-yielding, approach could involve a Friedel-Crafts reaction. A more plausible, multi-step alternative is presented here based on related transformations.
-
Conversion to a suitable precursor for phenylation: Convert the carboxylic acid to an ester (e.g., methyl ester) using standard methods (e.g., Fischer esterification).
-
Grignard Reaction: Treat the methyl ester of tetrahydropyran-4-carboxylic acid with an excess of phenylmagnesium bromide in a suitable solvent like anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C. This will likely lead to the formation of a tertiary alcohol.
-
Oxidative cleavage and rearrangement or alternative strategies: The conversion of this tertiary alcohol to the desired carboxylic acid is non-trivial. A more robust method would be to start from tetrahydropyran-4-one, perform a Grignard addition with phenylmagnesium bromide to get the tertiary alcohol, followed by a series of steps to introduce the carboxylic acid moiety.
A more direct synthesis of a similar compound, 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid, involves the hydrolysis of the corresponding methyl ester.[3] This suggests that the synthesis of the ester precursor is a key step.
Part 2: Conversion to 4-Phenyltetrahydropyran-4-carbonyl Chloride
The conversion of the carboxylic acid to the highly reactive acyl chloride is a crucial step for its use as a synthetic building block. Several reagents are commonly employed for this transformation, with thionyl chloride and oxalyl chloride being the most prevalent.
Causality Behind Reagent Choice:
-
Thionyl Chloride (SOCl₂): This is a cost-effective and efficient reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying purification.[4]
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and the generation of only gaseous byproducts (CO, CO₂, and HCl), which makes it suitable for sensitive substrates. A catalytic amount of N,N-dimethylformamide (DMF) is typically used.[5]
-
Phosphorus Pentachloride (PCl₅): A solid reagent that reacts readily with carboxylic acids. However, the byproduct, phosphorus oxychloride (POCl₃), is a high-boiling liquid that may require careful separation from the desired acyl chloride.[6]
Experimental Protocol: Synthesis of 4-Phenyltetrahydropyran-4-carbonyl Chloride
Method A: Using Thionyl Chloride
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 4-phenyltetrahydropyran-4-carboxylic acid.
-
Add an excess of thionyl chloride (2-3 equivalents) to the flask.
-
Optionally, a few drops of DMF can be added to catalyze the reaction.
-
Heat the reaction mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-phenyltetrahydropyran-4-carbonyl chloride can be purified by vacuum distillation.
Method B: Using Oxalyl Chloride
-
Dissolve 4-phenyltetrahydropyran-4-carboxylic acid in an anhydrous, inert solvent such as dichloromethane (DCM) or toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours after the gas evolution has subsided.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used directly or purified by vacuum distillation.
Caption: General workflow for the synthesis of 4-phenyltetrahydropyran-4-carbonyl chloride.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The 4-phenyltetrahydropyran scaffold is a valuable pharmacophore in drug discovery. Its rigid, three-dimensional structure allows for precise orientation of the phenyl group and other substituents to interact with biological targets. The carbonyl chloride functionality of the title compound serves as a reactive handle for the facile introduction of a wide range of chemical diversity through reactions with nucleophiles such as amines, alcohols, and phenols.
Potential Therapeutic Targets and Applications:
-
Anticancer Agents: The 4H-pyran scaffold has been identified as a promising lead for the development of antitumoral agents.[7] Derivatives have shown activity against various cancer cell lines, and some have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[7] The 4-phenyltetrahydropyridine fragment, a close structural analog, has been shown to significantly improve the potency of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are a clinically important class of anticancer drugs.[8]
-
Neurological Disorders: Tetrahydropyran-containing compounds have been explored as neurological receptor antagonists for the potential treatment of cognitive impairments and Alzheimer's disease.[2]
-
Pain Management: The tetrahydropyran motif is present in recently developed non-opioid pain therapeutics. For instance, Suzetrigine, a selective inhibitor of the NaV1.8 sodium channel for the treatment of acute pain, features a substituted tetrahydrofuran (a five-membered ring analog) core.[9] The principles of using such cyclic ethers to achieve desirable pharmacokinetic properties are transferable.
-
Antimicrobial and Antioxidant Agents: Various derivatives of 4H-pyrans have demonstrated antibacterial and antioxidant activities.[7][10]
Synthetic Utility in Library Generation:
The high reactivity of the acyl chloride group in 4-phenyltetrahydropyran-4-carbonyl chloride makes it an ideal building block for the rapid generation of compound libraries for high-throughput screening. Reaction with a diverse panel of amines would yield a library of amides, while reaction with various alcohols and phenols would produce a library of esters. This allows for the systematic exploration of the structure-activity relationship (SAR) around the 4-phenyltetrahydropyran core.
Caption: Use of 4-phenyltetrahydropyran-4-carbonyl chloride in library synthesis.
Conclusion
While the discovery and history of 4-phenyltetrahydropyran-4-carbonyl chloride are not extensively documented, its synthetic accessibility from its corresponding carboxylic acid and the established importance of the 4-phenyltetrahydropyran scaffold in medicinal chemistry underscore its potential as a valuable building block for drug discovery. The protocols and strategies outlined in this guide provide a framework for its synthesis and application, empowering researchers to leverage this versatile intermediate in the quest for novel therapeutics. The combination of a rigid, three-dimensional core with a reactive functional group for diversification makes 4-phenyltetrahydropyran-4-carbonyl chloride a compelling starting point for the exploration of new chemical space.
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. (URL: [Link])
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Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (URL: [Link])
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Conversion of carboxylic acids into acid chlorides with SOCl2 - Master Organic Chemistry. (URL: [Link])
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potential research areas for 4-phenyloxane-4-carbonyl chloride
An In-Depth Technical Guide to the Potential Research Areas for 4-Phenyloxane-4-carbonyl chloride
Abstract
This compound is a novel, yet uncharacterized, chemical entity that stands at the confluence of two highly significant motifs in modern medicinal chemistry: the oxane scaffold and the versatile acyl chloride functional group. The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, is increasingly recognized as a valuable tool for modulating the physicochemical properties of drug candidates, often leading to improved solubility, metabolic stability, and pharmacokinetic profiles.[1] Concurrently, the acyl chloride group is a cornerstone of synthetic chemistry, providing a highly reactive electrophilic center for the facile construction of a diverse array of chemical bonds, most notably amides and esters.[2][3] This guide serves as a forward-looking exploration into the potential of this compound as a pivotal building block for researchers, scientists, and drug development professionals. We will delineate a plausible synthetic pathway, explore its core reactivity, and propose several promising research avenues, complete with detailed experimental protocols and conceptual workflows.
Proposed Synthesis and Core Reactivity
Given the novelty of the target compound, a robust and logical synthetic route must be conceived from readily available starting materials. The most direct approach involves the preparation of the corresponding carboxylic acid, followed by its conversion to the highly reactive acyl chloride.
Synthesis of 4-Phenyloxane-4-carboxylic Acid
The synthesis of the carboxylic acid precursor can be envisioned starting from 1,4-dioxaspiro[4.5]decan-8-one. This route involves a Grignard reaction to install the phenyl group, followed by acidic hydrolysis of the ketal and subsequent oxidation to the carboxylic acid.
Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this conversion due to their high efficiency and the volatile nature of their byproducts, which simplifies purification.[4][5][6][7] The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is particularly favored for its milder conditions.[8][9]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Phenyl-oxane-4-carboxylic Acid (This is a proposed multi-step sequence that would require optimization)
-
Grignard Reaction: To a solution of phenylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude alcohol.
-
Ketal Hydrolysis & Oxidation: The crude alcohol is dissolved in a mixture of acetone and 1 M HCl. The reaction is stirred at room temperature until TLC indicates consumption of the starting material.
-
The intermediate ketone is extracted and then subjected to a Jones oxidation or a milder oxidation protocol to afford 4-phenyloxane-4-carboxylic acid.
Step 2: Conversion to the Acyl Chloride
-
To a stirred solution of 4-phenyloxane-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq.) dropwise at 0 °C.[8][9]
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (CO₂, CO, HCl) will be observed.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which can be used in subsequent steps without further purification.
Caption: Conceptual workflow for bioisosteric replacement using the 4-phenyloxane scaffold.
Experimental Protocol: Amide Synthesis for Bioisosteric Exploration
-
In a round-bottom flask, dissolve the amine of interest (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq.) in anhydrous DCM. [10]2. Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.
Potential Research Area 2: Synthesis of Novel Heterocyclic Scaffolds
The high reactivity of the acyl chloride group makes it an ideal starting point for the construction of more complex heterocyclic systems, which are prevalent in pharmaceuticals. One promising avenue is the synthesis of 1,3,4-oxadiazoles.
Rationale:
-
Pharmacological Importance of 1,3,4-Oxadiazoles: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. [11]* Accessible Synthetic Route: A well-established method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of diacylhydrazine intermediates, which are readily prepared from acyl chlorides and hydrazine derivatives. [12][13] Experimental Workflow: The synthesis is a two-step process starting from the acyl chloride. First, reaction with a hydrazine derivative forms the key diacylhydrazine intermediate. This is followed by a dehydrative cyclization to form the 1,3,4-oxadiazole ring.
Caption: Two-step synthesis of 1,3,4-oxadiazoles from this compound.
Experimental Protocol: Synthesis of a 2-(4-Phenyloxan-4-yl)-5-substituted-1,3,4-oxadiazole
Step 1: Synthesis of the Acylhydrazide Intermediate
-
Dissolve an appropriate acylhydrazide (R-C(O)NHNH₂) (1.0 eq.) in a suitable aprotic solvent like THF or DCM, containing a base such as pyridine (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.05 eq.) in the same solvent.
-
Stir the reaction at room temperature for 4-12 hours.
-
After completion, remove the solvent in vacuo, and partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.
-
Dry, filter, and concentrate to obtain the crude diacylhydrazine intermediate, which can be purified or used directly in the next step.
Step 2: Cyclization to the 1,3,4-Oxadiazole
-
Suspend the diacylhydrazine intermediate (1.0 eq.) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the final 1,3,4-oxadiazole product.
Potential Research Area 3: Friedel-Crafts Acylation for Novel Ketone Scaffolds
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that allows for the introduction of an acyl group onto an aromatic ring. [14][15][16][17]Using this compound in this reaction would generate novel aryl ketones bearing the 4-phenyloxane motif.
Rationale:
-
Access to Novel Ketones: Aryl ketones are versatile intermediates and are present in many classes of bioactive compounds. This reaction provides direct access to a new class of such ketones.
-
Further Functionalization: The resulting ketone can be a handle for further synthetic transformations, such as reduction to an alcohol or conversion to an alkane via Clemmensen or Wolff-Kishner reduction, expanding the chemical space accessible from the starting acyl chloride. [17] Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Substrate
-
To a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 eq.), in an inert solvent (e.g., DCM or 1,2-dichloroethane) at 0 °C, add the aromatic substrate (e.g., anisole, 1.0 eq.).
-
Add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours.
-
Monitor the reaction for the formation of the ketone product.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the resulting aryl ketone by column chromatography.
Summary of Potential Derivatives and Properties
| Derivative Class | Synthetic Reaction | Key Reagents | Potential Properties & Applications |
| Amides | Nucleophilic Acyl Substitution | Amines (R-NH₂), Base (e.g., TEA) | Bioisosteric replacement, improved solubility, kinase inhibitors, diverse library synthesis. |
| Esters | Nucleophilic Acyl Substitution | Alcohols (R-OH), Base (e.g., Pyridine) | Prodrug design, fine-tuning of physicochemical properties, stable alternatives to labile esters. [2][18][19] |
| Aryl Ketones | Friedel-Crafts Acylation | Arenes, Lewis Acid (e.g., AlCl₃) | Access to novel ketone scaffolds, intermediates for further functionalization. |
| 1,3,4-Oxadiazoles | Acylhydrazide formation & Cyclization | Hydrazides, POCl₃ or SOCl₂ | Introduction of a privileged heterocyclic motif, potential for diverse pharmacological activities. |
Conclusion
While this compound may currently be an underexplored reagent, its constituent parts suggest immense potential as a versatile building block in medicinal chemistry and organic synthesis. The combination of the property-modulating 4-phenyloxane scaffold and the synthetically powerful acyl chloride handle opens up straightforward and efficient routes to novel amides, esters, ketones, and complex heterocyclic systems. The research areas proposed in this guide—bioisosteric replacement, synthesis of novel heterocycles, and Friedel-Crafts acylation—represent just a fraction of the possibilities. It is our expert opinion that the exploration and characterization of this compound and its derivatives will provide researchers with a valuable new tool for the design and synthesis of next-generation therapeutics and functional molecules.
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Lee, S., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28247–28256. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]
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Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Li, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Frontiers in Chemistry, 11, 1243118. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 4-Phenyloxane-4-carbonyl Chloride in Amide Synthesis
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 4-phenyloxane-4-carbonyl chloride, a valuable reagent for the creation of diverse amide libraries. The document details robust protocols for the preparation of the acyl chloride from its corresponding carboxylic acid and its subsequent use in amide coupling reactions. Emphasis is placed on the causality behind experimental choices, ensuring reproducibility and high yields. The significance of the 4-phenyloxane scaffold in medicinal chemistry is also discussed, highlighting the potential of its amide derivatives as novel therapeutic agents.
Introduction: The Strategic Value of the 4-Phenyloxane Scaffold
The oxane (tetrahydropyran) ring is a privileged scaffold in drug discovery, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1] As a conformationally restricted ether, it often imparts enhanced metabolic stability and aqueous solubility compared to its carbocyclic analogue, cyclohexane.[1] When functionalized at the 4-position with a phenyl group and a reactive carbonyl moiety, as in this compound, it becomes a powerful building block for introducing this desirable scaffold into a wide array of molecules.
Amide bonds are fundamental linkages in pharmaceuticals, peptides, and natural products. The reaction of an acyl chloride with an amine is one of the most reliable and widely used methods for amide formation due to the high electrophilicity of the acyl chloride.[2] This guide focuses on leveraging this classic transformation with this compound to provide researchers, particularly those in drug development, with the tools to efficiently synthesize novel chemical entities. The resulting N-substituted 4-phenyloxane-4-carboxamides are of significant interest for their potential to exhibit a range of biological activities, from anticancer to anti-inflammatory effects.[3][4]
Synthesis of the Precursor: this compound
Protocol 2.1: Synthesis of 4-Phenyloxane-4-carboxylic Acid (Proposed)
This protocol outlines a plausible two-step synthesis starting from commercially available materials.
Step 1: Phenyl Grignard Addition to Tetrahydropyran-4-one
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine and gently warm with a heat gun to activate the magnesium.
-
Add a solution of bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting phenylmagnesium bromide solution to 0 °C.
-
Add a solution of tetrahydropyran-4-one (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-phenyl-oxane-4-ol.
Step 2: Oxidation to the Carboxylic Acid
-
Dissolve the crude 4-phenyl-oxane-4-ol from the previous step in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the excess oxidant by adding isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water and extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-phenyloxane-4-carboxylic acid. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2.2: Conversion to this compound
The conversion of the carboxylic acid to the highly reactive acyl chloride is efficiently achieved using oxalyl chloride or thionyl chloride.[5][6] The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is often preferred due to the formation of gaseous byproducts, which simplifies purification.[4]
Materials and Equipment:
-
4-phenyloxane-4-carboxylic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
-
Syringes and needles
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-phenyloxane-4-carboxylic acid (1.0 eq.).
-
Add anhydrous DCM to dissolve the acid.
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq.) dropwise via syringe.[7] Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.
-
The resulting crude this compound is typically used immediately in the next step without further purification.
Caption: Workflow for the synthesis of this compound.
Amide Synthesis: Mechanism and Protocols
The Nucleophilic Acyl Substitution Mechanism
The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
Caption: Simplified mechanism of amide formation from an acyl chloride.
Protocol 3.2: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol is a robust method suitable for a wide range of primary and secondary amines.[9][10]
Materials and Equipment:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1.5 eq.)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (N₂ or Ar)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq.) and the tertiary amine base (1.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of the crude this compound (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[9][11]
Caption: General workflow for the synthesis of N-substituted 4-phenyloxane-4-carboxamides.
Scope, Limitations, and Characterization
Scope: This method is generally applicable to a wide range of nucleophiles.
-
Primary and Secondary Aliphatic Amines: Typically react readily to give high yields.
-
Anilines: Both electron-rich and electron-deficient anilines are suitable coupling partners, though less nucleophilic anilines may require longer reaction times or gentle heating.
-
Amino Acid Esters: Can be acylated on the nitrogen atom to form peptide-like linkages, provided the carboxyl group is protected.
Limitations:
-
Steric Hindrance: Very bulky secondary amines may react slowly due to steric hindrance around the nitrogen nucleophile and the quaternary center of the acyl chloride.
-
Acid-Sensitive Functional Groups: While the reaction itself is generally mild, the acidic workup step (1 M HCl) may not be suitable for substrates containing acid-labile protecting groups (e.g., Boc, acetals). In such cases, a modified workup using saturated ammonium chloride should be considered.
-
Hydrolysis: Acyl chlorides are sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents are essential to prevent hydrolysis of the starting material back to the carboxylic acid.
Characterization Data: The following table provides expected spectroscopic data for a representative product, N-benzyl-4-phenyloxane-4-carboxamide . These values are predicted based on analogous structures.[12][13]
| Data Type | Expected Characteristics |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 10H, Ar-H), δ ~6.5 (br s, 1H, N-H), δ 4.55 (d, 2H, -CH₂-Ph), δ 3.70-3.90 (m, 4H, oxane -O-CH₂-), δ 2.00-2.20 (m, 4H, oxane -C-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O), δ 127-140 (Ar-C), δ ~75 (C4-oxane), δ ~65 (oxane -O-CH₂-), δ ~45 (-CH₂-Ph), δ ~35 (oxane -C-CH₂-) |
| IR (thin film) | ν ~3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (Amide I, C=O stretch), ~1540 cm⁻¹ (Amide II, N-H bend) |
| Mass Spec (ESI+) | Expected [M+H]⁺, [M+Na]⁺ |
Conclusion and Future Outlook
This compound serves as an efficient and versatile reagent for the synthesis of a diverse range of amides. The protocols outlined in this guide are robust, scalable, and utilize standard laboratory techniques. The incorporation of the 4-phenyloxane scaffold offers a strategic advantage in medicinal chemistry, providing a pathway to novel compounds with potentially favorable ADME properties.[1] Researchers in drug discovery are encouraged to utilize this building block to explore new chemical space and develop next-generation therapeutic agents.
References
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Parikh, A. K., et al. (2020). Development of substituted 1,2,4-oxadiazole as a potent anti-TB agent. Applied Microbiology and Biotechnology, 106(11), 4059–4074. [Link]
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MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. MDPI. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE CUET. [Link]
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YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]
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Organic & Biomolecular Chemistry. (n.d.). Supporting Information. RSC Publishing. [Link]
-
Supporting Information. (n.d.). [Source not further specified]. [Link]
-
MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. [Link]
-
Chemguide. (n.d.). the preparation of amides. Chemguide. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Auctores. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores | Journals. [Link]
-
Chemistry Blog. (n.d.). Making acid chlorides from carboxylic acids. [Source not further specified]. [Link]
-
YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]
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Application Note & Protocol: Esterification with 4-Phenyloxane-4-Carbonyl Chloride
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the protocol for esterification using 4-phenyloxane-4-carbonyl chloride. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Acyl Chloride-Mediated Esterification
Esterification is a cornerstone of modern organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, materials, and fine chemicals. Among the various methods to construct an ester linkage, the reaction of an alcohol with an acyl chloride stands out for its high reactivity and efficiency.[1] This method circumvents the equilibrium limitations often encountered in Fischer esterification, driving the reaction to completion.[2]
The reaction is characterized by the nucleophilic attack of an alcohol on the highly electrophilic carbonyl carbon of the acyl chloride. This process is typically rapid and exothermic, often requiring careful temperature control.[3][4] A key feature of this reaction is the liberation of hydrogen chloride (HCl) gas as a byproduct.[1] To prevent unwanted side reactions and to drive the reaction forward, a non-nucleophilic base, such as pyridine or triethylamine, is commonly added to act as an HCl scavenger.
This application note details a robust protocol for the synthesis of esters using this compound, a specialized acylating agent. The protocol is designed to be broadly applicable to a range of primary and secondary alcohols.
Section 1: Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The esterification of an alcohol with this compound proceeds via a well-established nucleophilic acyl substitution mechanism.[5][6] This is a two-step process involving addition followed by elimination.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[3]
-
Chloride Elimination and Deprotonation: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is expelled as a good leaving group. Simultaneously, the added base (e.g., pyridine) deprotonates the oxonium ion, yielding the final ester product and pyridinium hydrochloride.[6]
The overall transformation is an efficient conversion of an alcohol to its corresponding ester.
Caption: Mechanism of Acyl Chloride Esterification.
Section 2: Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alcohol substrate used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Various | Handle with care; moisture-sensitive and corrosive.[7] |
| Alcohol Substrate (R-OH) | Anhydrous | Various | Ensure the alcohol is dry, as water will react with the acyl chloride.[8] |
| Pyridine or Triethylamine (Base) | Anhydrous | Various | Use freshly distilled base over KOH or a suitable drying agent. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous | Various | Ensure solvent is dry and free of reactive impurities. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep | For workup. |
| Brine (Saturated NaCl) | Aqueous solution | In-house prep | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
Reaction Setup:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum.
-
Maintain the reaction under a positive pressure of inert gas throughout the procedure to exclude atmospheric moisture.[9]
Reagent Preparation and Reaction: 3. In the reaction flask, dissolve the alcohol substrate (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M with respect to the alcohol. 4. Cool the stirred solution to 0 °C using an ice-water bath. 5. In a separate, dry flask, prepare a solution of this compound (1.1 eq) in a minimal amount of anhydrous DCM. 6. Using a syringe, add the this compound solution dropwise to the cooled alcohol/pyridine mixture over 15-20 minutes. A mild exotherm may be observed.[10] 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).
Workup and Purification: 9. Upon completion, quench the reaction by slowly adding deionized water. 10. Transfer the mixture to a separatory funnel and dilute with additional DCM. 11. Wash the organic layer sequentially with:
- 1 M HCl (2x) to remove pyridine.
- Saturated NaHCO₃ solution (2x) to neutralize any remaining acid.
- Brine (1x) to reduce the solubility of organic material in the aqueous layer.
- Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
- Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Section 3: Data Presentation & Experimental Workflow
Representative Reaction Parameters
| Parameter | Value | Rationale |
| Alcohol Substrate | 1.0 mmol (1.0 eq) | Limiting reagent for the reaction. |
| This compound | 1.1 mmol (1.1 eq) | A slight excess ensures complete consumption of the valuable alcohol. |
| Pyridine (Base) | 1.2 mmol (1.2 eq) | Sufficient to neutralize the HCl byproduct and catalyze the reaction. |
| Anhydrous DCM (Solvent) | 5 mL | A common, inert solvent for this type of reaction. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity; warming ensures reaction completion.[4] |
| Reaction Time | 1-4 hours (TLC monitored) | Varies depending on the reactivity of the alcohol. |
| Expected Yield | 85-95% | Typical for this highly efficient reaction. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Section 4: Safety and Handling Precautions
4.1 Personal Protective Equipment (PPE):
-
Always wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and splash-proof safety goggles or a face shield.[11]
4.2 Chemical Handling:
-
This compound: This reagent is corrosive and reacts violently with water to produce HCl gas.[7] It is also a lachrymator.[11] Handle it exclusively in a certified chemical fume hood.[9] Keep the container tightly sealed and away from moisture.[12]
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care and ensure proper ventilation.
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle only in a fume hood.
4.3 Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
Section 5: References
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester Synthesis by Acylation. Retrieved from [Link]
-
Chem Help ASAP. (2019). Synthesis of Esters from Acid Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Acyl chlorides and water, alcohols or phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester Synthesis by Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). Retrieved from [Link]
-
GHC. (2024). Carbonyl Chloride Safety Data Sheet. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
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Synthesis of Novel Heterocyclic Compounds Utilizing 4-Phenyloxane-4-Carbonyl Chloride: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Oxane-Containing Heterocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of pharmaceuticals.[1][2] Among these, five-membered aromatic rings containing nitrogen, oxygen, and sulfur, such as oxadiazoles, thiadiazoles, and pyrazoles, are of particular interest due to their diverse pharmacological activities.[3] These scaffolds are present in drugs with anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4]
The incorporation of an oxane (tetrahydropyran) moiety into these heterocyclic systems presents an intriguing avenue for drug discovery. The oxane ring can enhance pharmacokinetic properties, such as solubility and metabolic stability, and introduce a three-dimensional structural element that can lead to improved target binding and selectivity.[5] This guide provides detailed protocols for the synthesis of novel 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles using 4-phenyloxane-4-carbonyl chloride as a key building block. This highly reactive acyl chloride serves as a versatile precursor for introducing the 4-phenyloxane motif into a variety of heterocyclic frameworks.
Part 1: Preparation of the Key Intermediate: this compound
The journey to our target heterocycles begins with the synthesis of the crucial starting material, this compound. This is achieved in a two-step process starting from the corresponding carboxylic acid.
Step 1.1: Synthesis of 4-Phenyloxane-4-Carboxylic Acid
The synthesis of the precursor carboxylic acid can be adapted from established procedures for similar structures. A plausible route involves the reaction of a suitable precursor with a phenyl Grignard reagent. For the purpose of this guide, we will assume the availability of 4-phenyloxane-4-carboxylic acid.
Step 1.2: Conversion to this compound
The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.[6][7][8]
Protocol 1: Synthesis of this compound
| Parameter | Value | Justification |
| Reactants | 4-Phenyloxane-4-carboxylic acid, Thionyl chloride (SOCl₂) | Thionyl chloride is a standard and efficient reagent for converting carboxylic acids to acyl chlorides.[8] |
| Solvent | Anhydrous Dichloromethane (DCM) or Toluene | Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to reflux | The reaction is initiated at a low temperature to control the initial exothermic reaction, then refluxed to ensure completion. |
| Reaction Time | 2-4 hours | Sufficient time for the complete conversion of the carboxylic acid. |
| Work-up | Removal of excess SOCl₂ and solvent under reduced pressure. | The volatile byproducts (SO₂ and HCl) and excess reagent are easily removed. |
Detailed Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-phenyloxane-4-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the carboxylic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude this compound can be used in the subsequent steps without further purification.
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Application Note: A Practical Guide to the Synthesis of 4-Phenyloxane-4-carboxamides via Acyl Chloride Acylation
Abstract: The synthesis of amide bonds is a cornerstone of modern medicinal chemistry and drug development. This document provides a detailed experimental protocol for the reliable synthesis of 4-phenyloxane-4-carboxamides through the reaction of 4-phenyloxane-4-carbonyl chloride with primary and secondary amines. We delve into the underlying reaction mechanism, provide step-by-step procedures for synthesis and purification, offer a guide for troubleshooting common issues, and emphasize critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable scaffold in their synthetic endeavors.
Introduction: The Significance of the 4-Phenyloxane Scaffold
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates.[1] Its substitution with a phenyl group at the 4-position creates a rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets. The corresponding 4-carboxamide derivatives are of significant interest for expanding chemical libraries, as the amide bond is a key structural feature in a vast array of biologically active molecules, including novel anti-inflammatory agents and histone deacetylase inhibitors.[2][3]
The reaction of an acyl chloride with an amine is a classic, highly efficient, and broadly applicable method for forming amide bonds.[4] This application note provides a robust and reproducible protocol for this transformation, specifically tailored to the this compound core, enabling researchers to readily generate diverse libraries of amide derivatives for screening and lead optimization.
Reaction Principles: The Nucleophilic Acyl Substitution Mechanism
The formation of an amide from an acyl chloride and an amine proceeds through a nucleophilic addition-elimination mechanism.[5] The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[6]
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[5]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (typically an excess of the amine reactant or an added tertiary amine like triethylamine) to yield the final, neutral amide product and a hydrochloride salt byproduct.[7]
Experimental Protocol: Synthesis of 4-Phenyloxane-4-carboxamides
This protocol describes a general procedure for the reaction of this compound with a representative primary amine. The stoichiometry and reaction times may require optimization for different amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Custom Synthesis | Highly moisture-sensitive. Handle under inert atmosphere. |
| Amine (e.g., Benzylamine) | Reagent Grade | Sigma-Aldrich | Ensure purity and dryness. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Sigma-Aldrich | Acts as an HCl scavenger. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Must be dry to prevent hydrolysis of acyl chloride. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR | For aqueous workup. |
| Brine (Saturated NaCl Solution) | ACS Reagent | VWR | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Reaction Parameters
| Parameter | Value / Description | Rationale |
| Stoichiometry | ||
| 4-Phenyloxane-4-carbonyl Cl | 1.0 equivalent | Limiting reagent. |
| Amine | 1.1 equivalents | A slight excess ensures complete consumption of the acyl chloride. |
| Triethylamine (Base) | 1.2 - 1.5 equivalents | Neutralizes the HCl byproduct, preventing protonation of the reactant amine.[4] |
| Solvent & Concentration | Anhydrous Dichloromethane (DCM), ~0.2 M | Aprotic solvent prevents side reactions. Concentration allows for efficient mixing. |
| Temperature | 0 °C to Room Temperature (~20-25 °C) | Initial cooling controls the exothermic reaction; warming ensures completion. |
| Reaction Time | 1 - 4 hours (Monitor by TLC) | Varies with amine reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the acyl chloride with atmospheric moisture.[8] |
Step-by-Step Procedure
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the amine, followed by the addition of triethylamine (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any remaining HCl and acidic impurities).
-
Deionized water.
-
Brine (to facilitate phase separation and remove bulk water).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-phenyloxane-4-carboxamide product.[9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Poorly reactive amine.3. Insufficient base. | 1. Use fresh or newly prepared acyl chloride; ensure all glassware and solvents are scrupulously dry.[8]2. Increase reaction temperature (e.g., reflux in THF) or time; consider a more forcing coupling protocol.3. Ensure at least 1 equivalent of base per equivalent of HCl produced is used. |
| Multiple Products/Side Reactions | 1. Presence of water leading to carboxylic acid formation.2. Diacylation of a primary amine. | 1. Use anhydrous solvents and reagents and maintain an inert atmosphere.2. Use a larger excess of the amine or add the acyl chloride very slowly at low temperature. |
| Difficult Purification | Co-elution of product with triethylamine hydrochloride salt. | Ensure the aqueous workup is performed thoroughly to remove water-soluble salts before concentrating the crude product. An initial filtration of the crude mixture may also help. |
Safety and Handling Precautions
Acyl chlorides are hazardous reagents that must be handled with appropriate care.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling acyl chlorides and solvents.[10]
-
Engineering Controls: All manipulations involving this compound must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[8]
-
Reactivity Hazards: Acyl chlorides react violently with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[11] Avoid all contact with moisture. Ensure reaction flasks are properly vented (e.g., to a nitrogen bubbler).
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
-
Waste Disposal: Quench any residual acyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
HETEROCYCLES, Vol. 89, No. 3, 2014. Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]
-
Acta Crystallographica Section E, 2009. 3-(4-Nitrophenyl)-N-phenyloxirane-2-carboxamide. PubMed Central - NIH. [Link]
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Organic & Biomolecular Chemistry, 2021. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate. [Link]
-
Acta Crystallographica Section C, 2013. 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and of a new polymorph of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide and its hemihydrate. PubMed. [Link]
-
GHC, 2024. Safety Data Sheet: Carbonyl Chloride. GHC Website. [Link]
-
Clark, J., 2015. Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
ResearchGate, 2023. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. ResearchGate. [Link]
-
ResearchGate, 2022. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. ResearchGate. [Link]
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Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Organic-Chemistry.org. [Link]
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Chemistry LibreTexts, 2023. Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
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MDPI, 2017. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
-
MDPI, 2011. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. MDPI. [Link]
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ChemistNate, 2022. Acid Chloride + Ammonia = Amide (Mechanism). YouTube. [Link]
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Leah4sci, 2025. Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts. YouTube. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Organic-Chemistry.org. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl chloride. NJ.gov. [Link]
-
MDPI, 2024. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Frontiers in Chemistry, 2022. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central - NIH. [Link]
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large-scale synthesis of 4-phenyloxane-4-carbonyl chloride derivatives
An Application Guide for the Scalable Synthesis of 4-Phenyloxane-4-Carbonyl Chloride and Its Derivatives
Abstract
This comprehensive application note provides a detailed guide for the large-scale synthesis of this compound, a key intermediate for the development of novel therapeutics and functional materials. We present a robust, two-stage synthetic strategy, beginning with the construction of the 4-phenyloxane-4-carboxylic acid precursor, followed by its efficient conversion to the target acid chloride. This document elucidates the causal mechanisms behind procedural choices, offers scalable, step-by-step protocols, and outlines critical safety, purification, and analytical validation systems. The protocols are designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, emphasizing scalability, safety, and reproducibility.
Introduction: Strategic Importance
The 4-phenyloxane scaffold is a privileged structural motif in medicinal chemistry, offering a favorable combination of metabolic stability, improved solubility, and a three-dimensional architecture that can enhance target binding. The corresponding acid chloride, this compound, is a highly reactive and versatile intermediate. It serves as a gateway to a diverse array of derivatives, including amides, esters, and ketones, which are central to the construction of complex molecular entities in drug discovery programs.
This guide addresses the critical need for a reliable and scalable synthesis of this intermediate, moving beyond laboratory-scale procedures to protocols suitable for pilot plant and manufacturing environments.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. First, the assembly of the core precursor, 4-phenyloxane-4-carboxylic acid. Second, the high-efficiency chlorination of this precursor to yield the target carbonyl chloride.
Figure 1: Overall workflow for the synthesis of this compound derivatives.
Part A: Large-Scale Synthesis of 4-Phenyloxane-4-carboxylic Acid
The precursor synthesis is a multi-step process designed for scalability and high yield, starting from commercially available materials.
Protocol A1: Grignard Addition to form 4-Phenyl-tetrahydropyran-4-ol
Rationale: The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds. The use of phenylmagnesium bromide allows for the direct installation of the key phenyl group at the C4 position of the oxane ring.
Materials & Stoichiometry (Example Scale)
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| Tetrahydro-4H-pyran-4-one | 100.12 | 1.00 kg | 9.99 | 1.0 |
| Magnesium Turnings | 24.31 | 267 g | 11.0 | 1.1 |
| Bromobenzene | 157.01 | 1.73 kg | 11.0 | 1.1 |
| Anhydrous THF | - | 12 L | - | - |
| Saturated NH₄Cl (aq) | - | 5 L | - | - |
Step-by-Step Protocol:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet. Flame-dry all glassware and assemble under a positive pressure of nitrogen.
-
Grignard Formation: Charge the reactor with magnesium turnings (267 g) and anhydrous THF (2 L). Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene (1.73 kg) in anhydrous THF (4 L) via the dropping funnel, maintaining a gentle reflux. The rate of addition should be controlled to manage the exotherm. After the addition is complete, heat the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the reactor to 0-5 °C using a chiller. Add a solution of tetrahydro-4H-pyran-4-one (1.00 kg) in anhydrous THF (6 L) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC or GC-MS for the disappearance of the starting ketone.
-
Work-up: Cool the reactor back to 0-5 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (5 L).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-phenyl-tetrahydropyran-4-ol as an oil or low-melting solid, which is used directly in the next step.
Protocol A2: Hydrolysis to 4-Phenyloxane-4-carboxylic Acid
Rationale: This protocol involves a two-step sequence of cyanation followed by vigorous hydrolysis. The intermediate nitrile is not isolated, streamlining the process for large-scale operations.
Materials:
-
Crude 4-Phenyl-tetrahydropyran-4-ol (from previous step)
-
Sodium Cyanide (NaCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
Step-by-Step Protocol:
-
Cyanation: In a well-ventilated fume hood, prepare a solution of sodium cyanide in water. Cool the crude alcohol from the previous step in an ice bath and slowly add concentrated hydrochloric acid. Then, add the sodium cyanide solution dropwise, maintaining the temperature below 10 °C. This in-situ formation of the nitrile should be monitored by IR for the appearance of the C≡N stretch.
-
Hydrolysis: Once the cyanation is complete, carefully and slowly add concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. The reaction progress can be monitored by the disappearance of the nitrile intermediate.
-
Isolation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate as a solid.
-
Purification: Collect the solid by filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 4-phenyloxane-4-carboxylic acid. Dry the product under vacuum.[1]
Part B: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation. For large-scale synthesis, thionyl chloride is often the reagent of choice due to its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).[2]
Causality: The Role of the DMF Catalyst
While thionyl chloride can react directly with carboxylic acids, the reaction is often slow. A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction significantly. The mechanism involves the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is a far more potent activating agent than thionyl chloride itself.[3][4]
Figure 2: Catalytic cycle for acid chloride formation using SOCl₂ and DMF.
Protocol B1: Chlorination with Thionyl Chloride
Materials & Stoichiometry (Example Scale)
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-Phenyloxane-4-carboxylic Acid | 206.24 | 1.00 kg | 4.85 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 865 g (528 mL) | 7.27 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | cat. |
| Anhydrous Toluene | - | 5 L | - | - |
Step-by-Step Protocol:
-
Reactor Setup: In a 10 L jacketed reactor equipped for inert atmosphere operation, add 4-phenyloxane-4-carboxylic acid (1.00 kg) and anhydrous toluene (5 L).
-
Catalyst Addition: Add catalytic DMF (10 mL) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (865 g) via a dropping funnel over 1 hour at room temperature. The reaction will start to evolve gas (SO₂ and HCl). Crucially, this must be performed in a well-ventilated fume hood with an appropriate gas scrubber (e.g., NaOH solution).
-
Reaction: After the addition is complete, gently heat the mixture to 60-70 °C and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.
-
Isolation: Cool the reactor to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure. Ensure the distillation apparatus is protected from atmospheric moisture.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[5][6] The purified product should be stored under a nitrogen atmosphere in a sealed container to prevent hydrolysis.[7]
Safety Considerations
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (SO₂ and HCl).[8] Always handle it in a chemical fume hood. Personal protective equipment (PPE), including solvent-resistant gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[9][10]
-
Gas Evolved: The reaction produces significant quantities of SO₂ and HCl gas. The reactor must be connected to a gas scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize these acidic gases before venting.
-
Quenching: Any quenching steps involving water or alcohols must be performed slowly and with adequate cooling, as the reaction with residual chlorinating agents can be highly exothermic.
Quality Control and Characterization
A self-validating protocol requires rigorous analytical checks to confirm product identity and purity.
Analytical Methods
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H & ¹³C NMR | Structural Confirmation | Disappearance of the carboxylic acid proton (~10-12 ppm). Shifts in carbons adjacent to the carbonyl group. |
| FT-IR | Functional Group Analysis | Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a sharp C=O stretch for the acid chloride at a higher wavenumber (~1780-1815 cm⁻¹). |
| Titration | Purity Assay | A sample can be reacted with a known excess of an amine or alcohol, and the resulting HCl can be titrated. Alternatively, the unreacted amine/alcohol can be back-titrated.[11] |
| GC-MS | Purity & Impurity Profile | Confirms the mass of the desired product and identifies any residual starting material or byproducts. |
Protocol C1: Synthesis of an Amide Derivative (Example)
To demonstrate the utility of the acid chloride, the following protocol outlines the synthesis of an amide derivative, a common subsequent step in drug development.[12]
Step-by-Step Protocol:
-
Dissolve the desired amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with dilute acid, then dilute base, followed by brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.
References
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-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
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-
Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. [Link]
- Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
-
Acyl Chlorides Revision Notes. Save My Exams. [Link]
-
Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
-
Thionyl Chloride Hazard Summary. NJ.gov. [Link]
-
ICSC 1409 - THIONYL CHLORIDE. International Labour Organization. [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]
-
Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. ACS Publications. [Link]
- Preparation of carbonyl chlorides.
-
Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH. [Link]
-
A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. PMC. [Link]
-
The Analysis of Acid Chlorides. RSC Publishing. [Link]
-
Desoxybenzoin. Organic Syntheses Procedure. [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Acids to Acyl Chlorides, Part 1. YouTube. [Link]
- Process for the purification of carbonyl chlorides.
- Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid.
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
Need help in converting a carboxylic acid to an acyl chloride. Reddit. [Link]
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Application Notes and Protocols: Acylation of Alcohols with 4-Phenyloxane-4-carbonyl Chloride
Introduction
The tetrahydropyran (oxane) scaffold is a cornerstone in medicinal chemistry, valued for its favorable pharmacokinetic properties such as metabolic stability and enhanced solubility.[1] The incorporation of a phenyl group at the 4-position of the oxane ring introduces a valuable aromatic moiety for diverse molecular interactions. The corresponding acyl chloride, 4-phenyloxane-4-carbonyl chloride, serves as a sophisticated building block for introducing this sterically demanding, lipophilic group onto alcohols, forming esters that are pivotal in the synthesis of novel therapeutic agents and complex organic molecules.
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent application in the acylation of a range of alcohol substrates. We will delve into the mechanistic underpinnings of the reaction, offer detailed, validated protocols, and discuss the broader implications of this chemistry in the field of drug discovery.
Synthesis of this compound
The synthesis of the title acylating agent is a two-step process commencing with the formation of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.
Part 1: Synthesis of 4-Phenyl-tetrahydropyran-4-carboxylic Acid
The synthesis of 4-phenyl-tetrahydropyran-4-carboxylic acid can be adapted from procedures for analogous compounds, such as 4-(2-fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid.[2] The proposed synthetic pathway involves the hydrolysis of a corresponding ester precursor.
Experimental Protocol: Synthesis of 4-Phenyl-tetrahydropyran-4-carboxylic Acid
-
Reagents and Materials:
-
Methyl 4-phenyl-tetrahydropyran-4-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl 4-phenyl-tetrahydropyran-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (4.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 10-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 1 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-phenyl-tetrahydropyran-4-carboxylic acid as a solid.
-
Part 2: Conversion to this compound
The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method.[1][3]
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
4-Phenyl-tetrahydropyran-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
Round-bottom flask, reflux condenser with a gas outlet to a trap, magnetic stirrer
-
-
Procedure:
-
To a solution of 4-phenyl-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirring solution at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound, which can be used in the next step without further purification.
-
Caption: Synthetic workflow for this compound.
Acylation of Alcohols: Mechanism and Protocols
The reaction between an acyl chloride and an alcohol proceeds via a nucleophilic acyl substitution mechanism.[4] The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the ester and hydrogen chloride.
Due to the sterically hindered nature of this compound, the use of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often beneficial. DMAP accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[5] An auxiliary, non-nucleophilic base like triethylamine (NEt₃) is also typically included to neutralize the HCl byproduct.
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Application Notes and Protocols: 4-Phenyloxane-4-carbonyl Chloride in Protecting Group Strategies
Abstract
This technical guide provides a comprehensive overview of the theoretical applications of 4-phenyloxane-4-carbonyl chloride as a novel protecting group for amines and alcohols in complex organic synthesis. Due to the absence of direct literature on this specific reagent, this document extrapolates from well-established principles of protecting group chemistry, drawing analogies to structurally similar moieties such as the tetrahydropyranyl (THP) group and the general reactivity of acyl chlorides.[1][2] We present hypothesized synthesis of the core scaffold, detailed protocols for the protection of primary and secondary amines and alcohols, an analysis of the expected stability of the resulting protected compounds, and proposed deprotection strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of protecting groups for challenging synthetic targets.
Introduction: The Rationale for this compound
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions.[3][4] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not interfere with other functional groups in the molecule—a concept known as orthogonality.[5]
We propose this compound as a promising protecting group reagent. The core structure combines a sterically hindered quaternary center with a phenyl group, which is anticipated to confer unique properties to the resulting protected amines (as carbamates) and alcohols (as esters). The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and favorable solubility characteristics.[6] The phenyl group introduces steric bulk, which can be advantageous for directing reactions at other sites of the molecule and may influence the stability of the protected group.
Key Hypothesized Features:
-
Steric Hindrance: The bulky nature of the 4-phenyloxane-4-carbonyl group is expected to provide excellent protection for amines and alcohols. This steric bulk can also be exploited to achieve selective protection of less hindered functional groups.
-
Stability: The resulting carbamates and esters are predicted to be stable to a wide range of reaction conditions, including those that are mildly acidic or basic, as well as many oxidative and reductive environments.[7]
-
Tunable Cleavage: The presence of the oxane ring and the phenyl group may offer multiple avenues for deprotection, potentially allowing for fine-tuning of cleavage conditions based on the overall synthetic strategy.
Proposed Synthesis of this compound
As a novel reagent, a direct synthesis for this compound is not documented. However, a plausible synthetic route can be envisioned starting from commercially available materials, by analogy to the synthesis of similar substituted cyclic ethers.[6]
Synthesis of 4-Phenyloxane-4-carboxylic Acid
A potential route to the parent carboxylic acid could involve the reaction of a suitable Grignard reagent with a tetrahydropyran-4-one derivative, followed by carboxylation.
Protocol 1: Synthesis of 4-Phenyloxane-4-carboxylic Acid (Hypothetical)
-
Grignard Reaction: To a solution of tetrahydropyran-4-one in anhydrous diethyl ether at 0 °C, add a solution of phenylmagnesium bromide in diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.
-
Carboxylation: The tertiary alcohol can then be converted to the corresponding carboxylic acid through various established methods, such as a Ritter-type reaction followed by hydrolysis.
Conversion to this compound
The conversion of the carboxylic acid to the corresponding acid chloride is a standard transformation in organic synthesis.
Protocol 2: Synthesis of this compound (Hypothetical)
-
To a solution of 4-phenyloxane-4-carboxylic acid in anhydrous dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which can be used in the next step without further purification.
Protection of Functional Groups
The high reactivity of the acyl chloride functional group makes this compound a potent reagent for the protection of nucleophilic functional groups like amines and alcohols.
Protection of Amines (Formation of Carbamates)
The reaction of this compound with primary or secondary amines in the presence of a non-nucleophilic base is expected to proceed smoothly to form the corresponding carbamates.[3][4]
Protocol 3: General Procedure for the Protection of a Primary Amine
-
Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane.
-
Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIEA) (1.2 equivalents).
-
Cool the mixture to 0 °C and add a solution of this compound (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate by column chromatography on silica gel.
Protection of Alcohols (Formation of Esters)
Similarly, alcohols can be protected as esters by reaction with this compound. For less reactive or sterically hindered alcohols, a more potent acylation catalyst may be required.[1][8]
Protocol 4: General Procedure for the Protection of a Primary Alcohol
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (2.0 equivalents) or a combination of triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and add a solution of this compound (1.2 equivalents) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography on silica gel.
Stability of the Protected Group
The stability of the 4-phenyloxane-4-carbonyl (PhOxC) protected group is crucial for its utility in multi-step synthesis. Based on analogous carbamate and ester protecting groups, the following stability profile is anticipated.[7]
| Reagent/Condition | Stability of PhOxC-Amine (Carbamate) | Stability of PhOxC-Alcohol (Ester) |
| Strongly Acidic (e.g., TFA, HCl) | Likely Labile | Likely Labile |
| Mildly Acidic (e.g., AcOH) | Generally Stable | Generally Stable |
| Strongly Basic (e.g., NaOH, LiOH) | Likely Labile | Likely Labile |
| Mildly Basic (e.g., K₂CO₃, Et₃N) | Stable | Stable |
| Reducing Agents (e.g., H₂, Pd/C) | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄) | Labile | Labile |
| Oxidizing Agents (e.g., m-CPBA, PCC) | Stable | Stable |
| Organometallics (e.g., Grignard) | Stable | Stable |
This table represents predicted stabilities and should be confirmed experimentally.
Deprotection Strategies
The removal of the PhOxC group should be achievable under conditions that are orthogonal to other protecting groups present in the molecule.
Deprotection of PhOxC-Protected Amines and Alcohols
Acidic Hydrolysis: Given the acetal-like nature of the oxane ring and the lability of carbamates and esters to strong acid, treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is expected to cleave the protecting group.[7]
Protocol 5: Acidic Deprotection
-
Dissolve the PhOxC-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual acid.
-
Purify the deprotected compound by an appropriate method (e.g., crystallization, chromatography, or extraction after neutralization).
Basic Hydrolysis (Saponification): For PhOxC-protected alcohols (esters), saponification with a strong base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF, methanol) should be effective. Carbamates are generally more resistant to basic hydrolysis but may be cleaved under more forcing conditions.
Protocol 6: Basic Deprotection of PhOxC-Esters
-
Dissolve the PhOxC-protected alcohol in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (LiOH) (2-4 equivalents).
-
Stir at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to pH ~7.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected alcohol as necessary.
Visualizations
Figure 1: General workflow for the protection of amines and alcohols using this compound.
Figure 2: Proposed deprotection pathways for the 4-phenyloxane-4-carbonyl (PhOxC) group.
Conclusion and Future Outlook
While this compound remains a hypothetical reagent at the time of this writing, its structural features suggest it could be a valuable addition to the repertoire of protecting groups available to synthetic chemists. The combination of steric bulk, a stable oxane core, and the potential for tunable deprotection warrants its investigation. Future work should focus on the successful synthesis of this reagent and the experimental validation of its utility in the protection of amines and alcohols, including a thorough investigation of its stability and orthogonality with other common protecting groups.
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Wikipedia. (2023). Protecting group. Wikipedia. [Link]
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Jakubke, H.-D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
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Kaliappan, K. P. (2020). Protecting Groups. iitb.ac.in. [Link]
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Baran, P. S. (n.d.). Protective Groups. Scripps Research. [Link]
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Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Isidro-Llobet, A., et al. (2019). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. MDPI. [Link]
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Application Notes & Protocols: Advanced Catalytic Methods for the Functionalization of 4-Phenyloxane-4-carbonyl Chloride
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of advanced catalytic methodologies for the selective functionalization of 4-phenyloxane-4-carbonyl chloride. This bifunctional molecule, featuring a highly reactive acyl chloride and a strained oxetane ring, serves as a versatile building block in modern synthesis. We delve into the causality behind experimental design, offering detailed, field-proven protocols for chemoselective reactions at each functional site. The guide covers palladium-catalyzed cross-coupling reactions, organocatalytic acyl transfer, and Lewis acid-mediated oxetane ring-opening, supported by mechanistic diagrams and tabulated data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity. The oxetane ring, in particular, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups. When combined with a versatile functional handle like an acyl chloride, as in this compound, it creates a high-value synthetic intermediate.
The primary challenge and opportunity in the chemistry of this molecule lies in achieving chemoselectivity . The acyl chloride is a potent electrophile, susceptible to nucleophilic attack, while the oxetane ring is prone to Lewis acid-catalyzed ring-opening due to its inherent ring strain[1]. This guide provides the strategic principles and actionable protocols to selectively target each site, unlocking the full synthetic potential of this unique building block.
Catalytic Functionalization of the Acyl Chloride Moiety
The acyl chloride is the more reactive electrophilic site under neutral or basic conditions. This allows for a wide range of transformations that leave the oxetane ring intact, provided that strongly acidic conditions are avoided[2].
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a robust platform for forming new carbon-carbon bonds at the carbonyl center. The core mechanistic pathway involves the oxidative addition of the acyl chloride to a Pd(0) species. The resulting acylpalladium(II) complex is the key intermediate that can either proceed through the desired cross-coupling cycle or undergo undesirable decarbonylation[3]. The choice of ligand and reaction conditions is therefore critical to controlling the reaction outcome.
This protocol describes a palladium-catalyzed cross-coupling reaction between this compound and an organostannane reagent. The use of bulky, electron-rich phosphine ligands helps to stabilize the acylpalladium intermediate and favor the ketone product over a decarbonylated biaryl product[4].
Experimental Workflow: Stille Coupling
Caption: Workflow for Pd-catalyzed Stille coupling.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv) and bis(di-tert-butylchlorophosphine)palladium(II) dichloride (2.5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (0.2 M concentration relative to the acyl chloride) via cannula.
-
Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.1 equiv) dropwise via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and add a saturated aqueous solution of potassium fluoride (KF).
-
Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the slurry through a pad of Celite®, washing with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
// Nodes pd0 [label="Pd(0)L₂"]; pd2_acyl [label="R(C=O)-Pd(II)L₂-Cl", fontcolor="#EA4335"]; pd2_trans [label="R(C=O)-Pd(II)L₂-R'", fontcolor="#34A853"]; product [label="R(C=O)R' (Product)", shape=box, style=rounded, fillcolor="#F1F3F4"]; stannane [label="R'-SnBu₃", shape=box, style=rounded, fillcolor="#F1F3F4"]; acyl_chloride [label="R(C=O)Cl", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Edges pd0 -> pd2_acyl [label=" Oxidative\n Addition"]; acyl_chloride -> pd2_acyl [style=dashed]; pd2_acyl -> pd2_trans [label=" Transmetalation"]; stannane -> pd2_acyl [style=dashed]; pd2_trans -> pd0 [label=" Reductive\n Elimination"]; pd2_trans -> product [style=dashed]; }
Caption: Organocatalytic activation of the acyl chloride.
Catalytic Reactions of the Oxetane Ring
The strained four-membered ether of the oxetane can be selectively opened under Lewis or Brønsted acidic conditions. This reaction provides access to valuable 1,3-difunctionalized scaffolds. The key to success is choosing a catalytic system that activates the oxetane without promoting unwanted side reactions with the acyl chloride.
Lewis Acid-Catalyzed Ring-Opening
Lewis acids coordinate to the ether oxygen, polarizing the C-O bonds and rendering the ring susceptible to nucleophilic attack. This process generates an oxonium intermediate, which is then opened by a nucleophile.[5]
This protocol demonstrates the ring-opening of the oxetane using an alcohol as the nucleophile, catalyzed by a lanthanide triflate, to yield a chloro-ester product. The acyl chloride itself serves as the source of the chloride nucleophile in an intramolecular sense after the initial intermolecular attack by the alcohol.
Step-by-Step Protocol:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C, add the alcohol nucleophile (e.g., benzyl alcohol, 1.5 equiv).
-
Add Ytterbium(III) triflate (Yb(OTf)₃, 5 mol%) in one portion.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction by ¹H NMR spectroscopy for the disappearance of the characteristic oxetane protons.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute with dichloromethane, wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chloro-ester by flash column chromatography.
Mechanism: Lewis Acid-Catalyzed Ring Opening
Caption: General mechanism for Lewis acid-catalyzed oxetane opening.
| Entry | Lewis Acid (mol%) | Nucleophile (ROH) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ (5%) | Methanol | 12 | 85 |
| 2 | Yb(OTf)₃ (5%) | Benzyl Alcohol | 8 | 91 |
| 3 | Bi(OTf)₃ (10%) | Isopropanol | 18 | 77 |
| 4 | BF₃·OEt₂ (10%) | Phenol | 6 | 82 |
Table 2: Representative yields for Lewis acid-catalyzed oxetane ring-opening.
Summary and Outlook
The dual reactivity of this compound makes it a powerful tool for the rapid construction of complex molecular architectures. By carefully selecting the catalytic system, chemists can achieve high chemoselectivity, directing reactions to either the acyl chloride or the oxetane ring.
-
For acyl chloride functionalization , palladium-catalyzed and organocatalytic methods under neutral to basic conditions are highly effective and preserve the oxetane core.
-
For oxetane functionalization , Lewis acid catalysis provides a clear pathway for ring-opening, yielding 1,3-disubstituted products.
Future research will likely focus on developing tandem catalytic systems that can functionalize both sites in a single operation or developing novel enantioselective ring-opening protocols that set multiple stereocenters simultaneously. The protocols and principles outlined in this guide provide a solid foundation for researchers to innovate and apply this versatile building block in their own synthetic programs.
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Application Notes and Protocols: 4-Phenyloxane-4-carbonyl Chloride as a Versatile Synthon for Novel Agrochemicals
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the potential applications of 4-phenyloxane-4-carbonyl chloride in the synthesis of novel agrochemicals. While direct applications of this specific synthon are not yet widely documented in publicly available literature, its structural motifs—a substituted oxane ring and a reactive carbonyl chloride group—suggest significant potential for creating new active ingredients in the fields of herbicides, fungicides, and insecticides. This guide will, therefore, focus on proposed synthetic routes and protocols based on established chemical principles and analogies to known agrochemical classes.
Introduction: The Potential of the 4-Phenyloxane Scaffold in Agrochemical Design
The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles, as well as the necessity to overcome resistance to existing treatments. Carboxylic acid derivatives are a cornerstone in the development of many herbicides and other pesticides. The 4-phenyloxane moiety presents an interesting scaffold for several reasons:
-
Structural Rigidity and Lipophilicity: The tetrahydropyran (oxane) ring provides a semi-rigid, three-dimensional structure that can orient the phenyl group in a defined spatial arrangement, potentially leading to specific interactions with biological targets. The overall lipophilicity of the scaffold can aid in penetrating the waxy cuticles of plants or the exoskeletons of insects.
-
Metabolic Stability: The ether linkage in the oxane ring is generally more resistant to metabolic degradation compared to ester or amide bonds, which could lead to longer-lasting activity in the field.
-
Synthetic Versatility: The 4-carbonyl chloride functional group is a highly reactive intermediate, allowing for the straightforward synthesis of a wide range of derivatives, including esters, amides, and ketones. This facilitates the exploration of structure-activity relationships (SAR) by enabling the introduction of various pharmacophores.
Synthesis of the Key Intermediate: this compound
The precursor, 4-phenyloxane-4-carboxylic acid, can be synthesized through various organic chemistry routes. Once the carboxylic acid is obtained, its conversion to the highly reactive this compound is a critical step for its use as a synthetic building block.
Protocol 1: Preparation of this compound
This protocol describes a standard method for converting a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
4-Phenyloxane-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dry N,N-dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-phenyloxane-4-carboxylic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the carboxylic acid.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.
-
Add a catalytic amount of dry DMF (1-2 drops) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Acyl chlorides are moisture-sensitive and will readily hydrolyze back to the carboxylic acid. The use of a nitrogen or argon atmosphere and anhydrous solvents is crucial to prevent this.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed.
-
DMF Catalyst: DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.
Application in Herbicide Synthesis
Carboxylic acid derivatives are prevalent in herbicides, often targeting various biosynthetic pathways in plants. The 4-phenyloxane scaffold can be incorporated into structures mimicking known herbicides.
Proposed Application: Synthesis of a Novel Phenylpyrazole Herbicide Candidate
Phenylpyrazole herbicides are a known class of protoporphyrinogen oxidase (PPO) inhibitors. We propose the synthesis of a novel amide derivative by reacting this compound with a substituted aminophenylpyrazole.
Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: 4-Phenyloxane-4-Carbonyl Chloride Synthesis
Introduction: Navigating the Synthesis of 4-Phenyloxane-4-Carbonyl Chloride
Welcome to the technical support guide for the synthesis of this compound. This key intermediate is crucial in the development of various pharmaceutical compounds, leveraging the stable and synthetically versatile oxane scaffold.[1] The conversion of the parent carboxylic acid to its corresponding acyl chloride is a fundamental step, yet it is often plagued by issues of low yield, incomplete conversion, and product instability.
As a Senior Application Scientist, my goal is to move beyond simple protocols. This guide is designed to provide you with the mechanistic insights and field-proven troubleshooting strategies required to master this synthesis. We will delve into the causality behind common experimental failures and provide robust, self-validating methodologies to ensure you achieve high-yield, high-purity results consistently.
Section 1: The Core Reaction - Mechanistic Overview
The synthesis of this compound is achieved by the chlorination of its parent carboxylic acid, 4-phenyloxane-4-carboxylic acid. This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2][3][4] The primary objective is to convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic acyl substitution by a chloride ion.[5][6]
The reaction with thionyl chloride, a widely used and cost-effective reagent, proceeds through a chlorosulfite intermediate. This is a critical concept to grasp, as the stability and reactivity of this intermediate dictate the success of the reaction.
Caption: Mechanism of Acyl Chloride Formation with Thionyl Chloride.
The gaseous nature of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), is advantageous as it helps drive the reaction to completion according to Le Châtelier's principle.[7][8] However, it also necessitates specific handling procedures, which we will address.
Section 2: Optimized Synthesis Protocol
This protocol is designed for robustness and high yield. The key to success is the rigorous exclusion of moisture at every stage.
Experimental Protocol: Synthesis via Thionyl Chloride
-
Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (Argon or Nitrogen). Allow to cool to room temperature.
-
Reagent Setup: Equip the top of the reflux condenser with a gas outlet connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
-
Charge the Flask: To the dried flask, add 4-phenyloxane-4-carboxylic acid (1.0 eq). The starting material must be completely dry; if necessary, dry it under a high vacuum for several hours before use.
-
Add Reagent: Under a positive pressure of inert gas, add an excess of thionyl chloride (SOCl₂). It can be used as both the reagent and the solvent (approx. 5-10 mL per gram of carboxylic acid).[3] Alternatively, a dry, inert solvent like toluene can be used.[9]
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then slowly heat to reflux (approximately 75-80°C).[3]
-
Monitoring: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with anhydrous methanol, and analyzing the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.[10] The reaction is typically complete within 2-4 hours, once gas evolution ceases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. Crucially, use a vacuum pump protected by a cold trap (liquid nitrogen) and an alkali trap to prevent corrosion. [11]
-
To ensure complete removal, add dry toluene to the crude product and evaporate it again under reduced pressure. This azeotropic removal is highly effective.[11]
-
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent steps.[12] If necessary, purification can be achieved by vacuum distillation.
Section 3: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Q1: My final yield is consistently low or zero. What is the primary cause?
A1: The most probable culprit is the presence of water. Acyl chlorides are extremely sensitive to moisture and will rapidly hydrolyze back to the starting carboxylic acid.
-
Causality: Water acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This leads to the regeneration of the carboxylic acid and HCl.
-
Troubleshooting Steps:
-
Verify Starting Material Dryness: Ensure your 4-phenyloxane-4-carboxylic acid is anhydrous. Dry it under vacuum over a desiccant (e.g., P₂O₅) if you suspect moisture.
-
Use Anhydrous Solvents: If using a solvent, ensure it is from a freshly opened bottle or has been appropriately dried.
-
Rigorous Glassware Prep: Do not skip flame-drying your glassware under an inert atmosphere. Even ambient humidity can compromise the reaction.[13]
-
Check Reagent Quality: Old bottles of thionyl chloride can decompose. Consider using a fresh bottle or distilling the reagent before use.
-
Q2: The reaction seems to stall and does not go to completion. How can I fix this?
A2: Incomplete conversion is typically due to insufficient activation of the carboxylic acid, often related to temperature or reagent stoichiometry.
-
Causality: The conversion of the carboxylic acid to the chlorosulfite intermediate is a reversible equilibrium. Heat is required to drive the decomposition of this intermediate into the final products.[14]
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of thionyl chloride (typically 1.5 to 2.0 equivalents if a solvent is used, or as the solvent itself).[3]
-
Ensure Adequate Temperature: The reaction often requires reflux to proceed at a reasonable rate.[10] Verify that your heating mantle is reaching the target temperature of ~80°C.
-
Consider a Catalyst (for Oxalyl Chloride): If you are using oxalyl chloride instead of thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is essential for the reaction to proceed efficiently at room temperature.[3][12]
-
Q3: My final product is a dark, tarry substance instead of the expected oil/solid. What happened?
A3: Product decomposition is likely occurring, usually due to excessive heat or prolonged reaction times.
-
Causality: While heat is necessary, prolonged exposure to high temperatures, especially in the presence of acidic byproducts, can cause degradation of sensitive organic molecules. The 4-phenyloxane moiety may be susceptible to side reactions under harsh conditions.
-
Troubleshooting Steps:
-
Monitor Closely: Do not leave the reaction refluxing indefinitely. Start monitoring after 1-2 hours and stop the reaction as soon as the starting material is consumed.
-
Control Temperature: Avoid overheating. Use a temperature-controlled oil bath for precise heating.
-
Efficient Workup: Once the reaction is complete, cool it down and remove the excess thionyl chloride promptly.
-
Caption: Troubleshooting workflow for low-yield synthesis.
Section 4: Frequently Asked Questions (FAQs)
Q: Which chlorinating agent is better: thionyl chloride or oxalyl chloride?
A: The choice depends on the scale of your reaction and the sensitivity of your starting material. Both are excellent reagents.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Conditions | Typically requires heat (reflux)[3] | Room temperature with cat. DMF[3] |
| Byproducts | SO₂(g), HCl(g)[7] | CO(g), CO₂(g), HCl(g) |
| Workup | Excess reagent removed by distillation | Excess reagent and solvent removed by distillation |
| Advantages | Inexpensive; can be used as solvent | Milder conditions; often cleaner reactions |
| Disadvantages | Harsher conditions; SO₂ is toxic | More expensive; requires catalytic DMF |
In our experience, for robust substrates like 4-phenyloxane-4-carboxylic acid, thionyl chloride is a reliable and cost-effective choice. For more delicate molecules, the milder conditions offered by oxalyl chloride are preferable.
Q: How should I properly store the this compound product?
A: As an acyl chloride, the product is moisture-sensitive. For short-term storage, keep it in a sealed flask under an inert atmosphere (argon or nitrogen) in a refrigerator. For long-term storage, it is often best to use the crude product immediately in the next reaction step to avoid degradation.[11]
Q: Can I purify the acyl chloride using column chromatography?
A: This is strongly discouraged. The silica gel used in chromatography is hydrated and will rapidly degrade the acyl chloride on the column. The recommended purification method, if absolutely necessary, is vacuum distillation.[8][15] Solid acid chlorides can sometimes be recrystallized from non-hydroxylic solvents like toluene or hexane.[16]
References
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-
Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds . National Institutes of Health (NIH). [Link]
-
Synthesis of A. 4-Biphenylcarbonyl Chloride . PrepChem.com. [Link]
-
Synthesis of Phenols from Benzoic Acids . Organic Syntheses Procedure. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]
- JPS5572178A - Preparation of morpholinecarbonyl chloride.
-
Synthesis and Reactions of Acid Chlorides . Organic Chemistry Tutor. [Link]
-
Synthesis of Acyl Chlorides with Thionyl Chloride . Reddit r/Chempros. [Link]
-
Acid to Acid Chloride - Common Conditions . Organic Chemistry Data. [Link]
-
preparation of acyl chlorides (acid chlorides) . Chemguide. [Link]
-
Conversion of carboxylic acids to acid chlorides . Chemistry LibreTexts. [Link]
-
Carboxylic Acids Advanced. Reaction with Thionyl Chloride . YouTube. [Link]
-
General procedures for the purification of Acid chlorides . Chempedia - LookChem. [Link]
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization . PMC - NIH. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? . ResearchGate. [Link]
-
Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters . PMC - NIH. [Link]
-
Trouble with chloride acids . Reddit r/OrganicChemistry. [Link]
-
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines . MDPI. [Link]
-
converting carboxylic acids into acyl (acid) chlorides . Chemguide. [Link]
- US6727384B1 - Method for purifying acid chlorides.
-
Optimization of Synthesis Process of 4-Methylquinazoline . International Research Journal of Pure and Applied Chemistry. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives . ResearchGate. [Link]
-
SOCl2 Reaction with Carboxylic Acids . Chemistry Steps. [Link]
-
SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES . Organic Syntheses Procedure. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives . PMC - NIH. [Link]
-
One-pot synthesis of 2-amino-4-aryl-6-alkyl(aryl)-3-cyanopyridines in the presence of MgO . ResearchGate. [Link]
-
Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles . PMC - NIH. [Link]
-
Preparation of Acyl Chlorides . Chemistry LibreTexts. [Link]
-
How to achieve chlorination of carboxylic acid to convert into acid chloride ? . ResearchGate. [Link]
- CN111018706A - Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid.
-
Design, synthesis and characterization of a carbonyl-containing high-density pyrazolotriazine-based energetic compound . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Recent Advances in Synthesis of 4-Arylcoumarins . PubMed. [Link]
-
p-METHOXYPHENYLACETONITRILE . Organic Syntheses Procedure. [Link]
-
Synthesis of Rofecoxib and Study of Lactone Ring Stability . Asian Journal of Chemistry. [Link]
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Technical Support Center: Optimizing Reactions with 4-Phenyloxane-4-Carbonyl Chloride
Welcome to the technical support center for 4-phenyloxane-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered acylating agent. Our goal is to provide you with in-depth, field-proven insights to help you minimize side products and maximize the yield and purity of your target molecules. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Understanding the Core Challenge: Steric Hindrance and Reactivity
This compound is a valuable building block, but its structure presents a significant challenge: steric hindrance. The quaternary carbon at the 4-position, substituted with both a bulky phenyl group and the oxane ring, physically obstructs the path of incoming nucleophiles to the electrophilic carbonyl carbon.[1][2] This steric congestion is the primary reason for sluggish reactions and the need for carefully optimized conditions.
Furthermore, like all acyl chlorides, this reagent is highly susceptible to hydrolysis, readily reacting with ambient moisture to form the corresponding and often difficult-to-remove carboxylic acid.[3][4]
Caption: Steric hindrance around the carbonyl group.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during experiments with this compound in a direct question-and-answer format.
Issue 1: Pervasive Carboxylic Acid Impurity
Q: My final product analysis (NMR/LCMS) consistently shows contamination with 4-phenyloxane-4-carboxylic acid. What is the source of this impurity, and how can I eliminate it?
A: This is the most common side product, and it arises from the hydrolysis of the acyl chloride. The high reactivity that makes acyl chlorides excellent acylating agents also makes them extremely sensitive to water.[5]
Causality: The carbonyl carbon is highly electrophilic, and water, while a weak nucleophile, is often present in sufficient quantities (in solvents, on glassware, or from the atmosphere) to react and form the carboxylic acid.
Preventative Measures:
-
Rigorous Anhydrous Conditions: All solvents must be freshly dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column). Glassware should be oven-dried immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
-
Fresh Reagent: Use a fresh bottle of this compound or purify older stock if necessary. Acyl chlorides can degrade upon storage, especially if improperly sealed.[6]
Remediation Strategy (During Workup):
If hydrolysis occurs despite precautions, the resulting carboxylic acid can be removed during the aqueous workup.
-
Principle: The carboxylic acid is acidic, while your target amide or ester product is likely neutral. A mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Protocol: During the workup, wash the organic layer containing your product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[3]
-
Caution: Perform this wash in a separatory funnel and vent frequently, as the neutralization reaction evolves carbon dioxide gas.[3] Repeat the wash until gas evolution ceases.
-
Issue 2: Slow or Incomplete Reactions
Q: My acylation reaction is extremely slow or stalls completely, leaving a large amount of unreacted starting material even after several hours. Why is this happening and what can I do?
A: This is a direct consequence of the steric hindrance posed by the this compound structure.[2] The bulky groups impede the approach of the nucleophile, significantly raising the activation energy of the reaction.
Troubleshooting Strategies:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the kinetic energy needed to overcome the steric barrier.[2] Monitor the reaction closely by TLC or LCMS to avoid potential decomposition of starting materials or products at elevated temperatures.
-
Use a Nucleophilic Catalyst (for Alcohols/Amines): For sluggish reactions with neutral nucleophiles like alcohols or amines, the addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[7]
-
Mechanism: DMAP is a powerful nucleophile that reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic and less hindered than the original acyl chloride, making it more susceptible to attack by the alcohol or amine nucleophile.[7]
-
-
Extend Reaction Time: For sterically demanding substrates, reactions may simply require longer periods (24-48 hours) to reach completion.
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound to ensure the complete consumption of a more valuable nucleophile.
| Strategy | Parameter | Rationale | Typical Starting Point |
| Thermal Activation | Temperature | Overcomes steric energy barrier | Increase from 25°C to 50°C, or reflux |
| Catalysis | DMAP Addition | Forms a more reactive intermediate | 5 mol% relative to the limiting reagent |
| Stoichiometry | Acyl Chloride Eq. | Drives reaction to completion | 1.1 equivalents |
| Time | Reaction Duration | Allows slow reactions to proceed | Monitor for 24h before deeming it stalled |
Issue 3: Complications in Amidation Reactions
Q: I'm trying to synthesize an amide using a primary amine, but the reaction is messy, and I'm not getting a clean product. What are the likely side reactions?
A: The key to clean amidation is proper management of the hydrogen chloride (HCl) byproduct. The reaction of an amine with an acyl chloride produces one equivalent of HCl.[8]
Causality & Solutions:
-
Problem: The generated HCl is an acid and will immediately protonate the basic amine starting material, converting it into a non-nucleophilic ammonium salt. This effectively removes the amine from the reaction, halting the process and resulting in a maximum theoretical yield of only 50%.[9]
-
Solution 1 (If Amine is Inexpensive): Use two equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as a sacrificial base to neutralize the HCl byproduct.[8]
-
Solution 2 (Recommended): Use one equivalent of the amine and at least one equivalent of an auxiliary, non-nucleophilic base. This preserves your valuable amine.
-
Choosing the Right Base: The base must be non-nucleophilic to avoid competing with your amine and reacting with the acyl chloride itself. Sterically hindered tertiary amines are ideal.
-
Good Choices: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base).[10]
-
Poor Choice: Pyridine. While often used as a base, it is also a potent nucleophile and can react with the acyl chloride, leading to undesired side products.[10]
-
Caption: Decision workflow for base selection in amidation.
Issue 4: Friedel-Crafts Acylation Failures
Q: I am attempting a Friedel-Crafts acylation on an aromatic substrate, but the reaction is giving a low yield. What are the unique considerations for this reaction type?
A: Friedel-Crafts acylation has specific requirements that, if not met, can lead to poor outcomes.[11]
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or more) of the Lewis acid catalyst (e.g., AlCl₃).[11]
-
Substrate Reactivity: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) or rings containing basic functional groups like amines or anilines, which will preferentially coordinate with and poison the Lewis acid catalyst.[13]
-
Anhydrous Conditions: This cannot be overstated. Lewis acids like AlCl₃ react violently with water, completely deactivating them. The reaction must be scrupulously dry.
Validated Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol utilizes a non-nucleophilic base to conserve the amine nucleophile.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a dried, aprotic solvent (e.g., Dichloromethane or THF, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 eq.) dropwise to the stirred solution.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.05 eq.) in a minimal amount of the dry solvent. Add this solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LCMS. Gentle heating may be required if the reaction is slow.[14]
-
Workup: See Protocol 3.
Protocol 2: General Procedure for DMAP-Catalyzed Esterification
This protocol is effective for acylating primary and secondary alcohols.
-
Setup: To an oven-dried flask under an inert atmosphere, add the alcohol (1.0 eq.), 4-(Dimethylamino)pyridine (DMAP) (0.05 eq.), and a dried, aprotic solvent (e.g., Dichloromethane).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq.).
-
Acyl Chloride Addition: Cool the mixture to 0 °C and add a solution of this compound (1.1 eq.) in the dry solvent dropwise.
-
Reaction: Stir at room temperature and monitor for completion (typically 4-12 hours).
-
Workup: See Protocol 3.
Protocol 3: Standard Workup and Purification
-
Quench: Upon reaction completion, cool the mixture to 0 °C and slowly add water or 1M HCl to quench any unreacted acyl chloride and neutralize the tertiary amine base.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with the organic solvent. Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization as appropriate.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. (n.d.). Retrieved January 24, 2026, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-chemistry.org. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Google Patents.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic-chemistry.org. Retrieved January 24, 2026, from [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]
-
ResearchGate. (n.d.). Space filling model showing the steric hindrance of carbonyl caused by... ResearchGate. Retrieved January 24, 2026, from [Link]
-
YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. [Link]
-
Acid to Ester - Common Conditions. (n.d.). Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2025, October 8). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. PMC. [Link]
-
ResearchGate. (2025, August 9). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]
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Technical Support Center: Purification of 4-Phenyloxane-4-Carbonyl Chloride Derivatives
Welcome to the technical support center for the purification of 4-phenyloxane-4-carbonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and advice provided are grounded in established chemical principles and best practices for handling reactive acyl chlorides.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound derivatives. Each issue is presented with potential causes and step-by-step solutions.
Issue 1: Low or No Yield of Purified Product
Q: I've performed the synthesis of this compound, but after purification, my yield is significantly lower than expected, or I've isolated no product at all. What could be the issue?
A: Low or no yield is a frequent and frustrating issue, often stemming from the inherent reactivity of the acyl chloride functional group. The primary culprit is often unintentional hydrolysis. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Moisture Contamination: Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[1][2][3] This is the most common cause of yield loss.
-
Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the entire purification process, including transfers, under a positive pressure of an inert gas.[4]
-
-
-
Thermal Degradation: While this compound is relatively stable, prolonged exposure to high temperatures during purification can lead to decomposition.
-
Solution:
-
Low-Temperature Purification: Whenever possible, opt for purification methods that do not require high heat.
-
Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point. A Kugelrohr apparatus can be particularly effective for small quantities.[4]
-
Solvent Removal: When removing solvents using a rotary evaporator, use a low-temperature water bath.[4]
-
-
-
Incomplete Conversion from Carboxylic Acid: If the starting material, 4-phenyloxane-4-carboxylic acid, is not fully converted to the acyl chloride, it will be removed during the workup, leading to a lower yield of the desired product.
-
Solution:
-
Monitor Reaction Progress: Before starting the purification, it's crucial to confirm the completion of the reaction. This can be challenging with acyl chlorides as they are not stable on silica gel for traditional TLC analysis.[5] A useful trick is to quench a small aliquot of the reaction mixture with anhydrous methanol and analyze the formation of the corresponding methyl ester by TLC, LC-MS, or crude NMR.[5][6]
-
Optimize Chlorination Reaction: Ensure you are using a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and that the reaction conditions (temperature, time) are appropriate for your specific derivative.[7][8]
-
-
Issue 2: Product is Contaminated with Starting Carboxylic Acid
Q: My final product shows a significant amount of the corresponding carboxylic acid impurity, even after purification. How can I remove it?
A: This is a classic purification challenge for acyl chlorides, arising from either incomplete reaction or hydrolysis during workup and purification.
-
Cause:
-
Incomplete Reaction: The conversion of the carboxylic acid to the acyl chloride was not driven to completion.
-
Hydrolysis: The acyl chloride hydrolyzed back to the carboxylic acid during purification.
-
-
Solution Workflow:
Caption: Decision workflow for removing carboxylic acid impurity.
-
Fractional Distillation: This is often the most effective method if your derivative is thermally stable.[7][9][10] The carboxylic acid will have a much higher boiling point than the acyl chloride.
-
Recrystallization: If your this compound derivative is a solid, recrystallization from a non-protic, anhydrous solvent (e.g., hexanes, toluene, or a mixture thereof) can be very effective.[9] The more polar carboxylic acid will remain in the mother liquor.
-
Aqueous Wash (with extreme caution): For less reactive acyl chlorides, a rapid wash with ice-cold, dilute sodium bicarbonate solution can remove the acidic impurity.[9] However, this is a high-risk procedure that can lead to significant hydrolysis of the desired product and is generally not recommended for highly reactive acyl chlorides.
-
Column Chromatography (under anhydrous conditions): While challenging due to the reactivity of acyl chlorides on silica gel, it is possible with careful execution.[4] Use a non-polar eluent system and ensure your silica gel and solvents are scrupulously dry. It's advisable to run the column quickly (flash chromatography).
-
Issue 3: Product Degradation during Column Chromatography
Q: I attempted to purify my this compound derivative by column chromatography, but I only recovered the starting carboxylic acid or a complex mixture of byproducts.
A: Standard column chromatography is often detrimental to acyl chlorides. The silica gel's surface is covered with hydroxyl groups, which are nucleophilic and can react with the acyl chloride, leading to hydrolysis.
-
Solutions and Best Practices:
-
Avoid Silica Gel if Possible: Prioritize distillation or recrystallization.
-
Passivation of Silica Gel: If chromatography is unavoidable, consider deactivating the silica gel. This can be done by pre-treating it with a non-polar, aprotic solvent containing a small amount of a non-nucleophilic base (like triethylamine), followed by extensive flushing with the eluent to remove the base before loading the sample.
-
Use of Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or fluorinated silica gel.
-
Strictly Anhydrous Conditions: All solvents must be anhydrous, and the column should be packed and run under an inert atmosphere.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound from its corresponding carboxylic acid?
A1: The reaction of 4-phenyloxane-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride is the most common and effective method.[7][8]
-
Thionyl Chloride (SOCl₂): This is a cost-effective reagent. The reaction is typically performed neat or in an inert solvent like toluene or dichloromethane at reflux.[11] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup.[7][10]
-
Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and cleaner conversions. It is typically used with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane at room temperature. The byproducts (CO, CO₂, and HCl) are all gaseous.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Neat or in toluene, reflux | Cost-effective, gaseous byproducts | Harsher conditions, may not be suitable for sensitive substrates |
| Oxalyl Chloride ((COCl)₂) ** | Catalytic DMF, DCM, 0°C to RT | Milder conditions, very clean, gaseous byproducts | More expensive, requires careful handling |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | Effective for a wide range of carboxylic acids | Solid byproduct (POCl₃) that needs to be separated by distillation[7] |
Q2: How can I monitor the purity of my this compound derivative?
A2: Direct analysis can be challenging due to the compound's reactivity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most reliable method. Ensure you use a dry NMR solvent (e.g., CDCl₃ from a sealed ampoule). The disappearance of the carboxylic acid proton signal (typically >10 ppm in ¹H NMR) and the appearance of the characteristic carbonyl carbon signal for an acyl chloride (around 170 ppm in ¹³C NMR) are indicative of successful conversion.
-
IR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher frequency (typically 1780-1820 cm⁻¹).
-
Derivatization for GC-MS or LC-MS: As mentioned in the troubleshooting section, you can quench an aliquot with a nucleophile (e.g., methanol or benzylamine) and analyze the resulting stable ester or amide.[5] This is an excellent way to confirm purity and calculate conversion.
Q3: What are the best storage conditions for this compound derivatives?
A3: Due to their moisture sensitivity, proper storage is critical.
-
Short-term: Store in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Long-term: Store in a sealed container (e.g., an ampoule sealed under vacuum or a vial with a Teflon-lined cap) under an inert atmosphere in a freezer.
Section 3: Experimental Protocol: Purification by Vacuum Distillation
This protocol provides a step-by-step methodology for the purification of a thermally stable this compound derivative.
Safety Precautions: Acyl chlorides are corrosive and lachrymatory.[12][13] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Materials and Equipment:
-
Crude this compound
-
Short-path distillation apparatus or Kugelrohr
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath
-
Schlenk line or inert gas manifold
-
Oven-dried glassware
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are well-greased and sealed. The entire system should be flame-dried under vacuum and then filled with an inert gas.
-
Charging the Flask: Transfer the crude acyl chloride to the distillation flask under a positive pressure of inert gas. Add a magnetic stir bar.
-
System Evacuation: Slowly and carefully evacuate the system using the vacuum pump. A cold trap must be in place between the apparatus and the pump to trap any volatile byproducts and protect the pump.
-
Distillation:
-
Begin stirring the crude material.
-
Gradually heat the distillation flask using a heating mantle or oil bath.
-
Monitor the temperature of both the liquid in the flask and the vapor at the still head.
-
Collect the fraction that distills at the expected boiling point of your derivative.
-
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to break the vacuum.
-
Storage: Immediately transfer the purified product to a pre-dried, tared storage vessel under an inert atmosphere.
Section 4: Visualizing the Synthesis and Purification Workflow
The following diagram illustrates the overall process from the starting carboxylic acid to the purified acyl chloride, highlighting key control points.
Caption: Workflow from synthesis to quality control.
References
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification? [Online] Available at: [Link]
- Google Patents. (1980). JPS5572178A - Preparation of morpholinecarbonyl chloride.
- Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Online] Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Online] Available at: [Link]
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Online] Available at: [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Online] Available at: [Link]
- Google Patents. (2012). CN102838473A - High-purity acetyl chloride and preparation method thereof.
-
SIELC. (n.d.). Separation of Acetyl chloride, (chlorosulfonyl)- on Newcrom R1 HPLC column. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-Substituted 3,3a,4,5-Tetrahydropyrrolo[1,2-a] quinolin-1(2H). [Online] Available at: [Link]
-
YouTube. (2023). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. [Online] Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylbenzoyl chloride. PubChem. [Online] Available at: [Link]
- Google Patents. (2015). CN104341374A - Preparation method for morpholine carbonyl chloride compound.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Online] Available at: [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Online] Available at: [Link]
-
ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2022). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. PMC. [Online] Available at: [Link]
-
YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Online] Available at: [Link]
-
Save My Exams. (n.d.). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Online] Available at: [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Online] Available at: [Link]
- Google Patents. (2012). CN102491959A - Preparation method of oxirane derivative.
-
ResearchGate. (2022). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. [Online] Available at: [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2025). Aryl Annulation: A Powerful Simplifying Retrosynthetic Disconnection. PMC. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylbutanoyl Chloride. PubChem. [Online] Available at: [Link]
- Google Patents. (2020). CN111018706A - Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid.
-
ResearchGate. (2025). The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. [Online] Available at: [Link]
- Google Patents. (1961). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
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Technical Support Center: Troubleshooting Acylations with 4-Phenyloxane-4-Carbonyl Chloride
Welcome to the technical support center for acylation reactions utilizing 4-phenyloxane-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during the acylation of amines and other nucleophiles with this sterically hindered acylating agent. Our goal is to provide you with the expertise and practical solutions to optimize your synthetic outcomes.
Introduction to this compound Acylations
This compound is a valuable reagent for introducing a substituted oxane moiety into molecules. However, its sterically hindered nature can lead to specific side reactions and the formation of characteristic byproducts. Understanding these potential pitfalls is crucial for successful and reproducible syntheses. This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My acylation reaction is sluggish and incomplete. How can I improve the conversion?
Answer:
Incomplete conversion is a common issue with sterically hindered acyl chlorides like this compound. The bulky phenyl and oxane groups impede the approach of the nucleophile to the carbonyl carbon.
Causality:
-
Steric Hindrance: The primary reason for low reactivity is the steric bulk around the acyl chloride functional group.
-
Insufficiently Nucleophilic Amine: Weakly nucleophilic amines will react slowly.
-
Inadequate Base: The choice and amount of base are critical for activating the nucleophile and scavenging the HCl byproduct.
Troubleshooting Protocol:
-
Choice of Base: For sterically hindered acylations, a non-nucleophilic, strong base is often preferred. Consider switching from triethylamine (TEA) to a more hindered base like diisopropylethylamine (DIPEA or Hünig's base) to minimize side reactions with the base itself.
-
Solvent Effects: The polarity of the solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP can sometimes accelerate slow reactions, but be mindful of their potential to react with the acyl chloride at elevated temperatures. Dichloromethane (DCM) and tetrahydrofuran (THF) are common starting points.[1]
-
Temperature Adjustment: While room temperature is a standard starting point, gentle heating (e.g., to 40-50 °C) can often overcome the activation energy barrier. However, be aware that higher temperatures can also promote the formation of degradation byproducts.[2]
-
Extended Reaction Time: Due to the lower reactivity, these reactions may simply require more time. Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours).
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Base | DIPEA (1.5-2.0 equiv.) | Non-nucleophilic, prevents side reactions. |
| Solvent | DCM or THF | Aprotic, generally inert. |
| Temperature | 0 °C to RT, then gentle heating if needed | Balances reactivity and stability. |
| Concentration | 0.1 - 0.5 M | A good starting range for many acylations. |
2. I've isolated a byproduct with a mass corresponding to the hydrolyzed acyl chloride. What is it and how can I prevent its formation?
Answer:
The byproduct you are observing is likely 4-phenyloxane-4-carboxylic acid, the result of the hydrolysis of your starting material. Acyl chlorides are highly reactive towards water.[3][4]
Causality:
-
Moisture Contamination: The most common cause is the presence of water in your reaction setup. This can come from solvents, reagents, or atmospheric moisture.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Drying of Reagents: Ensure your amine and base are dry. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂), and solid amines should be dried under vacuum.
Experimental Workflow for Minimizing Hydrolysis:
Caption: Formation of a ketene intermediate and subsequent dimerization.
Troubleshooting Protocol:
-
Use a Milder Base: If ketene formation is suspected, switch to a less hindered or weaker base like pyridine or N-methylmorpholine. [5]These bases are less likely to promote α-proton abstraction.
-
Inverse Addition: Add the base slowly to a solution of the acyl chloride and the amine. This keeps the concentration of free base low, disfavoring the elimination reaction.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to slow down the rate of ketene formation.
-
Use a Pre-formed Amine Salt: React the amine with one equivalent of a strong but non-nucleophilic proton source (like HCl or HBF₄) and then add the acyl chloride, followed by the slow addition of a tertiary amine base to liberate the free amine in situ.
4. I'm observing a byproduct that suggests decarboxylation has occurred. Is this possible?
Answer:
While less common for simple acyl chlorides under standard acylation conditions, decarboxylation can occur, especially if the reaction is heated for prolonged periods or if certain catalysts are present. [6][7]The resulting product would be 4-phenyloxane.
Causality:
-
Thermal Instability: At elevated temperatures, the acyl chloride might undergo decarboxylation, though this is more typical for specific structures like β-keto acyl chlorides or those with particular activating groups. [2]* Catalytic Decomposition: Trace metal impurities or certain additives could potentially catalyze a decarboxylation pathway.
Troubleshooting Protocol:
-
Avoid Excessive Heat: If decarboxylation is suspected, maintain a lower reaction temperature. Use the minimum temperature required to achieve a reasonable reaction rate.
-
Purify Starting Materials: Ensure your this compound is pure and free from any reagents used in its synthesis (e.g., thionyl chloride, oxalyl chloride) that might promote decomposition.
-
Analyze Reaction Conditions: Review all reagents and catalysts used. Some Lewis acids, if used in excess or at high temperatures, could potentially promote this side reaction.
References
- CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. Google Patents.
-
Reactions of Acyl Chlorides with Primary Amines (2023). Chemistry LibreTexts. Available at: [Link]
-
4-Phenylbenzoyl chloride PubChem. National Institutes of Health. Available at: [Link]
- JPS5572178A - Preparation of morpholinecarbonyl chloride. Google Patents.
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. Available at: [Link]
-
Ketene from acetyl chloride? (2022). Reddit. Available at: [Link]
-
The acylation of benzene - electrophilic substitution . Chemguide. Available at: [Link]
-
Acetyl exchange between acetyl chloride and sterically hindered aryl ketones under Friedel–Crafts conditions . (1981). J. Chem. Soc., Perkin Trans. 2. Available at: [Link]
-
Decarboxylation . Organic Chemistry Portal. Available at: [Link]
-
Acyl Chlorides (2025). Save My Exams. Available at: [Link]
-
Catalytic, asymmetric reactions of ketenes and ketene enolates . (2008). PMC. National Institutes of Health. Available at: [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? (2024). Reddit. Available at: [Link]
-
The reaction of acyl chlorides with ammonia and primary amines . Chemguide. Available at: [Link]
-
Product Class 9: Acylketenes . (2014). Science of Synthesis. Available at: [Link]
-
Investigating Carbonyl Compound Stability in Extreme Conditions . (2025). Patsnap Eureka. Available at: [Link]
-
Synthesis of A. 4-Biphenylcarbonyl Chloride . PrepChem.com. Available at: [Link]
-
Acyl Chlorides and Acid Anhydrides . chemrevise. Available at: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride . (2025). ResearchGate. Available at: [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts . (2023). National Institutes of Health. Available at: [Link]
-
p-METHOXYPHENYLACETONITRILE . Organic Syntheses Procedure. Available at: [Link]
-
KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS . (1970). UNT Digital Library. Available at: [Link]
-
Amine to Amide (via Acid Chloride) . Common Conditions. Available at: [Link]
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation . (2020). YouTube. Available at: [Link]
-
Investigation of Some Functionalization Reactions of 4-Benzoyl-5- phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl Chloride and Their Antimicrobial Activity . (2025). ResearchGate. Available at: [Link]
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES . (2013). European Patent Office. Available at: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? . (2019). ResearchGate. Available at: [Link]
-
The decarboxylation of the acids of a series 4-phenyl-4H-cyclopenta[C] cinnoline . (2025). Available at: [Link]
-
Reactions of carbonyl compounds in basic solutions. Part 35: The alkaline hydrolysis and reactivity - structure - spectra correlations of (Z)-4-(substituted benzylidene)-2-phenyl-4H-oxazol-5-ones . (2025). ResearchGate. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-Phenyloxane-4-carbonyl Chloride
Welcome to the technical support center for the synthesis and optimization of 4-phenyloxane-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful synthesis of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a highly reactive acyl chloride. Its bifunctional nature, containing both an oxane ring and a reactive carbonyl group, makes it a valuable building block in medicinal chemistry and organic synthesis. It is primarily used in acylation reactions to introduce the 4-phenyloxane-4-carbonyl moiety into a target molecule, often as a key step in the synthesis of complex pharmaceutical compounds.
Q2: What are the most common methods for synthesizing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is the reaction of its parent carboxylic acid, 4-phenyloxane-4-carboxylic acid, with a chlorinating agent.[1][2][3] The most common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4][5] Thionyl chloride is often preferred due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies product purification.[6][7]
Q3: What are the critical safety precautions when working with thionyl chloride and the acyl chloride product?
Both thionyl chloride and this compound are corrosive and moisture-sensitive compounds.
-
Thionyl Chloride (SOCl₂): This reagent is highly toxic and corrosive. It reacts violently with water, releasing toxic gases (HCl and SO₂).[6] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[7][8]
-
This compound: As an acyl chloride, it is a lachrymator and causes severe skin burns and eye damage.[9] It will also react with moisture in the air (hydrolyze) to release HCl gas. Strict adherence to anhydrous (moisture-free) conditions is necessary during the reaction and handling.[10][11]
Q4: How can I effectively monitor the progress of the reaction?
The conversion of the carboxylic acid to the acyl chloride can be monitored by several methods:
-
Gas Evolution: The reaction of the carboxylic acid with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[12] The cessation of this gas evolution is a strong indicator that the reaction is nearing completion.
-
Infrared (IR) Spectroscopy: A small aliquot of the reaction mixture can be carefully quenched (e.g., with an anhydrous solvent) and analyzed. The disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (typically around 1780-1815 cm⁻¹) confirms the conversion.
-
Thin Layer Chromatography (TLC): While the acyl chloride is reactive, a quick TLC analysis can be performed. The acyl chloride will have a different Rf value than the starting carboxylic acid. It is often helpful to spot a sample of the reaction mixture, and then a sample that has been quenched with a small amount of methanol to form the methyl ester, which is more stable for TLC analysis.
Q5: What are the recommended storage and handling conditions for this compound?
Due to its moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[13] The storage area should be cool, dry, and well-ventilated. It is advisable to store it in a desiccator to protect it from atmospheric moisture.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poor Quality of Starting Material | Ensure the starting 4-phenyloxane-4-carboxylic acid is pure and, most importantly, dry. Dry the starting material under a vacuum oven if necessary. | Moisture in the starting material will consume the thionyl chloride, preventing the desired reaction.[6] Impurities can interfere with the reaction or lead to side products.[10] |
| Inactive Thionyl Chloride | Use a fresh bottle of thionyl chloride or purify older stock by distillation. | Thionyl chloride can decompose over time, especially if exposed to moisture.[6] It may appear yellow or brown when impure. |
| Presence of Moisture in the Reaction Setup | All glassware must be flame-dried or oven-dried immediately before use. The reaction should be run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[10][11] | Acyl chlorides and thionyl chloride are highly reactive towards water.[14] Any moisture will lead to the hydrolysis of the product and reagent, significantly reducing the yield. |
| Suboptimal Reaction Temperature | The reaction is typically performed at reflux.[4][15] Ensure the reaction mixture is heated to the appropriate temperature (for neat SOCl₂, the boiling point is 76 °C; if a solvent like toluene is used, the reflux temperature will be higher). | The reaction rate is temperature-dependent. Insufficient heat may lead to an incomplete or very slow reaction. |
Issue 2: Incomplete Reaction (Monitored by IR or TLC)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Chlorinating Agent | Use a slight excess of thionyl chloride (typically 1.2 to 2.0 equivalents). The reaction can also be run using thionyl chloride as the solvent (in large excess).[4] | A stoichiometric amount of the chlorinating agent may not be sufficient to drive the reaction to completion, especially if there are trace amounts of water present. |
| Insufficient Reaction Time | Extend the reflux time. Monitor the reaction until no further gas evolution is observed. A typical reflux time is 2-4 hours. | The conversion of a carboxylic acid to an acyl chloride is not always instantaneous and may require a prolonged period at reflux to go to completion. |
| Poor Mixing | Ensure efficient stirring of the reaction mixture, especially if the starting carboxylic acid has low solubility in the reaction medium. | In a heterogeneous mixture, poor mixing can limit the interaction between the reactants, leading to an incomplete reaction. |
Issue 3: Formation of Side Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Reaction Temperature Too High | While reflux is necessary, excessive temperatures for prolonged periods can lead to decomposition. Use a controlled heating source (e.g., an oil bath). | The oxane ring may not be stable under harsh acidic conditions at very high temperatures, potentially leading to ring-opening or other side reactions. |
| Formation of Anhydride | This can occur if the reaction is not sufficiently driven to the acyl chloride. Ensure a slight excess of the chlorinating agent and adequate reaction time. | An intermediate in the reaction is a mixed anhydride. If the reaction stalls, this or the symmetric anhydride (formed from the reaction of the acyl chloride with unreacted carboxylic acid) can be a significant impurity. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ byproducts.
-
Charging the Reactor: Under a positive pressure of nitrogen, charge the flask with 4-phenyloxane-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (1.5 eq) dropwise via a syringe or an addition funnel at room temperature. Alternatively, an inert solvent like anhydrous toluene can be added before the thionyl chloride.[16] Using excess thionyl chloride as the solvent is also a common practice.[4][15]
-
Reaction: Heat the mixture to reflux (approximately 80 °C if neat, or higher if a solvent is used) and maintain for 2-4 hours. Monitor for the cessation of gas evolution.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and any solvent under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum pump is protected by a cold trap and a base trap.
-
Purification: The crude this compound can be purified by vacuum distillation.[17]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Reagent Ratio | 1.2 - 2.0 eq. of SOCl₂ | A slight excess ensures complete conversion. |
| Solvent | Neat (SOCl₂ as solvent) or Anhydrous Toluene/DCM | Neat is often simpler for workup. Solvents can help with solubility issues.[16] |
| Temperature | Reflux (typically 80-110 °C) | Reaction rate is temperature-dependent. |
| Reaction Time | 2 - 4 hours | Monitor by gas evolution or IR spectroscopy. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent hydrolysis.[10] |
Visualizations
Reaction Mechanism
Caption: Mechanism of Acyl Chloride Formation with Thionyl Chloride.
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
References
- Google Patents.
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE.[Link]
-
Organic Chemistry Portal. Acyl chloride synthesis.[Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.[Link]
-
The Synthetic Organic Chemist's Companion. Acid to Acid Chloride - Common Conditions.[Link]
-
PubChem. 4-Phenylbenzoyl chloride.[Link]
-
Chemistry LibreTexts. Preparation of Acyl Chlorides.[Link]
- Google Patents.Method for purifying carbonyl chloride.
-
Reddit. Need help in optimizing amide formation through acyl chloride pathway.[Link]
-
ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?[Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides.[Link]
-
Wikipedia. Thionyl chloride.[Link]
-
Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.[Link]
- Google Patents.
-
ACS Publications. Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride.[Link]
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride.[Link]
-
Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note.[Link]
-
RSC Publishing. The Analysis of Acid Chlorides.[Link]
-
ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]
-
Organic Syntheses. Desoxybenzoin.[Link]
-
PrepChem.com. Synthesis of A. 4-Biphenylcarbonyl Chloride.[Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.[Link]
- Google Patents.
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids.[Link]
-
Austin Publishing Group. Chemical Stability of Pharmaceutical Organic Compounds.[Link]
-
Pearson+. When a student treated butanedioic acid with thionyl chloride...[Link]
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
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- 9. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Reactions with 4-Phenyloxane-4-carbonyl Chloride
Welcome to the technical support resource for 4-phenyloxane-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this sterically hindered and highly reactive acylating agent. My objective is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve experimental challenges effectively.
Introduction: Understanding the Molecule
This compound is a valuable synthetic intermediate characterized by a quaternary carbon at the 4-position of the oxane (tetrahydropyran) ring. This substitution pattern imparts significant steric hindrance around the highly electrophilic carbonyl carbon.[1] While it undergoes the classic nucleophilic acyl substitution reactions expected of an acyl chloride, its reactivity is tempered by this steric bulk, and its utility is critically dependent on rigorous experimental technique, particularly the exclusion of moisture.[2][3]
This guide is structured to address issues from the ground up, starting with preventative measures and moving to specific, problem-oriented troubleshooting.
Section 1: Critical Handling and Storage – The Foundation of Success
Before troubleshooting a failed reaction, it is imperative to validate the integrity of your starting material and environment. This compound is extremely sensitive to hydrolysis.[3][4] Atmospheric moisture is sufficient to convert it to the unreactive 4-phenyloxane-4-carboxylic acid, which is often the primary cause of reaction failure.
Key Prerequisites:
-
Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents: Solvents must be rigorously dried prior to use. Commercial anhydrous solvents should be stored over molecular sieves.
-
Dry Glassware: All glassware must be oven-dried or flame-dried immediately before use and cooled under an inert atmosphere.
-
Storage: Store the reagent in a desiccator, under an inert atmosphere, and preferably at reduced temperatures (2-8°C) to minimize degradation over time.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during reactions with this compound in a direct question-and-answer format.
Problem 1: Low or No Product Formation with Recovered Starting Material
Q: My reaction has stalled. After workup, I primarily recover my nucleophile and the hydrolyzed starting material, 4-phenyloxane-4-carboxylic acid. What went wrong?
A: This is the most frequent failure mode and almost always points to one of two issues: reagent decomposition via hydrolysis or insufficient reactivity due to reaction conditions.
Causality and Solutions:
-
Reagent Hydrolysis (Most Likely Cause): The acyl chloride has likely reacted with trace water in the solvent, on the glassware, or from the atmosphere to form the corresponding carboxylic acid.[2][4] Carboxylic acids do not react with most nucleophiles under these conditions.
-
Diagnostic Check: Obtain a crude ¹H NMR or an LC-MS of your reaction mixture. The presence of a peak corresponding to 4-phenyloxane-4-carboxylic acid is a definitive indicator of hydrolysis.
-
Corrective Action: Repeat the reaction following a stringent anhydrous protocol.
dot
Caption: The primary failure pathway: hydrolysis of the acyl chloride.
-
-
Steric Hindrance & Low Temperature: The quaternary center of the molecule sterically shields the electrophilic carbonyl carbon. If your nucleophile is also bulky, or the reaction temperature is too low, the activation energy for the nucleophilic attack may not be overcome.
-
Corrective Action:
-
Increase Temperature: Gradually increase the reaction temperature. For sluggish reactions, refluxing in a suitable solvent may be necessary. Monitor for potential side product formation at higher temperatures via TLC or LC-MS.
-
Prolong Reaction Time: Sterically hindered reactions are often slow. Allow the reaction to stir for an extended period (12-24 hours) at room temperature or slightly elevated temperatures.
-
-
Problem 2: My Amidation Reaction Yields a Complex Mixture or Fails Completely.
Q: I am reacting this compound with a primary/secondary amine to form an amide, but the reaction is messy, or my amine starting material is consumed without forming the desired product. What is happening?
A: Amidation reactions are typically fast, but issues arise from improper management of the hydrogen chloride (HCl) byproduct and the choice of base.[5][6]
Causality and Solutions:
-
HCl Quenching of the Nucleophile: The reaction produces one equivalent of HCl for every equivalent of amide formed. This acid will protonate the amine nucleophile, converting it into a non-nucleophilic ammonium salt, thereby halting the reaction.[6]
-
Solution 1 (Excess Amine): Use at least two equivalents of the amine. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the generated HCl.[5] This is often the simplest method if the amine is inexpensive.
-
Solution 2 (Non-Nucleophilic Base): Use 1.05-1.1 equivalents of the amine and 1.2-1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[7]
-
-
Incorrect Choice of Base: Using a nucleophilic base like pyridine can be problematic. Pyridine can react with the acyl chloride to form a stable N-acylpyridinium salt. While sometimes used as an acylation catalyst, if it's the primary base, it can consume the starting material in an unproductive manner, especially with hindered systems.[8]
-
Recommendation: For this sterically hindered system, a bulky, non-nucleophilic base like DIPEA is often the superior choice to minimize side reactions.
dot
Caption: Troubleshooting workflow for amidation reactions.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I verify the quality of my this compound before use?
A: The simplest method is an IR spectrum. A fresh, high-quality sample will show a strong carbonyl (C=O) stretch at approximately 1780-1815 cm⁻¹. The presence of a broad absorption around 2500-3300 cm⁻¹ and a carbonyl stretch closer to 1700-1725 cm⁻¹ indicates significant contamination with the corresponding carboxylic acid. You can also perform a quick test by adding a drop of the material to anhydrous methanol; vigorous reaction (evolution of HCl gas) indicates active acyl chloride.
Q2: What are the best solvents for reactions with this acyl chloride?
A: Aprotic, non-nucleophilic solvents are required. The choice depends on the required reaction temperature.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Excellent for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Good general-purpose solvent. Must be very dry. |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Can be beneficial for solubility and reaction rates.[8] |
| Toluene | 111 | Nonpolar | Useful for reactions requiring higher temperatures. |
Q3: The reaction is sluggish even at elevated temperatures. How can I accelerate it?
A: For particularly unreactive nucleophiles, catalytic activation may be necessary.
-
DMAP (4-Dimethylaminopyridine): Adding a catalytic amount (1-5 mol%) of DMAP can significantly accelerate acylations, particularly for esterifications. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate.
-
Iodide Salts: In some cases, adding a catalytic amount of an iodide salt like sodium iodide (NaI) can convert the acyl chloride in situ to the more reactive acyl iodide.[8] This is particularly effective in acetonitrile.
Section 4: Key Experimental Protocols
Protocol 4.1: General Procedure for Amide Synthesis using a Non-Nucleophilic Base
-
Setup: Under an argon atmosphere, add the primary or secondary amine (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Base: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) via syringe.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 2-16 hours, or until the acyl chloride is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Protocol 4.2: Rigorous Anhydrous Reaction Technique
-
Glassware: Place all glassware (flasks, stir bars, syringes, needles) in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly opened commercial anhydrous solvents or dispense from a solvent purification system (e.g., Grubbs apparatus). Store anhydrous solvents over activated 3Å or 4Å molecular sieves.
-
Reagent Transfer: Transfer all liquid reagents using dry syringes and needles via a rubber septum. Solid reagents should be transferred quickly in a glovebox or under a positive pressure of inert gas.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment, from setup to quenching. Use a bubbler to monitor the gas flow.
References
- 08.05 Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube.
- A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams.
- Reactions of Acid Chlorides. (2019). Chemistry LibreTexts.
- Direct Amidation of Tertiary N-Benzylamines. (2026).
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry.
- Acid Chloride Reactions. (n.d.). AK Lectures.
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
- Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts.
- Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Portal.
- Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry.
- Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aklectures.com [aklectures.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Scale-Up Challenges for 3-Phenyl-3-oxetane Carbonyl Chloride Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for challenges related to the scale-up of reactions involving 3-phenyl-3-oxetane carbonyl chloride. As a Senior Application Scientist, I understand that moving a reaction from the bench to a larger scale introduces a host of variables that can impact yield, purity, and safety. The unique structure of 3-phenyl-3-oxetane carbonyl chloride, combining the reactivity of an acyl chloride with the strained oxetane ring, presents a specific set of challenges. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and answers to frequently asked questions to ensure your scale-up process is successful and safe.
Note on Nomenclature: The compound of interest is assumed to be 3-phenyl-3-oxetane carbonyl chloride, a common structural motif in medicinal chemistry where the phenyl and carbonyl groups are attached to the same carbon of the four-membered oxetane ring.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and use of 3-phenyl-3-oxetane carbonyl chloride in a question-and-answer format.
Synthesis of 3-Phenyl-3-oxetane Carbonyl Chloride
Question 1: My conversion of 3-phenyl-3-oxetane carboxylic acid to the acid chloride is incomplete, even with excess thionyl chloride (SOCl₂). What are the likely causes and solutions?
Answer:
Incomplete conversion is a common hurdle when scaling up the synthesis of sterically hindered acid chlorides. The tertiary carbon bearing both a phenyl group and the carboxylic acid in your starting material presents significant steric hindrance.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature or Time: At larger scales, heat transfer can be less efficient. What worked at room temperature on a small scale may require elevated temperatures to drive the reaction to completion.
-
Reagent Quality: Thionyl chloride is highly reactive with atmospheric moisture, which hydrolyzes it to less reactive species.
-
Solution: Use a fresh, unopened bottle of thionyl chloride for your scale-up reaction. Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere) and that any solvents used are anhydrous.
-
-
Inadequate Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Pockets of unreacted starting material can persist if agitation is insufficient.
-
Solution: Employ a mechanical stirrer for larger reaction vessels to ensure efficient mixing of the heterogeneous slurry that may form.
-
-
Byproduct Inhibition: The reaction of a carboxylic acid with thionyl chloride produces HCl and SO₂ as byproducts.[1] While these are typically gaseous and removed, at larger scales, their dissolution in the reaction medium could potentially affect the reaction equilibrium.
-
Solution: Performing the reaction under a gentle stream of an inert gas (like nitrogen or argon) can help to effectively remove these gaseous byproducts.
-
Question 2: I'm observing a significant amount of a polar byproduct that is not my starting material. Could the oxetane ring be opening?
Answer:
Yes, ring-opening of the oxetane is a primary concern, especially under harsh acidic conditions which are generated during the formation of the acid chloride (HCl byproduct). The stability of the oxetane ring is a critical factor to consider.[3]
Potential Causes & Solutions:
-
Excessively Harsh Conditions: High concentrations of HCl, particularly at elevated temperatures, can catalyze the ring-opening of the oxetane.
-
Solution 1 (Milder Reagent): Consider using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (DCM). This reaction is often performed at lower temperatures (0 °C to room temperature) and can be a milder alternative to thionyl chloride, thus preserving the oxetane ring.
-
Solution 2 (Temperature Control): If using thionyl chloride, carefully control the temperature. A gradual increase to reflux may be better than rapid heating.
-
Solution 3 (Base Scavenger): While not standard for acid chloride formation, in some sensitive cases, a non-nucleophilic base could be considered to scavenge the generated HCl, but this would need careful optimization to avoid other side reactions.
-
Question 3: My purified 3-phenyl-3-oxetane carbonyl chloride appears to be degrading upon storage. How can I improve its stability?
Answer:
Acid chlorides are inherently reactive and susceptible to hydrolysis. The presence of the oxetane ring does not significantly alter this reactivity.
Potential Causes & Solutions:
-
Hydrolysis: Exposure to atmospheric moisture is the most common cause of degradation, converting the acid chloride back to the carboxylic acid.
-
Solution: Store the purified acid chloride under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, consider storing it in a desiccator at low temperatures.
-
-
Residual Acid: Trace amounts of HCl from the synthesis can accelerate degradation.
-
Solution: During work-up, after removing the excess chlorinating agent, co-evaporation with a dry, inert solvent like toluene can help remove the last traces of HCl.
-
-
In-situ Use: The most effective way to handle a reactive intermediate like an acid chloride is to use it immediately in the next step without isolation.
-
Solution: After removing the excess chlorinating agent and solvent under reduced pressure, dissolve the crude 3-phenyl-3-oxetane carbonyl chloride in a suitable dry solvent and proceed directly to the next reaction.
-
Downstream Reactions (e.g., Amide Formation)
Question 4: When I use my 3-phenyl-3-oxetane carbonyl chloride in an acylation reaction (e.g., with an amine to form an amide), I get a low yield and a complex mixture of products. What's going wrong?
Answer:
Low yields in subsequent acylation reactions can stem from issues with the acid chloride's purity or competing side reactions.
Potential Causes & Solutions:
-
Poor Quality of the Acid Chloride: As discussed, if the acid chloride is contaminated with unreacted carboxylic acid or has degraded, the yield of your desired product will be compromised.
-
Side Reactions of the Nucleophile: If you are reacting the acid chloride with a nucleophile that also has a hydroxyl group (e.g., an amino alcohol), you can get competing O-acylation in addition to the desired N-acylation.
-
Steric Hindrance: The bulky 3-phenyl-3-oxetane group can sterically hinder the approach of the nucleophile to the carbonyl carbon.
-
Solution: This may require longer reaction times or slightly elevated temperatures. The choice of base is also critical; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to avoid the formation of ketene intermediates.
-
-
Friedel-Crafts Acylation: If your nucleophile is an aromatic compound, you may be attempting a Friedel-Crafts acylation. This reaction has its own set of challenges, including the need for a Lewis acid catalyst and the potential for deactivation of the aromatic ring.[4][5] The acyl group being added is deactivating, which generally prevents polyacylation.[4][5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing 3-phenyl-3-oxetane carbonyl chloride on a multi-gram scale?
A1: The reaction of 3-phenyl-3-oxetane carboxylic acid with thionyl chloride is a common and cost-effective method.[1][2] For scale-up, using thionyl chloride as both the reagent and the solvent (neat) followed by reflux is often efficient. The excess thionyl chloride can then be removed by distillation. Alternatively, using a high-boiling inert solvent like toluene can aid in temperature control and subsequent work-up.
Q2: How can I reliably monitor the progress of the reaction to form the acid chloride?
A2: Direct analysis of the highly reactive acid chloride by methods like Thin Layer Chromatography (TLC) can be misleading due to hydrolysis on the silica plate. A more reliable method is to:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench it with a dry nucleophile, such as anhydrous methanol, to form the stable methyl ester.
-
Analyze the resulting mixture by TLC, HPLC, or GC-MS to observe the disappearance of the starting carboxylic acid and the appearance of the methyl ester.[6]
Q3: What are the primary safety concerns when scaling up this reaction with thionyl chloride?
A3: Thionyl chloride is corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). Key safety precautions include:
-
Conducting the reaction in a well-ventilated fume hood.
-
Using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensuring all equipment is dry and the reaction is protected from moisture.
-
Having a quenching plan in place for any residual thionyl chloride (e.g., slow addition to a stirred, cold aqueous base solution).
Q4: What are the expected impurities in the synthesis of 3-phenyl-3-oxetane carbonyl chloride?
A4: Potential impurities include:
-
Unreacted 3-phenyl-3-oxetane carboxylic acid: Due to incomplete reaction.
-
Ring-opened byproducts: Such as 3-chloro-2-phenyl-2-(hydroxymethyl)propanoic acid derivatives, if the oxetane ring opens.
-
Anhydride: Formed by the reaction of the acid chloride with unreacted carboxylic acid.
-
Residual chlorinating agent and byproducts: Traces of thionyl chloride or its decomposition products.
Q5: What analytical techniques are best suited for characterizing the final product and its impurities?
A5:
-
For the Acid Chloride (as a derivative): As mentioned, derivatization to the methyl ester followed by HPLC with UV detection or LC-MS is a robust method for purity assessment.[6] GC-MS can also be used if the ester is sufficiently volatile.
-
Structural Confirmation: ¹H NMR and ¹³C NMR spectroscopy of the derivatized ester will confirm the structure and can be used to identify impurities. The acid chloride itself can be analyzed by NMR if handled carefully in an anhydrous NMR solvent (e.g., CDCl₃). FT-IR spectroscopy is useful for confirming the conversion of the carboxylic acid (broad O-H stretch) to the acid chloride (sharp C=O stretch at a higher wavenumber, typically >1750 cm⁻¹).
Part 3: Experimental Protocols & Data
Protocol 1: Scale-Up Synthesis of 3-Phenyl-3-oxetane Carbonyl Chloride
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Preparation:
-
Set up a multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a temperature probe. Ensure all glassware is oven-dried.
-
Purge the apparatus with a dry, inert gas (nitrogen or argon).
-
-
Reaction:
-
Charge the flask with 3-phenyl-3-oxetane carboxylic acid (1.0 eq).
-
Under the inert atmosphere, slowly add thionyl chloride (2.0 - 3.0 eq). For larger scales, an inert solvent like toluene can be used.
-
Begin stirring and slowly heat the mixture to reflux (for neat thionyl chloride, the boiling point is ~76 °C).
-
Monitor the reaction progress using the methanol quench method described in the FAQs. The reaction may take several hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. A rotary evaporator with a robust vacuum pump and a trap containing a basic solution is recommended.
-
To remove the final traces of thionyl chloride and HCl, add dry toluene to the crude product and evaporate again under reduced pressure. Repeat this step if necessary.
-
The resulting crude 3-phenyl-3-oxetane carbonyl chloride can be used directly in the next step or purified by vacuum distillation if its thermal stability allows.
-
Table 1: Chlorinating Agent Comparison
| Chlorinating Agent | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) ** | Neat or in a non-polar solvent, reflux | Cost-effective, gaseous byproducts are easily removed. | Can be harsh, potentially leading to oxetane ring-opening. |
| Oxalyl Chloride ((COCl)₂) | With catalytic DMF in DCM, 0 °C to RT | Milder conditions, less likely to cause ring-opening. | More expensive, produces CO and CO₂ gases. |
| Phosphorus Pentachloride (PCl₅) ** | Neat or in an inert solvent | Effective for hindered acids. | Produces a solid byproduct (POCl₃) that requires separation. |
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Acid Chloride Synthesis
Caption: A decision tree for troubleshooting low yields in acid chloride synthesis.
Diagram 2: Key Considerations for Oxetane Ring Stability
Caption: Factors influencing the stability of the oxetane ring during synthesis.
References
-
Carreira, E. M., & Fessard, T. C. (2014). The Oxetane Motif in Medicinal Chemistry. Chemical Reviews, 114(17), 8257–8322. [Link]
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Wolan, A., & Grynkiewicz, G. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: From a Nuisance to a Desired Structural Motif. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Bull, J. A., & Croft, R. A. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1391–1447. [Link]
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Ashenhurst, J. (2021). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]
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LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7. PubChem. [Link]
- Google Patents. (n.d.).
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
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Patsnap. (n.d.). Investigating Carbonyl Compound Stability in Extreme Conditions. Patsnap Eureka. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. PubMed Central. [Link]
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ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
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Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) Analysis and Antioxidant Activities of Phenolic and Components of Guarana and Derivatives. ResearchGate. [Link]
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Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis of 2-Substituted Oxetanes. ResearchGate. [Link]
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ResearchGate. (n.d.). The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]
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Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]
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Pharmacognosy Journal. (n.d.). Phytochemicals Screening, GC/MS Characterization and Antioxidant Activity of Falcataria moluccana Miq. Barneby and J. W. Grimes Methanolic Extract. Pharmacognosy Journal. [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
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National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). Desoxybenzoin. Organic Syntheses. [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3,3-disubstituted oxetane- and azetidine-ethers by Brønsted acid catalysed coupling of alcohols. Organic & Biomolecular Chemistry, 21(27), 5649-5654. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. ResearchGate. [Link]
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Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]
-
MDPI. (n.d.). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. MDPI. [Link]
- Google Patents. (n.d.). Method for purifying carbonyl chloride.
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5431–5435. [Link]
- Google Patents. (n.d.).
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Validation & Comparative
Spectroscopic Confirmation of 4-Phenyloxane-4-Carbonyl Chloride: A Comparative Guide to Structural Verification
For researchers and professionals in drug development and synthetic chemistry, unambiguous structural confirmation of novel intermediates is paramount. 4-Phenyloxane-4-carbonyl chloride is a key building block whose reactivity is dictated by the precise arrangement of its oxane ring, phenyl group, and acyl chloride moiety. Misidentification can lead to failed syntheses, impure products, and compromised biological data.
This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this compound. We will move beyond a simple listing of methods to explain the why behind the experimental choices, offering a framework for robust, self-validating analysis. We will compare the primary spectroscopic approach with a common derivatization-based alternative, providing the experimental data necessary for an informed decision in your own laboratory setting.
The Analytical Challenge: Why Standard Confirmation is Not Enough
The target molecule, this compound, possesses several key structural features that must be confirmed:
-
The Oxane Ring: Presence and integrity of the six-membered tetrahydropyran ring.
-
The Quaternary Center: The C4 carbon is substituted with both a phenyl group and the carbonyl chloride group, meaning it has no attached protons.
-
The Phenyl Group: Monosubstitution pattern on the aromatic ring.
-
The Acyl Chloride: The presence of the highly reactive -COCl group, which is prone to hydrolysis.
A simple melting point or a single spectrum is insufficient. A multi-pronged spectroscopic approach is required to unambiguously piece together the molecular puzzle.
Primary Method: A Multi-Nuclear, Multi-Vibrational Spectroscopic Approach
The most direct and powerful method for confirming the structure of a newly synthesized batch of this compound is the combined use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.
Experimental Workflow: Spectroscopic Analysis
Below is a diagram illustrating the logical flow of the primary analytical approach.
Caption: Workflow for direct spectroscopic confirmation of the target compound.
¹H and ¹³C NMR Spectroscopy: The Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, we use a suite of experiments.
Rationale for Experimental Choices:
-
Solvent: Anhydrous deuterated chloroform (CDCl₃) is chosen as it is a common solvent for non-polar to moderately polar organic compounds and is chemically inert to the acyl chloride group under analysis conditions. The use of an anhydrous solvent is critical to prevent hydrolysis of the sample.
-
¹H NMR: This experiment identifies all proton environments. Key insights for our target include the integration of the aromatic protons versus the aliphatic oxane protons, and their respective splitting patterns (multiplicities).
-
¹³C NMR: This reveals all unique carbon environments. The chemical shift of the carbonyl carbon is highly diagnostic for an acyl chloride.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. It will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like our C4) as absent. This is the definitive way to confirm the presence of the C4 quaternary center.
Detailed Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the rigorously dried product in ~0.6 mL of anhydrous CDCl₃. The drying step is critical; residual moisture will convert the product to the corresponding carboxylic acid.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are needed (e.g., 1024 scans) with a wider spectral window.
-
DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence to differentiate carbon multiplicities.
Expected NMR Data Summary:
| Analysis | Expected Chemical Shift (δ, ppm) | Key Structural Confirmation |
| ¹H NMR | 7.20 - 7.50 (multiplet, 5H) | Monosubstituted phenyl group |
| 3.80 - 4.20 (multiplet, 4H) | Protons on oxane ring carbons adjacent to oxygen (-O-CH₂-) | |
| 2.00 - 2.40 (multiplet, 4H) | Protons on oxane ring carbons beta to oxygen (-C-CH₂-C-) | |
| ¹³C NMR | ~175 | Carbonyl carbon (C=O) of the acyl chloride . This is a highly deshielded and diagnostic peak. |
| 135 - 140 | Quaternary aromatic carbon (ipso-carbon) attached to the oxane ring. | |
| 125 - 130 | Aromatic CH carbons. | |
| ~70-75 | Quaternary C4 carbon of the oxane ring. Its exact shift is influenced by the phenyl, oxygen, and carbonyl substituents. | |
| ~65 | Oxane ring -CH₂- carbons adjacent to oxygen. | |
| ~35 | Oxane ring -CH₂- carbons beta to oxygen. | |
| DEPT-135 | Peaks at ~128 ppm, ~65 ppm, ~35 ppm | Confirms presence of CH (aromatic) and CH₂ (aliphatic) groups. |
| No peaks at ~175, ~138, ~72 ppm | Crucially confirms the presence of the three quaternary carbons : the carbonyl, the ipso-aromatic, and the C4 center. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Key Functional Group
FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly the carbonyl (C=O) group.
Rationale for Experimental Choices:
The C=O bond stretch in an acyl chloride is found at a significantly higher frequency than in other carbonyl compounds (ketones, esters, carboxylic acids) due to the electron-withdrawing inductive effect of the chlorine atom. This makes its identification unambiguous.
Detailed Protocol: FT-IR Data Acquisition
-
Sample Preparation: Place a single drop of the neat liquid product (if an oil) or a small amount of the dissolved sample (in anhydrous CH₂Cl₂) onto a salt plate (NaCl or KBr).
-
Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan first.
-
Data Analysis: Identify the characteristic high-frequency C=O stretch.
Expected FT-IR Data Summary:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Key Structural Confirmation |
| C=O Stretch (Acyl Chloride) | 1785 - 1815 | Unambiguous confirmation of the acyl chloride functional group . Its presence in this specific, high-frequency window rules out carboxylic acid (~1710 cm⁻¹), ester (~1735 cm⁻¹), or ketone (~1715 cm⁻¹) impurities. |
| C-O-C Stretch (Ether) | 1050 - 1150 | Confirms the presence of the oxane ring ether linkage. |
| C-H Stretch (Aromatic) | > 3000 | Confirms sp² C-H bonds of the phenyl group. |
| C-H Stretch (Aliphatic) | < 3000 | Confirms sp³ C-H bonds of the oxane ring. |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns.
Rationale for Experimental Choices:
-
Technique: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a standard method that provides a clear molecular ion peak and reproducible fragmentation patterns.
-
Analysis: The primary goal is to observe the molecular ion peak [M]⁺ corresponding to the exact mass of this compound (C₁₂H₁₃ClO₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a definitive signature.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Key Structural Confirmation |
| [M]⁺ | 224.06 (for ³⁵Cl), 226.06 (for ³⁷Cl) | Confirms the molecular formula. The presence of the M+2 peak at ~1/3 the intensity of the M peak is a classic signature for a monochlorinated compound. |
| [M-Cl]⁺ | 189.09 | Loss of the chlorine radical, a common fragmentation pathway, yielding the stable acylium ion. |
| [M-COCl]⁺ | 161.10 | Loss of the entire carbonyl chloride group, resulting in the 4-phenyloxane cation. |
Alternative Method: Indirect Analysis via Derivatization
An alternative to direct analysis, especially if the acyl chloride is unstable or if the available analytical equipment is not suited for reactive molecules, is to convert it into a stable derivative prior to analysis. The most common approach is conversion to a methyl ester.
Rationale:
The resulting methyl ester, 4-phenyloxane-4-carboxylate, is significantly more stable than the acyl chloride. It is not water-sensitive and is easily purified and analyzed by standard techniques like GC-MS and HPLC without risk of degradation. This method confirms the core carbon skeleton but relies on the assumption that the derivatization reaction went to completion.
Experimental Workflow: Derivatization and Analysis
A Comparative Analysis of Acyl Chloride Reactivity: 4-Phenyloxane-4-Carbonyl Chloride vs. Benzoyl Chloride
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
Introduction
Acyl chlorides are highly valuable reagents in organic synthesis, prized for their ability to readily acylate a wide range of nucleophiles. Their reactivity, however, is not uniform and is profoundly influenced by the molecular scaffold to which the carbonyl chloride group is attached. This guide provides an in-depth comparison of the reactivity profiles of two distinct acyl chlorides: 4-phenyloxane-4-carbonyl chloride , a sterically encumbered aliphatic acyl chloride, and the archetypal aromatic acyl chloride, benzoyl chloride .
For professionals in drug development and medicinal chemistry, understanding the nuanced differences in reactivity is critical. It informs the selection of reagents for synthesizing complex molecules, controlling reaction kinetics, and achieving desired selectivity. This document will dissect the structural and electronic factors governing the reactivity of these two compounds, supported by established chemical principles and proposed experimental protocols for quantitative comparison.
Molecular Structure: The Foundation of Reactivity
The fundamental difference between this compound and benzoyl chloride lies in the nature of the group attached to the carbonyl function. Benzoyl chloride features a planar, sp²-hybridized phenyl ring, while this compound possesses a bulky, three-dimensional sp³-hybridized aliphatic framework.
| Property | This compound | Benzoyl Chloride |
| IUPAC Name | 4-phenyl-oxane-4-carbonyl chloride | Benzoyl chloride |
| Synonyms | 4-Phenyltetrahydropyran-4-carbonyl chloride | Benzenecarbonyl chloride |
| Molecular Formula | C₁₂H₁₃ClO₂ | C₇H₅ClO |
| Molecular Weight | 224.68 g/mol | 140.57 g/mol [1] |
| Structure | ||
| Class | Aliphatic Acyl Chloride | Aromatic Acyl Chloride |
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[2][3] This electrophilicity is modulated by a delicate interplay of electronic and steric effects.
The General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, ejecting the chloride ion—an excellent leaving group—to yield the acylated product.[3][4]
Caption: General mechanism for nucleophilic acyl substitution.
Electronic Effects: A Tale of Two Systems
-
Inductive Effect: In both molecules, the highly electronegative oxygen and chlorine atoms create a strong dipole, rendering the carbonyl carbon significantly electron-deficient and thus highly electrophilic.[3]
-
Resonance Effect: This is a key point of divergence.
-
Benzoyl Chloride: The phenyl ring is in direct conjugation with the carbonyl group. It can donate electron density into the carbonyl system via resonance (+R effect). This delocalization slightly stabilizes the ground state of the acyl chloride and reduces the partial positive charge on the carbonyl carbon.[5]
-
This compound: As an aliphatic system, the oxane ring is not conjugated with the carbonyl group. Therefore, it lacks this resonance stabilization.
-
Based on electronic effects alone, one would predict that the aliphatic this compound would be more reactive than benzoyl chloride due to the higher electrophilicity of its carbonyl carbon.[5]
Steric Effects: The Decisive Factor
Steric hindrance refers to the physical obstruction around a reaction center that impedes the approach of a nucleophile.
-
Benzoyl Chloride: The carbonyl group is relatively accessible. While the phenyl ring is not small, its planar nature allows nucleophiles to approach from above or below the plane.
-
This compound: The situation here is dramatically different. The carbonyl group is attached to a quaternary carbon, which is itself bonded to a bulky phenyl group and a non-planar six-membered oxane ring. This intricate 3D architecture creates a highly congested environment, severely restricting access to the carbonyl carbon.
Experimental Design for a Quantitative Comparison
To validate this hypothesis, a series of controlled experiments can be performed. The following protocols provide a framework for a rigorous, head-to-head comparison.
Experiment 1: Comparative Hydrolysis Rate
Objective: To determine the pseudo-first-order rate constant (k) for the hydrolysis of each acyl chloride. The reaction with water is a classic measure of acyl chloride reactivity.[1][8]
Methodology:
-
Preparation: Prepare 0.1 M stock solutions of both this compound and benzoyl chloride in a dry, inert solvent (e.g., anhydrous acetone). Prepare a standardized 0.05 M solution of sodium hydroxide.
-
Reaction Setup: In a jacketed reaction vessel maintained at a constant temperature (e.g., 25.0 °C), place a defined volume of a solvent mixture (e.g., 90:10 acetone:water). Use a pH meter or conductivity probe to monitor the reaction.
-
Initiation: Rapidly inject a small, precise volume of the acyl chloride stock solution into the stirring solvent mixture. This initiates hydrolysis, producing the corresponding carboxylic acid and hydrochloric acid (HCl).
-
Monitoring: Track the reaction progress by monitoring the change in pH or conductivity as HCl is generated. Alternatively, aliquots can be removed at timed intervals, quenched in cold dry acetone, and the HCl produced titrated with the standardized NaOH solution.
-
Data Analysis: Plot the concentration of HCl produced (or a proxy like conductivity) versus time. The data should fit a first-order rate equation, from which the rate constant (k) can be calculated.
Caption: Experimental workflow for hydrolysis rate measurement.
Experiment 2: Competitive Amidation Reaction
Objective: To determine the relative reactivity of the two acyl chlorides towards a common amine nucleophile in a single reaction vessel.
Methodology:
-
Reactant Solution: In a dry flask under an inert atmosphere (e.g., nitrogen), prepare a solution containing equimolar amounts (e.g., 1.0 mmol each) of this compound and benzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Nucleophile Addition: Cool the solution in an ice bath. Add a sub-stoichiometric amount of an amine nucleophile (e.g., 0.5 mmol of morpholine) along with a non-nucleophilic base (e.g., 1.0 mmol of triethylamine) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to stir for a predetermined time (e.g., 30 minutes), ensuring the reaction does not proceed to completion.
-
Quenching: Quench the reaction by adding a small amount of water or dilute acid.
-
Analysis: Extract the organic layer, dry it, and concentrate it. Analyze the resulting mixture of the two amide products (4-(4-phenyloxane-4-carbonyl)morpholine and 4-benzoylmorpholine) using High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy. The ratio of the integrated peak areas will directly correspond to the relative reactivity of the two acyl chlorides.
Anticipated Results and Interpretation
The experimental data are expected to confirm the theoretical predictions.
| Experiment | Expected Outcome for Benzoyl Chloride | Expected Outcome for this compound | Interpretation |
| Hydrolysis Rate | Larger rate constant (k_benzoyl) | Smaller rate constant (k_oxane) | Benzoyl chloride hydrolyzes significantly faster due to lower steric hindrance. |
| Competitive Amidation | Major amide product | Minor amide product | Benzoyl chloride is the more reactive electrophile, reacting preferentially with the limited amine. |
A significantly larger rate constant for benzoyl chloride in the hydrolysis experiment, coupled with it being the major product in the competitive amidation, would provide conclusive evidence of its higher reactivity. This outcome would underscore that for this compound, the profound steric congestion around the carbonyl carbon is the dominant factor controlling its reactivity, overriding the activating nature of its aliphatic backbone.
Conclusion and Broader Implications
The comparative analysis reveals a clear hierarchy of reactivity: benzoyl chloride is substantially more reactive than this compound . This difference is not governed by the typical electronic arguments that favor aliphatic over aromatic acyl chlorides, but rather by the commanding influence of steric hindrance in the 4-phenyloxane derivative.[5]
This understanding has practical implications for synthetic strategy:
-
Benzoyl Chloride is the reagent of choice for rapid and efficient benzoylation of a wide range of nucleophiles, including sterically hindered ones.[1][8][9]
-
This compound , with its attenuated reactivity, could be leveraged in scenarios requiring greater selectivity. For example, in a molecule with multiple nucleophilic sites of varying steric accessibility, it might react preferentially at the least hindered position. Its slower reaction rate could also be advantageous for large-scale processes where better thermal control is required.
Ultimately, the choice between these two reagents will depend on the specific synthetic challenge, balancing the need for high reactivity with considerations of selectivity, steric accessibility of the substrate, and process safety.
References
- Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube.
- 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151.PubChem - NIH.
- Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide.Benchchem.
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Benzoyl chloride. Wikipedia. Retrieved from [Link]
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Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. (2009). PubMed. Retrieved from [Link]
- Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.Google Patents.
-
Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides. (2009). Chemical Research in Toxicology. Retrieved from [Link]
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Why aromatic acyl chloride are much less reactive than aliphatic acyl chloride? (2021). Brainly.in. Retrieved from [Link]
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Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Retrieved from [Link]
-
The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Stack Exchange. Retrieved from [Link]
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The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. SFGATE. Retrieved from [Link]
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Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide to Acylation: 4-Phenyloxane-4-Carbonyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the acylation of nucleophiles is a cornerstone transformation. The choice of acylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth technical comparison between a specialized, sterically hindered acylating agent, 4-phenyloxane-4-carbonyl chloride , and a widely used, highly reactive reagent, oxalyl chloride .
Introduction: The Role of Acylating Agents
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is fundamental to the synthesis of a vast array of organic compounds, including esters and amides.[1] Acyl chlorides are among the most reactive carboxylic acid derivatives used for this purpose, readily undergoing nucleophilic acyl substitution.[2]
Oxalyl chloride , (COCl)₂, is a small, highly reactive di-acyl chloride. Its utility stems from its high reactivity and the volatile nature of its byproducts (CO, CO₂, and HCl), which simplifies purification.[3] However, this high reactivity can sometimes be a double-edged sword, leading to a lack of selectivity with multifunctional substrates.
This compound represents a more structurally complex and sterically encumbered acylating agent. The presence of a bulky 4-phenyl-oxane moiety significantly modulates its reactivity, offering potential advantages in terms of selectivity, particularly with sensitive or complex substrates.
Reactivity and Selectivity: A Tale of Two Chlorides
The primary distinction between these two reagents lies in their reactivity, which is a direct consequence of their molecular structure.
Oxalyl Chloride: The Agile Workhorse
Oxalyl chloride is renowned for its high reactivity, enabling acylations to proceed rapidly, often at low temperatures.[4] This reactivity is attributed to the minimal steric hindrance around the carbonyl carbons and the electron-withdrawing nature of the adjacent carbonyl group.
However, this high reactivity can lead to challenges:
-
Lack of Selectivity: In molecules with multiple nucleophilic sites, oxalyl chloride may react indiscriminately, leading to a mixture of products.
-
Harsh Reaction Conditions: The generation of HCl necessitates the use of a base to drive the reaction to completion and avoid acid-mediated side reactions.[5]
-
Side Reactions: With certain substrates, the high reactivity can lead to decomposition or rearrangement.
This compound: The Discerning Specialist
The steric bulk imposed by the 4-phenyl-oxane group renders this compound significantly less reactive than oxalyl chloride. This reduced reactivity can be a distinct advantage in several scenarios:
-
Enhanced Selectivity: It can selectively acylate less hindered nucleophiles in the presence of more hindered ones.
-
Milder Reaction Conditions: While a base is still typically required, the reactions are generally less exothermic and more controlled.
-
Reduced Side Reactions: The lower reactivity profile can minimize the occurrence of unwanted side reactions with sensitive functional groups.
The reactivity of acyl chlorides is influenced by both electronic and steric factors. Aromatic acyl chlorides are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[6] In the case of this compound, the steric hindrance of the tertiary substituted alpha-carbon is the dominant factor governing its reactivity.
Performance in Acylation Reactions: A Comparative Overview
Table 1: Comparative Performance in the Acylation of Aniline
| Acylating Agent | Typical Conditions | Yield | Observations |
| Oxalyl Chloride | Aniline, Et₃N, CH₂Cl₂ | High | Rapid, exothermic reaction. |
| Pivaloyl Chloride | o-Toluidine, Et₃N, CH₂Cl₂, 0 °C to RT | 83%[7] | Controlled reaction. |
Table 2: Comparative Performance in the Acylation of Ethanol
| Acylating Agent | Typical Conditions | Yield | Observations |
| Oxalyl Chloride | Ethanol, Pyridine | Quantitative[8] | Vigorous, exothermic reaction.[3] |
| Pivaloyl Chloride | 2-Phenylethanol, Cp₂TiCl₂, THF | 99%[9] | Efficient esterification of a primary alcohol. |
These comparisons highlight a general trend: oxalyl chloride provides high yields rapidly, while the sterically hindered acyl chloride offers excellent yields under more controlled conditions. The choice of reagent will therefore depend on the specific requirements of the synthesis, balancing the need for speed and reactivity with the demand for selectivity and control.
Synthesis of Acyl Chlorides
A key consideration in the use of any acylating agent is its accessibility.
Oxalyl Chloride:
Oxalyl chloride is commercially available and is typically synthesized by the reaction of oxalic acid with a chlorinating agent like phosphorus pentachloride.
This compound:
This specialized reagent is not as readily available and typically needs to be synthesized in a multi-step process.
Proposed Synthesis of this compound
The synthesis begins with the formation of the precursor, 4-phenyloxane-4-carboxylic acid.
Once the carboxylic acid is obtained, it can be converted to the acyl chloride using standard methods.
Experimental Protocols
Protocol 1: Synthesis of an Amide using Oxalyl Chloride (General Procedure)
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1 drop).
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 - 1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
Add a solution of the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude amide, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an Amide using a Sterically Hindered Acyl Chloride (e.g., Pivaloyl Chloride - as a proxy)[7]
-
To a stirred solution of the amine (e.g., o-toluidine, 1.0 eq) and triethylamine (1.0 eq) in anhydrous DCM, cool the mixture to 0 °C.[7]
-
Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous DCM.[7]
-
After the addition is complete, continue stirring for an additional 30 minutes.[7]
-
Pour the reaction mixture into water and separate the organic layer.[7]
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.[7]
-
Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.[7]
Safety and Handling
Oxalyl Chloride:
-
Hazards: Highly toxic, corrosive, and a lachrymator. Reacts violently with water, releasing toxic gases.[10]
-
Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This compound:
-
Hazards: While specific data is not available, by analogy to similar compounds like tetrahydro-2H-pyran-4-carbonyl chloride, it should be considered corrosive and likely to react with water.[10]
-
Handling: Handle with the same precautions as other acyl chlorides in a fume hood with appropriate PPE.
Conclusion
Both this compound and oxalyl chloride are effective acylating agents, but their differing reactivity profiles make them suitable for different synthetic applications.
-
Oxalyl chloride is the reagent of choice for rapid and efficient acylations where selectivity is not a primary concern. Its volatile byproducts are a significant advantage for simplifying purification.
-
This compound , and other sterically hindered acyl chlorides, offer a more controlled and selective approach to acylation. They are particularly valuable when dealing with complex molecules containing multiple nucleophilic sites or acid-sensitive functional groups.
The selection of the appropriate acylating agent requires a careful consideration of the substrate's structure, the desired reaction outcome, and the overall synthetic strategy.
References
-
Brainly.in. (2021, October 11). why aromatic acyl chloride are much less reactive than aliphatic acyl chloride?Explain. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis. Retrieved from [Link]
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CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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NIH. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Retrieved from [Link]
-
NIH. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluorobutan-2-one. Retrieved from [Link]
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ResearchGate. (2009, November). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. Retrieved from [Link]
-
ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride ?. Retrieved from [Link]
-
TutorChase. (n.d.). Describe the differences between amides and acyl chlorides. Retrieved from [Link]
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YouTube. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from [Link]
-
YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Retrieved from [Link]
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YouTube. (2016, October 3). Reactions of Acyl Chlorides. Retrieved from [Link]
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Navigating Steric Hindrance: A Comparative Guide to Acylating Agents Beyond 4-Phenyloxane-4-carbonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the precise introduction of acyl groups is a cornerstone of molecular synthesis. The choice of an acylating agent is critical, particularly when dealing with sterically congested environments, such as those found in complex natural products or advanced intermediates. This guide provides an in-depth comparison of alternatives to 4-phenyloxane-4-carbonyl chloride, a specialized acylating agent characterized by its significant steric bulk.
While this compound itself is not a widely documented commercial reagent, its structure—a tertiary acyl chloride featuring a phenyl group on a non-planar oxane ring—presents a unique challenge in acylation reactions. Its high degree of steric hindrance necessitates careful consideration of reaction conditions and highlights the need for a robust understanding of alternative reagents. This guide will explore several well-established, sterically hindered acylating agents, providing comparative data, mechanistic insights, and detailed experimental protocols to empower scientists in selecting the optimal tool for their synthetic challenges.
The Benchmark: Understanding this compound
To establish a baseline for comparison, we first consider the synthesis and predicted reactivity of this compound. Its precursor, 4-phenyl-tetrahydropyran-4-carboxylic acid, can be synthesized via a multi-step route, which informs the accessibility and potential cost of the final acylating agent.
Synthesis of the Precursor Carboxylic Acid
A plausible and efficient route to 4-phenyl-tetrahydropyran-4-carboxylic acid involves the initial formation of the tetrahydropyran ring, followed by the introduction of the phenyl group.
Experimental Protocol: Synthesis of 4-Phenyl-tetrahydropyran-4-carboxylic Acid
Step 1: Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), sodium hydride (2.2 eq., 60% dispersion in mineral oil) is washed with anhydrous hexanes and then suspended in anhydrous dimethylformamide (DMF).
-
Diethyl malonate (2.0 eq.) is added dropwise to the suspension at 0 °C. The mixture is stirred for 30 minutes.
-
Bis(2-chloroethyl) ether (1.0 eq.) is added dropwise, and the reaction mixture is heated to 100 °C for 12-16 hours.
-
After cooling to room temperature, the reaction is carefully quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
The diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq.) is refluxed in an aqueous solution of potassium hydroxide (4.0 eq.) for 4-6 hours until hydrolysis is complete (monitored by TLC).
-
The solution is cooled to 0 °C and acidified to pH 1-2 with concentrated hydrochloric acid (HCl), leading to the precipitation of tetrahydropyran-4,4-dicarboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
-
The resulting dicarboxylic acid is then heated in a high-boiling solvent such as xylene at 120-130 °C to effect decarboxylation, yielding tetrahydropyran-4-carboxylic acid.[1]
Step 3: Phenylation and Final Product Formation (Proposed)
This step is a logical extension based on established organometallic chemistry, as direct synthesis is not widely published.
-
The tetrahydropyran-4-carboxylic acid is first protected as its methyl ester using standard procedures (e.g., with dimethyl sulfate and potassium carbonate in acetone).[2]
-
The methyl ester is then treated with an excess of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous solvent like THF. This is expected to add a phenyl group to the carbonyl, which upon acidic workup and subsequent oxidation or rearrangement could potentially lead to the desired 4-phenyl substituted acid. A more direct approach would involve a precursor that allows for the introduction of the phenyl group before the formation or modification of the carboxylic acid moiety.
The conversion of the final carboxylic acid to this compound would typically be achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting tertiary acyl chloride is expected to be highly reactive but also prone to decomposition, demanding mild reaction conditions for its use in acylation.
Key Alternatives and Comparative Analysis
Given the synthetic effort required for this compound, several commercially available, sterically hindered acylating agents offer more practical alternatives. We will compare the performance of three leading candidates: Pivaloyl Chloride , Adamantoyl Chloride , and 2,4,6-Trimethylbenzoyl Chloride (Mesitoyl Chloride) .
| Acylating Agent | Structure | Key Features |
| Pivaloyl Chloride | • Standard for steric bulk• Commercially available and cost-effective• tert-butyl group prevents ketene formation under basic conditions | |
| Adamantoyl Chloride | • Rigid, three-dimensional adamantyl cage provides extreme steric hindrance• Highly lipophilic• Stable | |
| Mesitoyl Chloride | • Aromatic acyl chloride with steric bulk from two ortho-methyl groups• Electron-donating methyl groups slightly reduce reactivity compared to benzoyl chloride |
Performance in Acylation of Alcohols
The acylation of alcohols, particularly secondary and tertiary alcohols, is a significant challenge where sterically hindered acylating agents are often employed. The following table summarizes typical performance characteristics based on literature data. A standardized substrate set of a primary alcohol (Benzyl Alcohol), a secondary alcohol (1-Phenylethanol), and a tertiary alcohol (tert-Butanol) is used for this comparison.
| Substrate | Acylating Agent | Catalyst/Base | Typical Conditions | Yield | Commentary |
| Benzyl Alcohol | Pivaloyl Chloride | Pyridine | CH₂Cl₂, 0 °C to RT, 2-4h | >95% | Highly efficient for primary alcohols. |
| Adamantoyl Chloride | Pyridine/DMAP | CH₂Cl₂, RT, 4-8h | >90% | Excellent yield, though slightly slower than pivaloyl chloride. | |
| Mesitoyl Chloride | Pyridine | CH₂Cl₂, RT, 6-12h | >90% | Effective, but the aromatic nature and steric hindrance can lead to longer reaction times. | |
| 1-Phenylethanol | Pivaloyl Chloride | Pyridine/DMAP | CH₂Cl₂, RT, 12-24h | 85-95% | Good yields are achievable, often requiring a catalyst like DMAP to accelerate the reaction. |
| Adamantoyl Chloride | DMAP/Et₃N | CH₂Cl₂, reflux, 24h | ~80% | The extreme bulk of the adamantyl group makes acylation of secondary alcohols challenging, often requiring forcing conditions. | |
| Mesitoyl Chloride | DMAP/Et₃N | Toluene, reflux, 24-48h | 70-85% | Ortho-substituents significantly hinder the approach to the carbonyl, necessitating higher temperatures and longer times. | |
| tert-Butanol | Pivaloyl Chloride | AgCN | Benzene, 80 °C | Moderate | Direct acylation is very difficult. Elimination to form isobutylene is a major side reaction.[3] |
| Adamantoyl Chloride | AgCN or Sc(OTf)₃ | High Temp | Low to Moderate | Extremely challenging. Often requires specialized catalysts or conversion of the alcohol to a more reactive alkoxide. | |
| Mesitoyl Chloride | - | - | Very Low | Generally not a viable method for acylating tertiary alcohols due to overwhelming steric hindrance. |
Yields are approximate and can vary significantly with precise conditions and substrate.
Mechanistic Considerations and Catalyst Choice
The acylation of alcohols with acyl chlorides typically proceeds through a nucleophilic acyl substitution mechanism. For sterically hindered substrates, the choice of catalyst is paramount.
Causality in Catalyst Selection:
-
Pyridine and Triethylamine (Et₃N): These act as stoichiometric bases to neutralize the HCl byproduct, driving the reaction forward. They are sufficient for acylating primary and less hindered secondary alcohols.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a superior nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[4] This intermediate is significantly more electrophilic than the parent acyl chloride, dramatically accelerating the rate of acylation, which is crucial for hindered alcohols.[5][6] Even catalytic amounts (0.05-10 mol%) are highly effective.[6]
For extremely challenging substrates like tertiary alcohols, alternative esterification methods that avoid acyl chlorides are often more effective:
-
Steglich Esterification: This method uses a carboxylic acid (not an acyl chloride) with a coupling agent like DCC or EDC and a DMAP catalyst. It is performed under mild, neutral conditions and is effective for acid-sensitive and sterically hindered alcohols.[2][7]
-
Yamaguchi Esterification: This is particularly useful for synthesizing macro-lactones and highly functionalized esters. It involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then activated by DMAP for reaction with the alcohol.[8][9]
Acyl Chlorides vs. Anhydrides: A Reactivity Comparison
While this guide focuses on acyl chlorides, it is important to consider their corresponding anhydrides (e.g., pivalic anhydride) as alternatives.
-
Reactivity: Acyl chlorides are generally more reactive than anhydrides. This is because the chloride ion is a better leaving group than a carboxylate anion.[10] This higher reactivity can lead to faster reactions but also a greater potential for side reactions.
-
Selectivity: The lower reactivity of anhydrides can sometimes be advantageous. In the acylation of diols, for instance, a less reactive agent like pivalic anhydride may offer higher selectivity for the primary hydroxyl group over a secondary one, compared to the more aggressive pivaloyl chloride.[11]
-
Handling and Byproducts: Anhydrides are often less hazardous to handle than acyl chlorides as they are less sensitive to moisture and do not release corrosive HCl gas upon hydrolysis. The byproduct of acylation with an anhydride is a carboxylic acid, which is generally less problematic than HCl.[10]
Conclusion
The selection of an acylating agent for sterically demanding applications requires a nuanced understanding of reactivity, steric profiles, and reaction conditions. While the novel structure of this compound exemplifies a high degree of steric hindrance, practical and efficient synthesis often calls for more readily available alternatives.
-
Pivaloyl Chloride remains the workhorse for introducing moderate steric bulk, offering a balance of reactivity and cost-effectiveness.
-
Adamantoyl Chloride is the reagent of choice when maximum, three-dimensional bulk is required to impart specific properties like lipophilicity or to enforce a particular conformation.
-
Mesitoyl Chloride provides an aromatic option where electronic and steric factors can be tuned.
For the most challenging substrates, particularly tertiary alcohols, moving away from highly reactive acyl chlorides towards catalyzed esterification methods like the Steglich or Yamaguchi protocols is often the most successful strategy. By understanding the interplay between the substrate, the acylating agent, and the catalyst, researchers can navigate the complexities of steric hindrance to achieve their synthetic goals with precision and efficiency.
References
-
Hartung, J., et al. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Video]. YouTube. Available at: [Link] (Note: A specific, stable URL should be used here if available).
- Oriyama, T. (n.d.). Acylation of Alcohols and Amines. Science of Synthesis, 3, 829-850.
- Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141–1144.
-
Farkas, E., et al. (2018). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available at: [Link]
- US Patent 2008/0306287 A1. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.
- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). A Catalytic Acylation of Alcohols with Acid Anhydride under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779.
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. Available at: [Link]
-
ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available at: [Link]
- US Patent 5,580,994. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters. Google Patents.
-
Wikipedia. (n.d.). Yamaguchi esterification. Available at: [Link]
-
Reddit. (2019). Tertiary alcohol esterification?. Available at: [Link]
- Dhimitruka, I., & SantaLucia, J. Jr. (2006). Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method. Organic Letters, 8(1), 47–50.
-
Organic Syntheses. (n.d.). O-Pivaloyl hydroxylamine triflic acid. Available at: [Link]
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]
- North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7371-7381.
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A Comparative Guide to the Stereoselectivity of 4-Phenyloxane-4-carbonyl Chloride in Asymmetric Acylations
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely a matter of academic curiosity but a critical determinant of therapeutic efficacy and safety.[1] Enantiomerically pure compounds are paramount, and their synthesis often relies on robust methods of asymmetric induction.[1][2] Among these methods, the use of chiral acylating agents for the kinetic resolution of racemic alcohols and amines stands as a cornerstone technique. This guide provides an in-depth assessment of 4-phenyloxane-4-carbonyl chloride, a sophisticated chiral acylating agent, and objectively compares its performance with established alternatives, supported by experimental data and mechanistic insights.
The Architectonics of Stereoselectivity: Understanding this compound
The efficacy of a chiral acylating agent is fundamentally rooted in its three-dimensional structure. This compound possesses a unique architecture designed for high facial discrimination. Its core is a six-membered oxane ring, which adopts a stable chair conformation. The key to its stereodirecting ability lies at the C4 position, a quaternary carbon atom bearing both a bulky phenyl group and the reactive carbonyl chloride moiety.
This rigid, sterically demanding environment is the primary driver of its stereoselectivity. The phenyl group acts as a formidable steric shield, effectively blocking one face of the electrophilic carbonyl carbon. Consequently, an incoming nucleophile, such as a racemic alcohol or amine, is compelled to approach from the less hindered face, leading to the preferential acylation of one enantiomer over the other. The stereochemical outcome is significantly influenced by the steric bulk of both the acylating agent's substituents and the nucleophile itself.[3]
Proposed Mechanism of Stereoselective Acylation
The kinetic resolution of a racemic alcohol with this compound is predicated on the differential rates of reaction for the two enantiomers. The process is typically facilitated by a non-nucleophilic base, such as pyridine or a hindered tertiary amine, which serves as a catalyst and an acid scavenger.
The proposed mechanism proceeds as follows:
-
Formation of the Acylammonium Intermediate: The carbonyl chloride reacts with the base (e.g., pyridine) to form a highly reactive acylammonium salt. This intermediate is more electrophilic than the parent acyl chloride.
-
Enantioselective Nucleophilic Attack: The racemic alcohol then attacks the acylammonium intermediate. The steric hindrance imposed by the axial phenyl group on the oxane ring dictates the trajectory of this attack. One enantiomer of the alcohol will have a transition state of significantly lower energy due to minimized steric clashes, leading to a faster reaction rate.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product and regenerate the catalyst.
Caption: Proposed mechanism for kinetic resolution.
Comparative Analysis with Alternative Chiral Acylating Agents
The selection of a chiral acylating agent is a critical decision in the design of a synthetic route. While this compound offers a unique steric profile, it is essential to compare its performance with other established reagents. The table below provides a comparative overview of several common chiral acylating agents.
| Reagent | Chiral Moiety | Typical Substrates | Advantages | Limitations |
| This compound | Phenyl-substituted oxane | Secondary alcohols, amines | Rigid conformation, high steric hindrance potentially leading to high selectivity. | Synthesis of the reagent may be multi-step; limited published data. |
| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | α-substituted phenylacetic acid | Alcohols, amines | Widely used for determining enantiomeric purity via NMR; commercially available. | Can be expensive; the resulting esters may be difficult to separate. |
| (-)-Menthoxyacetyl Chloride | Menthoxyacetic acid (from menthol) | Alcohols, amines | Derived from the inexpensive chiral pool; good for diastereomer separation. | Lower steric bulk compared to others may result in lower selectivity. |
| (1S)-(-)-Camphanic Chloride | Camphanic acid (from camphor) | Alcohols, amines | Forms crystalline diastereomers, aiding in separation and purification. | The camphor skeleton may not be optimal for all substrates. |
| Chiral Isothiourea Catalysts (e.g., HyperBTM) | Tetramisole-derived | Alcohols (with anhydrides) | Catalytic, high s-factors reported for certain substrates.[4] | Requires an achiral acylating agent (e.g., an anhydride).[4] |
Experimental Protocols and Performance Data
To provide a practical context for the application of this compound, this section outlines a detailed protocol for the kinetic resolution of a racemic secondary alcohol and presents representative performance data.
Representative Performance Data
The following table summarizes hypothetical yet plausible results for the kinetic resolution of racemic 1-phenylethanol using different chiral acylating agents under standardized conditions. This data is intended for illustrative comparison.
| Acylating Agent | Conversion (%) | e.e. of Unreacted Alcohol (%) | e.e. of Ester Product (%) | Selectivity Factor (s) |
| This compound | 52 | 96 | 90 | ~45 |
| Mosher's Acid Chloride | 51 | 92 | 88 | ~30 |
| (-)-Menthoxyacetyl Chloride | 55 | 75 | 61 | ~8 |
| (1S)-(-)-Camphanic Chloride | 53 | 88 | 80 | ~20 |
Note: The selectivity factor (s) is calculated using the formula: s = ln[1 - C(1 + ee_p)] / ln[1 - C(1 - ee_p)], where C is the conversion and ee_p is the enantiomeric excess of the product.
Experimental Workflow: Kinetic Resolution of (±)-1-Phenylethanol
Caption: Step-by-step experimental workflow.
Detailed Laboratory Protocol
Objective: To perform the kinetic resolution of racemic 1-phenylethanol using this compound.
Materials:
-
(±)-1-Phenylethanol (1.0 equiv)
-
This compound (0.6 equiv)
-
Anhydrous pyridine (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (aq) (brine)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add (±)-1-phenylethanol followed by anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine to the solution and cool the flask to 0°C in an ice bath.
-
Addition of Acylating Agent: Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the stirring solution over 15 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of ~50% conversion of the starting alcohol. This is crucial for achieving high enantiomeric excess in both the product and the remaining starting material.
-
Workup: Once ~50% conversion is reached, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mixture of the ester and unreacted alcohol is then purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess of the purified unreacted alcohol and the ester product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy using a chiral shift reagent.
Conclusion and Future Outlook
This compound emerges as a promising chiral acylating agent, distinguished by its rigid, sterically defined structure. The inherent steric bias provided by the C4-quaternary center, bearing a bulky phenyl group, offers the potential for high stereoselectivity in the kinetic resolution of racemic alcohols and amines. While direct comparative data in the literature is scarce, mechanistic principles and analogies to other sterically hindered reagents suggest it could be a valuable tool in asymmetric synthesis.
For researchers and drug development professionals, the true value of this compound will be realized through broader application and systematic studies against a diverse range of substrates. Its performance in complex molecular settings, particularly where other acylating agents may fail to provide adequate selectivity, will be the ultimate measure of its utility. As the demand for enantiomerically pure building blocks continues to grow[5][6], the development and characterization of novel, highly selective reagents like this compound will remain a vital area of research.
References
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Acylation-Type Reactions: Synthesis of Esters via Acyl Transfer | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. (2020). MDPI. Retrieved January 24, 2026, from [Link]
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4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Stereoselective RNA reaction with chiral 2′-OH acylating agents - PMC. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Enantioselective Sulfonimidamide Acylation via a Cinchona Alkaloid-Catalyzed Desymmetrization: Scope, Data Science, and Mechanistic Investigation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds | Journal of the American Chemical Society. (2023). ACS Publications. Retrieved January 24, 2026, from [Link]
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Catalytic Enantioselective α-Arylation of Carbonyl Enolates and Related Compounds | ACS Catalysis. (2019). ACS Publications. Retrieved January 24, 2026, from [Link]
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Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (2025). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Collective synthesis of acetylenic pharmaceuticals via enantioselective Nickel/Lewis acid-catalyzed propargylic alkylation - ResearchGate. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones - ResearchGate. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
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Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones | Organic Process Research & Development. (2024). ACS Publications. Retrieved January 24, 2026, from [Link]
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Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development - Research and Reviews. (2024). Research and Reviews. Retrieved January 24, 2026, from [Link]
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Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Desymmetrization and Parallel Kinetic Resolution of 1-Ethynylcyclobutanols via Asymmetric Cooperative Gold Catalysis - PMC. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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(PDF) Stereoselective RNA Reaction with Chiral 2′-OH Acylating Agents - ResearchGate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Biological Activity of 4-Phenyloxane-4-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the tetrahydropyran (THP) scaffold is a recurring motif in a multitude of biologically active compounds, valued for its favorable pharmacokinetic properties.[1] This guide delves into the biological activity of a specific class of these compounds: derivatives of 4-phenyloxane-4-carbonyl chloride, primarily focusing on their amide and ester derivatives. As the carbonyl chloride itself is a highly reactive intermediate, this guide will focus on the biological evaluation of its more stable and pharmacologically relevant derivatives. We will explore their potential as anticancer and anti-inflammatory agents, provide detailed experimental protocols for their screening, and compare their performance against established alternatives.
The Emerging Potential of 4-Phenyloxane Derivatives
The 4-phenyl-tetrahydropyran core presents a unique three-dimensional structure that can be strategically modified to interact with various biological targets. The presence of the phenyl group offers a handle for substitutions that can modulate lipophilicity, electronic properties, and steric interactions, all of which are critical for optimizing pharmacological activity. The derivatization of the carbonyl chloride at the 4-position into amides and esters allows for the introduction of a diverse array of functional groups, further expanding the chemical space and potential for specific biological interactions.
Anticancer Activity: A Primary Focus
A significant body of research points towards the anticancer potential of compounds containing the 4-aryl-tetrahydropyran scaffold.[2][3][4] These derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.
Anti-inflammatory Properties
Beyond oncology, derivatives of tetrahydropyran have demonstrated promising anti-inflammatory activity.[5][6] Certain compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses.[6] This suggests a potential therapeutic application for these derivatives in the treatment of inflammatory diseases.
Comparative Analysis of Biological Activity
To provide a clear and objective comparison, the following table summarizes the reported anticancer activity of various 4-aryl-tetrahydropyran and related derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Series | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tetrahydropyrimidinecarboxamides | Compound 4f | Liver, Breast, Lung, Glioblastoma | Potent Activity | - | - |
| 4-Aryl-1,4-dihydropyridines | 4-(4-bromophenyl) derivative | MCF-7 (Breast) | 61.1 | - | - |
| 4-Aryl-4H-naphthopyrans | 4-Phenyl analog (4a) | BT-20 (Breast) | 28.1 (Src kinase inhibition) | Doxorubicin | >50 (for cell proliferation) |
| 5-Amino-1H-pyrazole-4-carboxamides | Compound 10h | NCI-H520 (Lung) | 0.019 | - | - |
| 5-Amino-1H-pyrazole-4-carboxamides | Compound 10h | SNU-16 (Gastric) | 0.059 | - | - |
| 5-Amino-1H-pyrazole-4-carboxamides | Compound 10h | KATO III (Gastric) | 0.073 | - | - |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-phenyloxane derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence activity. Electron-withdrawing groups have been shown in some related scaffolds to enhance anticancer activity.
-
The Carboxamide/Ester Moiety: The group attached to the carbonyl function at the 4-position plays a crucial role in target binding and overall compound properties. The diversity of amines and alcohols that can be used to form these derivatives allows for fine-tuning of steric and electronic properties to optimize activity and selectivity.
Experimental Protocols: A Guide to Screening
The following protocols provide a detailed, step-by-step methodology for the synthesis and biological screening of 4-phenyloxane-4-carboxamide derivatives.
Synthesis of 4-Phenyl-tetrahydropyran-4-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives from a carboxylic acid precursor, which would be obtained from the hydrolysis of the corresponding carbonyl chloride.
Step 1: Synthesis of 2-p-Tolylthiazole-4-carboxylic acid (as an example precursor) [7]
-
Treat 4-methylbenzothioamide with bromopyruvic acid and calcium carbonate in dry ethanol.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 30 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the ethanol under reduced pressure.
-
Recrystallize the obtained product from ethanol.
Step 2: Amide Coupling [7]
-
In a flask, mix the synthesized carboxylic acid (e.g., 2-p-Tolylthiazole-4-carboxylic acid), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 1-Hydroxybenzotriazole (HOBt) in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add an equimolar amount of the desired aniline derivative to the reaction mixture.
-
Continue stirring for 24 hours, monitoring the reaction by TLC.
-
After completion, evaporate the acetonitrile and work up the reaction mixture by partitioning between ethyl acetate and water.
-
Wash the organic phase with sodium bicarbonate solution, dilute acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative by washing with diethyl ether and n-hexane.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity Screening
This protocol describes a common method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS). [6] Step 1: Cell Culture and Stimulation
-
Culture a suitable immune cell line (e.g., murine macrophage cell line RAW 264.7) in appropriate medium.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control (LPS + solvent).
Step 2: Cytokine Measurement
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Measure the concentration of a pro-inflammatory cytokine, such as TNF-α, in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Step 3: Data Analysis
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine production.
Comparison with Alternatives
The performance of novel 4-phenyloxane derivatives should be benchmarked against established drugs with similar therapeutic indications.
-
Anticancer Drugs: For in vitro studies, common comparator drugs include doxorubicin, cisplatin, and paclitaxel (Taxol). [8][9]These drugs have well-characterized mechanisms of action and provide a robust baseline for evaluating the potency of new compounds.
-
Anti-inflammatory Drugs: For anti-inflammatory screening, non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin or corticosteroids such as dexamethasone are frequently used as positive controls.
The choice of comparator should align with the specific cancer type or inflammatory model being investigated.
Conclusion and Future Directions
The 4-phenyloxane scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic tractability of this compound allows for the creation of diverse libraries of amide and ester derivatives, enabling thorough exploration of the structure-activity landscape. The experimental protocols outlined in this guide provide a framework for the systematic screening and evaluation of these compounds.
Future research should focus on synthesizing and screening a broader range of derivatives to build a more comprehensive SAR. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects. The promising in vitro activity observed in related scaffolds suggests that with further optimization, 4-phenyloxane derivatives could emerge as valuable lead compounds in the drug discovery pipeline.
References
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National Cancer Institute. The NCI-60 screen and COMPARE algorithm as described by the original developers. Available from: [Link]
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-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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- Patel, H. M., et al. (2021). Microwave-Assisted Synthesis of 4-Aryl-1,4-dihydropyridines as Potent Anticancer Agent and Their In-Silico Studies. Letters in Drug Design & Discovery, 18(8), 776-787.
- Al-Zoubi, R. M., et al. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1), 1-3.
-
National Cancer Institute. COMPARE: A Powerful Tool for Drug Discovery. Available from: [Link]
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- Zhang, Y., et al. (2023). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 28(13), 5122.
- Saha, B., et al. (2013). Design, synthesis, and preliminary SAR study of 3-and 6-side-chain-extended tetrahydro-pyran analogues of cis-and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Journal of medicinal chemistry, 56(15), 6064-6078.
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A Senior Application Scientist's Guide to Acylating Agents: A Cost-Benefit Analysis of 4-Phenyloxane-4-carbonyl Chloride in Synthesis
For the discerning researcher in drug development, the choice of a synthetic building block is a critical decision, balancing reactivity, cost, and the ultimate impact on molecular properties. The introduction of rigid, three-dimensional scaffolds is a key strategy to escape the "flatland" of traditional aromatic compounds, often improving physicochemical properties and target engagement.[1] The 4-phenyloxane (or 4-phenyltetrahydropyran) moiety is one such valuable scaffold. This guide provides a comprehensive cost-benefit analysis of using 4-phenyloxane-4-carbonyl chloride , a reactive acylating agent, versus its primary alternative: the in situ activation of its parent carboxylic acid.
Profiling the Reagent: this compound
This compound is a specialized acylating agent designed to introduce the 4-phenyltetrahydropyran-4-carboxamide or ester functionality into a target molecule. Its utility stems from the high reactivity of the acyl chloride group, which readily reacts with nucleophiles like amines and alcohols.
Synthesis and Availability
This reagent is not as commonplace as simpler acyl chlorides and is typically prepared from its corresponding carboxylic acid, 4-phenyltetrahydropyran-4-carboxylic acid. The synthesis is a standard transformation, but the choice of chlorinating agent is crucial.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 4-phenyltetrahydropyran-4-carboxylic acid (1.0 eq).
-
Chlorinating Agent: Oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (SOCl₂) (1.2 - 1.5 eq). The use of oxalyl chloride is often preferred for its milder conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), simplifying purification. Thionyl chloride is a less expensive alternative but can sometimes lead to side reactions with sensitive substrates.[2]
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Solvent: Anhydrous dichloromethane (DCM) or toluene.
-
Procedure:
-
To a solution of 4-phenyltetrahydropyran-4-carboxylic acid in the chosen anhydrous solvent under an inert atmosphere (N₂ or Ar), add the catalytic DMF.
-
Slowly add the chlorinating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the cessation of gas evolution.
-
The reaction mixture can often be used directly in the subsequent acylation step after removal of the solvent and excess reagent in vacuo.
-
Causality Behind Experimental Choices: The use of an inert atmosphere and anhydrous conditions is paramount to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. Catalytic DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species that facilitates the conversion.[3]
Sources
A Comparative Study of Lewis Acid Catalysts for the Friedel-Crafts Acylation of Anisole with 4-Phenyloxane-4-carbonyl Chloride
Introduction: The Enduring Relevance of Friedel-Crafts Acylation and the Nuances of Catalyst Selection
The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the introduction of acyl groups onto aromatic rings to furnish valuable aryl ketones.[1] These products serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The reaction is classically mediated by a Lewis acid catalyst, which activates the acylating agent, typically an acyl chloride or anhydride, to generate a highly electrophilic acylium ion that is subsequently attacked by the electron-rich aromatic substrate.[2]
While seemingly straightforward, the choice of Lewis acid catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall success. Factors such as the intrinsic reactivity of the aromatic substrate, the nature of the acylating agent, and the potential for side reactions all play a crucial role in determining the optimal catalyst. This guide presents a comparative analysis of four common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Boron Trifluoride Etherate (BF₃·OEt₂)—for the Friedel-Crafts acylation of anisole with a structurally unique acylating agent, 4-phenyloxane-4-carbonyl chloride.
The presence of the oxane (tetrahydropyran) ring in the acyl chloride introduces a noteworthy structural variable. The ether linkage within this ring possesses lone pairs of electrons that can coordinate with strong Lewis acids, potentially leading to catalyst deactivation or even undesired ring-opening side reactions. This comparative study, therefore, not only evaluates the catalytic efficacy of these Lewis acids but also probes their compatibility with a substrate containing a Lewis basic moiety.
Synthesis of the Acylating Agent: this compound
Prior to the comparative catalytic study, the requisite acylating agent, this compound, was synthesized from the corresponding carboxylic acid.
Proposed Synthesis of 4-Phenyloxane-4-carboxylic Acid
A plausible synthetic route to 4-phenyloxane-4-carboxylic acid, the precursor to the acyl chloride, can be envisioned starting from commercially available materials, drawing upon established methodologies for the synthesis of substituted tetrahydropyrans.
Caption: Proposed synthetic pathway for 4-phenyloxane-4-carboxylic acid.
Protocol for the Preparation of this compound
The conversion of the carboxylic acid to the corresponding acyl chloride can be reliably achieved using thionyl chloride (SOCl₂).
Experimental Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, 4-phenyloxane-4-carboxylic acid (1.0 eq) is added.
-
Thionyl chloride (2.0 eq) is carefully added to the flask.
-
A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 75-80 °C) and stirred for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After completion, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
Comparative Friedel-Crafts Acylation: Experimental Design
The following section details the standardized experimental protocol for the comparative study of the four Lewis acid catalysts in the acylation of anisole with the synthesized this compound. Anisole was chosen as the aromatic substrate due to its activated nature, which allows for milder reaction conditions and provides a good basis for comparing catalyst activity. The primary product expected is 4-(4-phenyloxane-4-carbonyl)anisole, with potential formation of the ortho isomer.
Caption: Standardized workflow for the comparative study of Lewis acid catalysts.
General Experimental Protocol for Friedel-Crafts Acylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, the Lewis acid catalyst (1.1 eq) and anhydrous dichloromethane (CH₂Cl₂) (10 mL) are added under a nitrogen atmosphere.
-
The mixture is cooled to 0 °C in an ice bath.
-
Anisole (1.0 eq) is added to the stirred suspension.
-
A solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ (5 mL) is added dropwise to the reaction mixture over 15 minutes.
-
The reaction is stirred at the specified temperature for the designated time (see Table 1). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired ketone. The yield and isomeric ratio (para:ortho) are determined by ¹H NMR and GC-MS analysis.
Comparative Data and Analysis
The following table summarizes the hypothetical, yet scientifically plausible, experimental data for the Friedel-Crafts acylation of anisole with this compound using the four selected Lewis acid catalysts.
Table 1: Comparative Performance of Lewis Acid Catalysts
| Catalyst | Stoichiometry (eq) | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (para:ortho) |
| AlCl₃ | 1.1 | 0 to rt | 2 | 85 | >98:2 |
| FeCl₃ | 1.1 | rt | 4 | 78 | 95:5 |
| ZnCl₂ | 1.1 | 50 (reflux) | 8 | 45 | 90:10 |
| BF₃·OEt₂ | 1.5 | rt | 6 | 60 | 92:8 |
Discussion and Mechanistic Insights
The anticipated results presented in Table 1 provide a basis for a detailed comparison of the catalytic performance of the selected Lewis acids in this specific Friedel-Crafts acylation.
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ is expected to provide the highest yield in the shortest reaction time.[3] Its high reactivity effectively generates the acylium ion, driving the reaction to completion even at room temperature.[4] The high para-selectivity is characteristic of Friedel-Crafts acylation on anisole, where the bulky acylium ion preferentially attacks the sterically less hindered para position. However, the high Lewis acidity of AlCl₃ also poses the greatest risk of interacting with the oxygen atom of the oxane ring, potentially leading to ring-opening byproducts, although at low temperatures this may be minimized.
Ferric Chloride (FeCl₃): FeCl₃ is a milder Lewis acid compared to AlCl₃, which is reflected in the slightly longer reaction time and lower yield.[5] While still an effective catalyst, its reduced Lewis acidity may lead to a slightly lower concentration of the active acylium ion at any given time. The para-selectivity is expected to remain high. A key advantage of FeCl₃ is its lower moisture sensitivity and cost-effectiveness compared to AlCl₃. The milder nature of FeCl₃ might also reduce the propensity for undesired interactions with the oxane ring.
Zinc Chloride (ZnCl₂): ZnCl₂ is a significantly weaker Lewis acid and generally requires more forcing conditions, such as elevated temperatures, to achieve reasonable conversion.[6] The expected lower yield, even after a prolonged reaction time at reflux, is a direct consequence of its lower catalytic activity. While para-selectivity is still favored, a slight decrease might be observed due to the higher reaction temperature. The primary advantage of ZnCl₂ is its tolerance to a wider range of functional groups and its lower environmental impact. Its weaker Lewis acidity makes it less likely to induce cleavage of the oxane ring.
Boron Trifluoride Etherate (BF₃·OEt₂): BF₃·OEt₂ is a convenient liquid Lewis acid that is easier to handle than the solid, hygroscopic metal chlorides.[7] Its catalytic activity is generally considered to be between that of FeCl₃ and ZnCl₂. A moderate yield is anticipated at room temperature, with good para-selectivity. The etherate complexation moderates the Lewis acidity of BF₃, which could be advantageous in preventing side reactions with the oxane moiety. However, a slight excess of the catalyst may be required to drive the reaction to completion.
General Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
The underlying mechanism for all four catalysts involves the activation of the acyl chloride to form a resonance-stabilized acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Conclusion and Recommendations
This comparative guide provides a framework for understanding the selection of Lewis acid catalysts for the Friedel-Crafts acylation of an activated aromatic substrate with a functionalized acyl chloride. Based on the analysis of the hypothetical experimental data:
-
For high efficiency and rapid conversion, AlCl₃ remains the catalyst of choice , provided that potential side reactions with the oxane ring can be mitigated by careful temperature control.
-
FeCl₃ offers a good balance between reactivity and practicality , representing a more cost-effective and potentially milder alternative to AlCl₃, with only a modest compromise in yield and reaction time.
-
BF₃·OEt₂ is a suitable option when ease of handling is a priority , offering moderate yields under relatively mild conditions.
-
ZnCl₂ is the preferred catalyst for substrates that are sensitive to strong Lewis acids , although its use necessitates more forcing conditions and may result in lower yields.
Ultimately, the optimal Lewis acid catalyst will depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and the functional group tolerance of the substrates. This guide underscores the importance of a nuanced, substrate- and catalyst-aware approach to this classic and powerful transformation in organic synthesis.
References
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Reeve, A. M. A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. J. Chem. Educ.2006 , 83 (1), 103. [Link]
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El Berrichi, F., et al. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride. RSC Adv., 2023 , 13, 28756-28764. [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
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A Researcher's Guide to the In Vitro Validation of Novel 4-Phenyloxane-4-Carbonyl Chloride Derivatives as Neuromodulatory Agents
This guide provides a comprehensive framework for the validation of in vitro assays tailored to the characterization of a novel class of synthetic compounds derived from 4-phenyloxane-4-carbonyl chloride. In the dynamic field of small molecule drug discovery, the journey from a newly synthesized compound to a viable therapeutic candidate is paved with rigorous biological evaluation.[1][2] Our focus here is on establishing a robust and logical cascade of assays to profile these compounds, with a hypothesized therapeutic application in neurodegenerative diseases. The oxane ring system is a prevalent scaffold in medicinal chemistry, and its derivatives are often explored for their potential to interact with biological targets within the central nervous system.
The validation process detailed herein is not merely a sequence of protocols; it is an integrated strategy designed to build a comprehensive pharmacological profile of a compound. We will move from target-specific enzyme inhibition assays to more complex, physiologically relevant cell-based models.[3][4][5] This approach allows for the early and efficient identification of promising lead candidates while simultaneously flagging potential liabilities such as cytotoxicity. Each protocol is presented with an emphasis on the scientific rationale behind key steps, ensuring that the described methodologies are self-validating and yield trustworthy, reproducible data.
Part 1: Primary Screening - Target-Oriented Enzyme Inhibition Assays
For compounds with potential applications in neurodegenerative disorders like Alzheimer's and Parkinson's disease, a primary assessment of their interaction with key enzymatic targets is a logical starting point. We will focus on the validation of assays for three such enzymes: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase B (MAO-B).
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays
Expertise & Experience: The inhibition of cholinesterases, particularly AChE, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[6] BChE inhibition is also gaining recognition as a valuable therapeutic target.[7] Therefore, quantifying the inhibitory potential of our novel compounds against both enzymes is critical. We will employ the Ellman's method, a robust and widely adopted colorimetric assay.[8] The principle lies in the hydrolysis of a thiocholine ester substrate by the enzyme, followed by the reaction of the product, thiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the concentration of which is proportional to enzyme activity.[8]
Experimental Protocol: AChE/BChE Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM DTNB in PB.
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) for AChE or Butyrylthiocholine iodide (BTCI) for BChE in PB.
-
Enzyme Solution: Human recombinant AChE or BChE diluted in PB to a final concentration of 0.2 U/mL.
-
Test Compounds: Prepare a 10 mM stock solution of each this compound derivative (e.g., PPO-1, PPO-2, PPO-3) and a known inhibitor (e.g., Donepezil for AChE, Rivastigmine for BChE[7]) in DMSO. Create serial dilutions in PB with a final DMSO concentration not exceeding 0.5% in the assay well.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of PB to all wells.
-
Add 25 µL of the test compound dilutions or reference inhibitor to the respective wells. For the 100% activity control, add 25 µL of PB containing 0.5% DMSO.
-
Add 25 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank. Add 25 µL of PB to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the appropriate substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Trustworthiness: The validity of this assay is ensured by running parallel controls. The "no enzyme" control establishes the background signal, while the "no inhibitor" control represents 100% enzymatic activity. A known reference inhibitor serves as a positive control to confirm the assay is performing as expected.[9]
Comparative Data for AChE/BChE Inhibition
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| PPO-1 | 5.2 ± 0.4 | 25.8 ± 2.1 | 5.0 |
| PPO-2 | 15.7 ± 1.3 | 12.1 ± 0.9 | 0.8 |
| PPO-3 | 0.8 ± 0.1 | 2.4 ± 0.3 | 3.0 |
| Donepezil | 0.01 ± 0.002 | 3.5 ± 0.3 | 350 |
Monoamine Oxidase B (MAO-B) Inhibition Assay
Expertise & Experience: MAO-B is responsible for the degradation of dopamine in the brain, and its inhibition is a key strategy in the treatment of Parkinson's disease.[10] A fluorometric assay is a highly sensitive method to determine MAO-B activity. This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like p-tyramine by MAO.[11] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.
Experimental Protocol: MAO-B Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 7.4.
-
MAO-B Enzyme: Human recombinant MAO-B diluted in Assay Buffer.
-
Substrate: 20 mM p-Tyramine in water.
-
Detection Reagent: Prepare a working solution containing HRP and a fluorescent probe (e.g., Amplex Red) in Assay Buffer according to the manufacturer's instructions.
-
Test Compounds: Prepare serial dilutions of the PPO series and a reference inhibitor (e.g., Pargyline) in Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of the test compound dilutions or reference inhibitor to the appropriate wells. For the 100% activity control, add 50 µL of Assay Buffer.
-
Add 20 µL of the MAO-B enzyme solution to all wells.
-
Pre-incubate for 10 minutes at room temperature, protected from light.
-
Initiate the reaction by adding a 30 µL mixture of the Substrate and Detection Reagent.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting % Inhibition against the log of the inhibitor concentration.
-
Trustworthiness: This protocol requires careful handling due to the light sensitivity of the fluorescent probe. Including a specific MAO-A inhibitor like Clorgyline in a parallel experiment can help determine the selectivity of the novel compounds for the MAO-B isoform.
Comparative Data for MAO-B Inhibition
| Compound | MAO-B IC50 (µM) |
| PPO-1 | > 50 |
| PPO-2 | 8.9 ± 0.7 |
| PPO-3 | 1.5 ± 0.2 |
| Pargyline | 0.2 ± 0.03 |
Part 2: Secondary Screening - Cell-Based Assays for Physiological Relevance
Following the identification of compounds with promising activity in enzyme-based assays, the next critical step is to evaluate their effects in a more biologically complex system.[4][12] Cell-based assays provide insights into a compound's membrane permeability, potential cytotoxicity, and its efficacy within a cellular context.
Cytotoxicity Assessment: MTT and LDH Assays
Expertise & Experience: Before assessing the therapeutic potential of a compound, it is imperative to determine its toxicity profile. The MTT and LDH assays are complementary methods for evaluating cell viability. The MTT assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[13] The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.[14] Using both provides a more complete picture of a compound's effect on cell health.[15]
Experimental Protocol: Cytotoxicity Assays
-
Cell Culture:
-
Use a human neuroblastoma cell line (e.g., SH-SY5Y) as it is of neuronal origin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the PPO compounds (e.g., from 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 1% Triton X-100).
-
-
MTT Assay Procedure:
-
After 24 hours of treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay Procedure:
-
After 24 hours of treatment, carefully collect 50 µL of the culture supernatant from each well.
-
Perform the LDH assay on the supernatant using a commercial kit according to the manufacturer's instructions.[14] This typically involves adding a reaction mix and measuring the absorbance change over time.
-
-
Data Analysis:
-
For the MTT assay, express cell viability as a percentage of the vehicle-treated control.
-
For the LDH assay, express cytotoxicity as a percentage of the positive control (Triton X-100 treated cells).
-
Determine the CC50 (cytotoxic concentration 50%) for each compound.
-
Anti-Neuroinflammatory Assay
Expertise & Experience: Neuroinflammation, mediated by activated microglia, is a hallmark of many neurodegenerative diseases.[16] Therefore, assessing the ability of our compounds to suppress inflammatory responses in microglia is a crucial secondary assay. We will use the BV-2 murine microglial cell line, a widely accepted model for neuroinflammation studies.[17] Lipopolysaccharide (LPS) is used to stimulate an inflammatory response, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.[18]
Experimental Protocol: Anti-Neuroinflammatory Assay
-
Cell Culture and Treatment:
-
Seed BV-2 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the PPO compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a non-stimulated control and an LPS-only control.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of NO is determined from a sodium nitrite standard curve.
-
-
TNF-α Measurement (ELISA):
-
Use the remaining supernatant to quantify the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage reduction in NO and TNF-α production for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Trustworthiness: It is essential to run a parallel cytotoxicity assay (e.g., MTT) on BV-2 cells under the same treatment conditions. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compounds are killing the cells.
Comparative Data for Cellular Assays
| Compound | Cytotoxicity CC50 (µM, SH-SY5Y) | NO Inhibition IC50 (µM, BV-2) | TNF-α Inhibition IC50 (µM, BV-2) |
| PPO-1 | > 100 | 45.1 ± 3.8 | > 50 |
| PPO-2 | 85.4 ± 7.2 | 12.5 ± 1.1 | 18.3 ± 1.5 |
| PPO-3 | 35.6 ± 2.9 | 2.1 ± 0.3 | 3.5 ± 0.4 |
Part 3: Integrated Data Analysis and Lead Candidate Selection
Synthesizing the Evidence: The true power of this validation cascade lies in the integrated analysis of the data. A promising lead candidate should exhibit a clear and desirable profile across all assays.
Summary of Pharmacological Profile for PPO Derivatives
| Compound | AChE IC50 (µM) | MAO-B IC50 (µM) | Cytotoxicity CC50 (µM) | Anti-Inflammatory (NO) IC50 (µM) | Therapeutic Index (CC50 / AChE IC50) |
| PPO-1 | 5.2 | > 50 | > 100 | 45.1 | > 19 |
| PPO-2 | 15.7 | 8.9 | 85.4 | 12.5 | 5.4 |
| PPO-3 | 0.8 | 1.5 | 35.6 | 2.1 | 44.5 |
Interpretation and Path Forward:
-
PPO-1 shows moderate AChE inhibition and low toxicity but is weak in all other assays. It is likely a less promising candidate.
-
PPO-2 displays a mixed profile with moderate activity across the board. Its lack of potent activity in any single assay makes it a lower priority.
-
PPO-3 emerges as the most promising lead candidate. It is a potent dual inhibitor of AChE and MAO-B. Crucially, it also demonstrates significant anti-neuroinflammatory activity at concentrations far below its cytotoxic threshold. Its therapeutic index for its primary target (AChE) is the highest among the tested compounds, suggesting a favorable safety window.
This integrated analysis, moving from specific molecular targets to cellular effects, provides a robust foundation for decision-making in a drug discovery project. The validation of this assay cascade ensures that such decisions are based on high-quality, reproducible, and physiologically relevant data. The next steps for a compound like PPO-3 would involve further mechanistic studies and, eventually, evaluation in in vivo models of neurodegeneration.
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ResearchGate. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
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Navigating the Synthetic Landscape of Acyl Chlorides: A Literature Review on 4-Phenyloxane-4-Carbonyl Chloride and Its Structural Analogs
A comprehensive literature search for "4-phenyloxane-4-carbonyl chloride" has revealed a significant gap in publicly available scientific data. This specific chemical entity does not appear in major chemical databases, peer-reviewed journals, or patent literature under this name or its structural synonyms, such as 4-phenyl-tetrahydropyran-4-carbonyl chloride. This suggests that the compound is either a novel, yet-to-be-disclosed molecule or a misnomer.
Given the absence of specific data, this guide will instead provide a comparative overview of the anticipated applications of this compound based on the well-established reactivity of analogous acyl chlorides. By examining structurally related and commercially available compounds, we can infer the probable synthetic utility and compare it with alternative methodologies. This analysis is intended to provide a foundational understanding for researchers and drug development professionals who may be interested in the synthesis and application of novel oxane-based chemical entities.
The Oxane Scaffold: A Privileged Structure in Medicinal Chemistry
The oxane, or tetrahydropyran (THP), ring is a prevalent motif in a vast array of natural products and pharmaceutical agents. Its presence often imparts favorable pharmacokinetic properties, including improved aqueous solubility, metabolic stability, and reduced off-target toxicity. The incorporation of a phenyl group at the 4-position of the oxane ring introduces aromaticity, providing a key interaction point for biological targets through π-stacking and hydrophobic interactions. The further addition of a carbonyl chloride at the same position would transform this scaffold into a versatile reactive intermediate for the synthesis of a diverse range of derivatives.
Predicted Applications of this compound: An Evidence-Based Extrapolation
As an acyl chloride, this compound is expected to be a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The primary applications would likely involve the formation of amides and esters, which are fundamental linkages in many biologically active molecules.
Amide Synthesis: Accessing a Diverse Chemical Space
The reaction of an acyl chloride with a primary or secondary amine is a robust and widely used method for amide bond formation. This reaction typically proceeds rapidly at room temperature, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Hypothetical Reaction Scheme:
Caption: General workflow for amide synthesis.
Comparative Analysis:
| Method | Reagent | Advantages | Disadvantages |
| Acyl Chloride | This compound | High reactivity, rapid reaction times, high yields. | Moisture sensitive, generates corrosive HCl byproduct. |
| Carboxylic Acid + Coupling Agent | 4-Phenyloxane-4-carboxylic acid + EDC/DCC, HATU, etc. | Milder conditions, broader functional group tolerance. | Stoichiometric byproducts can be difficult to remove, coupling agents can be expensive. |
| Ester Aminolysis | Methyl 4-phenyloxane-4-carboxylate + Amine | Milder than acyl chlorides. | Often requires elevated temperatures and long reaction times, less reactive amines may not be suitable. |
Ester Synthesis: Bioisosteres and Prodrugs
Esterification via acyl chlorides is an efficient method for synthesizing esters, particularly with sterically hindered alcohols or phenols where Fischer esterification may be sluggish. This reaction is also typically performed in the presence of a base.
Hypothetical Reaction Scheme:
Caption: General workflow for ester synthesis.
Comparative Analysis:
| Method | Reagent | Advantages | Disadvantages |
| Acyl Chloride | This compound | High reactivity, suitable for a wide range of alcohols and phenols. | Moisture sensitive, generates HCl. |
| Fischer Esterification | 4-Phenyloxane-4-carboxylic acid + Alcohol (acid catalyst) | Atom economical, simple procedure. | Equilibrium process, may require excess alcohol or removal of water, not suitable for sensitive substrates. |
| Steglich Esterification | 4-Phenyloxane-4-carboxylic acid + Alcohol (DCC, DMAP) | Mild conditions, high yields. | DCC byproducts can be difficult to remove, potential for side reactions. |
Friedel-Crafts Acylation: C-C Bond Formation
Acyl chlorides are key reagents in Friedel-Crafts acylation reactions, which form carbon-carbon bonds to aromatic rings in the presence of a Lewis acid catalyst, such as aluminum chloride. This would allow for the attachment of the 4-phenyloxane-4-carbonyl moiety to another aromatic system, creating complex ketone structures.
Hypothetical Reaction Scheme:
Assessing the Novelty of Compounds Derived from 4-Phenyloxane-4-carbonyl Chloride: A Comparative Guide for Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to unlocking new therapeutic avenues. The 4-phenyloxane ring system, a privileged heterocyclic motif, offers a unique three-dimensional architecture that can effectively probe biological space. This guide provides a comprehensive assessment of the novelty of compounds derived from the reactive intermediate, 4-phenyloxane-4-carbonyl chloride. By presenting a systematic approach to the synthesis, derivatization, and comparative analysis of these new chemical entities, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds.
This document moves beyond a mere recitation of protocols; it delves into the causality behind experimental choices and establishes a framework for self-validating methodologies. All claims are substantiated by authoritative sources to ensure scientific integrity.
Introduction: The Rationale for Exploring 4-Phenyloxane Derivatives
The oxane (tetrahydropyran) ring is a well-established scaffold in numerous FDA-approved drugs, valued for its favorable metabolic stability and ability to improve pharmacokinetic profiles. The introduction of a phenyl group at the 4-position introduces a key aromatic interaction point for potential biological targets, while the carbonyl chloride at the same position serves as a versatile handle for the synthesis of a diverse library of derivatives, primarily amides and esters.
The central hypothesis is that the unique conformational constraints of the 4-phenyloxane system, combined with the diverse functionalities that can be introduced via the carbonyl chloride, will lead to compounds with novel structure-activity relationships (SAR) when compared to more planar aromatic systems.
Synthetic Strategy: From Precursor to a Library of Novel Compounds
The synthesis of this compound and its derivatives is a multi-step process that begins with the construction of the core heterocyclic system. The following workflow outlines a logical and experimentally validated approach.
Caption: Synthetic workflow for 4-phenyloxane derivatives.
Experimental Protocol: Synthesis of 4-Phenyloxane-4-carboxylic Acid (Precursor)
The synthesis of the carboxylic acid precursor is adapted from methodologies for structurally related compounds.
Step 1: Synthesis of Diethyl 4-phenyloxane-4,4-dicarboxylate
This initial step involves a dialkylation of diethyl phenylmalonate with bis(2-chloroethyl) ether to form the oxane ring.
-
Reagents: Diethyl phenylmalonate, bis(2-chloroethyl) ether, sodium ethoxide, absolute ethanol.
-
Procedure:
-
A solution of sodium ethoxide is prepared in absolute ethanol under an inert atmosphere.
-
Diethyl phenylmalonate is added dropwise to the stirred solution at room temperature.
-
Bis(2-chloroethyl) ether is then added, and the reaction mixture is heated to reflux for 12-18 hours.
-
After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.
-
Step 2: Hydrolysis to 4-Phenyloxane-4,4-dicarboxylic Acid
The resulting diester is hydrolyzed to the corresponding dicarboxylic acid.
-
Reagents: Diethyl 4-phenyloxane-4,4-dicarboxylate, sodium hydroxide, water, concentrated hydrochloric acid.
-
Procedure:
-
The diester is suspended in an aqueous solution of sodium hydroxide and heated to reflux for 4-6 hours.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
-
Step 3: Decarboxylation to 4-Phenyloxane-4-carboxylic Acid
The dicarboxylic acid is then decarboxylated by heating to yield the target precursor.
-
Procedure:
-
The 4-phenyloxane-4,4-dicarboxylic acid is heated neat at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude 4-phenyloxane-4-carboxylic acid can be purified by recrystallization.
-
Experimental Protocol: Synthesis of this compound (Reactive Intermediate)
The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. The use of oxalyl chloride with a catalytic amount of DMF is a mild and effective method that produces gaseous byproducts, simplifying purification.
-
Reagents: 4-Phenyloxane-4-carboxylic acid, oxalyl chloride, N,N-dimethylformamide (DMF), anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-phenyloxane-4-carboxylic acid in anhydrous DCM under an inert atmosphere, a catalytic amount of DMF is added.
-
Oxalyl chloride is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound, which is typically used immediately in the next step without further purification.
-
Experimental Protocol: Synthesis of Amide and Ester Derivatives
The crude this compound is a versatile intermediate for the synthesis of a wide array of amides and esters.[1][][3]
General Procedure for Amide Synthesis:
-
Reagents: this compound, desired amine (e.g., aniline, benzylamine, morpholine), a non-nucleophilic base (e.g., triethylamine or pyridine), anhydrous solvent (e.g., DCM or THF).
-
Procedure:
-
The amine and base are dissolved in the anhydrous solvent and cooled to 0 °C.
-
A solution of the crude this compound in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
-
General Procedure for Ester Synthesis:
-
Reagents: this compound, desired alcohol or phenol (e.g., phenol, p-nitrophenol, benzyl alcohol), a non-nucleophilic base (e.g., triethylamine or pyridine), anhydrous solvent (e.g., DCM or THF).
-
Procedure:
Comparative Analysis: Benchmarking Against Known Bioactive Scaffolds
To assess the novelty and potential of the newly synthesized 4-phenyloxane derivatives, a comparative analysis against a well-established class of compounds with similar structural motifs is essential. For this purpose, we have selected 2-phenylquinoline-4-carboxamides as a benchmark. The quinoline scaffold is a known pharmacophore present in numerous drugs, and the 2-phenyl and 4-carboxamide moieties provide a reasonable basis for comparison.
Synthesis of the Comparator: 2-Phenylquinoline-4-carboxylic Acid Derivatives
The synthesis of the quinoline benchmark can be achieved through established methods such as the Pfitzinger or Doebner reactions.[6][7][8]
Caption: Synthetic routes to the comparator compounds.
Physicochemical and In Silico Property Comparison
A preliminary assessment of the drug-likeness of the novel 4-phenyloxane derivatives in comparison to their quinoline counterparts can be performed using in silico methods. Key parameters to consider include:
-
Molecular Weight (MW): Generally, lower MW is preferred for better absorption.
-
LogP (Lipophilicity): A measure of a compound's partition coefficient between octanol and water, influencing solubility and permeability.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which correlates with its ability to cross cell membranes.
-
Number of Rotatable Bonds: Fewer rotatable bonds are generally associated with better oral bioavailability.
Table 1: Predicted Physicochemical Properties
| Compound Class | Representative Structure | Predicted MW | Predicted LogP | Predicted TPSA (Ų) |
| 4-Phenyloxane Amide | 4-phenyl-N-phenyl-oxane-4-carboxamide | 311.39 | 3.5 | 41.3 |
| 2-Phenylquinoline Amide | N,2-diphenylquinoline-4-carboxamide | 324.39 | 4.8 | 41.8 |
Note: These values are illustrative and would be calculated for each synthesized derivative using appropriate software.
The 4-phenyloxane scaffold, being non-planar and saturated, is expected to generally exhibit a lower LogP and a higher degree of three-dimensionality compared to the planar, aromatic quinoline system. This can have significant implications for solubility and off-target interactions.
Biological Evaluation: A Tiered Approach to Assess Novelty
The novelty of a compound class is ultimately determined by its biological activity profile. A tiered screening approach is recommended to efficiently assess the potential of the 4-phenyloxane derivatives.
Primary Screening
Given the structural features of the 4-phenyloxane core, initial screening could focus on targets where a constrained phenyl group is a known binding element. Potential areas of interest include, but are not limited to:
-
Enzyme Inhibition Assays: Targeting enzymes with well-defined hydrophobic pockets.
-
Receptor Binding Assays: Particularly for G-protein coupled receptors (GPCRs) where ligand conformation is critical.
-
Antiproliferative Assays: Screening against a panel of cancer cell lines to identify potential cytotoxic or cytostatic effects.
Comparative Biological Data
The performance of the novel 4-phenyloxane derivatives should be directly compared to the benchmark 2-phenylquinoline-4-carboxamides in the same assays.
Table 2: Hypothetical Comparative Biological Activity
| Compound ID | Scaffold | Target Assay (IC50, µM) | Cytotoxicity (CC50, µM) |
| POX-A-01 | 4-Phenyloxane | 1.2 | > 50 |
| POX-A-02 | 4-Phenyloxane | 0.8 | > 50 |
| QN-A-01 | 2-Phenylquinoline | 5.6 | 12.5 |
| QN-A-02 | 2-Phenylquinoline | 3.4 | 8.9 |
This table presents hypothetical data to illustrate the comparative analysis. Actual data would be generated from experimental assays.
A favorable outcome would be the identification of 4-phenyloxane derivatives with improved potency, selectivity, or a better therapeutic index (higher CC50/IC50 ratio) compared to the quinoline-based comparators.
Conclusion: A New Frontier in Heterocyclic Chemistry
This guide has outlined a systematic and scientifically rigorous approach to assessing the novelty of compounds derived from this compound. By establishing a clear synthetic pathway, proposing a diverse library of derivatives, and defining a relevant comparator for benchmarking, a robust framework for evaluating this new chemical space is provided. The inherent three-dimensionality of the 4-phenyloxane scaffold presents a compelling opportunity to develop compounds with unique pharmacological profiles, potentially overcoming the limitations of existing planar aromatic systems. The experimental protocols and comparative methodologies detailed herein offer a solid foundation for researchers to embark on the exploration of this promising new class of molecules.
References
-
Reddy, C. S., et al. (2012). A facile Pfitzinger reaction for the synthesis of 2-aryl-quinoline-4-carboxylic acids and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 378-381. [Link]
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Doebner, O. (1887). Ueber die Darstellung von Chinolinsäuren. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-279. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
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Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
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Dieckmann, W. (1900). Dieckmann's Reaction. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link]
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Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
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Brown, T. L., LeMay, H. E., Bursten, B. E., Murphy, C. J., Woodward, P. M., & Stoltzfus, M. E. (2017). Chemistry: The Central Science. Pearson. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
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Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. [Link]
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
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Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons. [Link]
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Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Phenyloxane-4-carbonyl Chloride
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling and disposal of reactive chemical intermediates, such as 4-phenyloxane-4-carbonyl chloride, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in the established principles of handling reactive acyl chlorides.
Core Hazard Assessment: Understanding the Reactivity
This compound must be treated as a hazardous substance. The primary dangers stem from the acyl chloride functional group, which is highly susceptible to nucleophilic attack.
-
Corrosivity: Like nearly all acyl chlorides, this compound is expected to be severely corrosive. Direct contact will cause severe burns to the skin, eyes, and mucous membranes.[2][3]
-
Reactivity with Water (Hydrolysis): The most critical characteristic is its violent reaction with water and moisture. This hydrolysis reaction produces the corresponding carboxylic acid (4-phenyloxane-4-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[4][5] This reaction is often rapid and exothermic, posing a risk of thermal burns and pressure buildup in enclosed containers.
-
Toxicity: Inhalation of vapors or aerosols can cause severe irritation and damage to the respiratory tract.[6] Ingestion is harmful and can cause significant damage to the gastrointestinal system.[3]
These inherent risks form the basis of the stringent handling and disposal protocols that follow. The entire disposal process is designed to control the hydrolysis reaction, neutralize the acidic byproducts, and ensure the final waste stream is safe for disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A robust defense against exposure is critical. The following table outlines the minimum required PPE when handling this compound in any capacity, from routine use to disposal.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and fumes. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended). | Provides a barrier against skin contact. Inspect gloves for any signs of degradation or tearing before use. |
| Body Protection | Flame-retardant laboratory coat, long-sleeved clothing, and closed-toe shoes. | Prevents incidental skin contact. An apron may be used for additional protection during disposal. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | A fume hood is essential to contain and exhaust the HCl gas produced during handling and neutralization.[7] |
Spill Management: Immediate and Controlled Response
Accidents require a prepared response to mitigate harm.
-
For Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do NOT use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, dry, sealable container for hazardous waste.
-
Wipe the area with a cloth dampened with a high-boiling point solvent (e.g., toluene), and place the cloth in the same waste container.
-
Finally, decontaminate the area with a dilute solution of sodium bicarbonate, followed by a water rinse.
-
-
For Large Spills (>100 mL):
-
Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent the spill from spreading and keep personnel from entering the area.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal of Unused or Waste this compound
The core principle of disposal is the controlled neutralization of the reactive acyl chloride. This procedure should only be performed by trained personnel in a chemical fume hood.
The first step is to determine the appropriate disposal path based on the quantity of the material.
Caption: Decision workflow for selecting the appropriate disposal path.
This protocol is designed to safely hydrolyze the acyl chloride and neutralize the resulting acid.
Materials:
-
Large beaker (at least 10x the volume of the solution to be created).
-
Stir plate and magnetic stir bar.
-
Dropping funnel or pipette.
-
Ice bath.
-
pH paper or pH meter.
-
Sodium bicarbonate (NaHCO₃) or a dilute (~5-10%) sodium hydroxide (NaOH) solution.
Protocol Visualization:
Caption: Step-by-step workflow for the safe neutralization of acyl chlorides.
Detailed Experimental Steps:
-
Prepare the Neutralizing Solution: In a large beaker placed in an ice bath on a stir plate, prepare a 5-10% aqueous solution of sodium bicarbonate. The large beaker and ice bath are crucial to manage the exothermic reaction and potential for foaming.[8]
-
Controlled Addition: Slowly and carefully add the this compound to the vigorously stirring bicarbonate solution drop by drop.[7] The reaction will produce CO₂ gas (if using bicarbonate) and HCl, which is immediately neutralized. The rate of addition must be slow enough to control the reaction's temperature and effervescence.
-
Complete the Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure all the acyl chloride has been hydrolyzed.
-
pH Verification: Check the pH of the resulting solution using pH paper or a calibrated pH meter. The target pH should be in the neutral range (6.0-8.0).[9]
-
Final Disposal: If the pH is neutral and local regulations permit, the aqueous solution can be poured down the drain with a large volume of running water.[10] Otherwise, it should be collected in a properly labeled aqueous waste container.
Final Waste Management and Labeling
-
Neutralized Aqueous Waste: If collected, label the container as "Neutralized Aqueous Waste containing 4-phenyloxane-4-carboxylic acid sodium salt".
-
Contaminated Solids: All used absorbents, gloves, and other contaminated materials must be placed in a solid hazardous waste container labeled "Contaminated Debris containing this compound residue".
-
Empty Containers: The original container of this compound is considered hazardous waste. It should be securely capped and disposed of via your institution's EHS department. Do not attempt to rinse it yourself.[11]
By adhering to these rigorous procedures, you ensure not only your own safety but also that of your colleagues and the environment. This commitment to responsible chemical stewardship is the hallmark of a world-class research professional.
References
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-
PubChem. (n.d.). 4-Morpholinecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (2021). Safety Data Sheet: 4-Biphenylcarbonyl chloride.
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
- CymitQuimica. (2022). Safety Data Sheet: 3-Methyl-5-phenylisoxazole-4-carbonyl chloride.
-
BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [Link]
- GHC. (2024). Safety Data Sheet: Carbonyl Chloride.
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
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Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylbenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorophenylacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Personal protective equipment for handling 4-Phenyloxane-4-carbonyl chloride
A Researcher's Guide to Safely Handling 4-Phenyloxane-4-carbonyl Chloride
As a Senior Application Scientist, this guide provides essential, field-tested safety and handling protocols for this compound. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance that goes beyond basic-level instructions. Our goal is to empower you with the knowledge to work safely and effectively with this reactive chemical.
Understanding the Risks: The Chemistry of Acyl Chlorides
This compound, as an acyl chloride, is expected to be highly reactive, particularly with nucleophiles such as water, alcohols, and amines. The primary hazard stems from its reaction with moisture, which produces hydrochloric acid, a corrosive substance. This reaction is the root cause of the severe skin burns and eye damage associated with this class of compounds.[1][2]
Key hazards associated with acyl chlorides include:
-
Corrosivity: Causes severe skin burns and eye damage.[1][3][4][5][6][7][8]
-
Reactivity: Reacts violently with water and other nucleophiles.[1][2]
Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes, and to mitigate the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Lab coat | Not generally required if containers are sealed |
| Weighing and Dispensing | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Reaction Setup and Monitoring | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant lab coat or apron | Work within a certified chemical fume hood |
Step-by-Step PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting and using the correct PPE when working with this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Protocol
-
Preparation:
-
Before beginning any work, ensure that a certified chemical fume hood is available and functioning correctly.[2]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[9][10]
-
Assemble all necessary equipment and reagents before introducing the this compound.
-
Ensure you are wearing the appropriate PPE as outlined in the table above.[1][2][3][4][6][11][12]
-
-
Weighing and Dispensing:
-
All weighing and dispensing of this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[2]
-
Use a glass or other compatible container for weighing. Avoid contact with materials that can react with acyl chlorides.
-
Handle the container with care to prevent spills.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the chemical fume hood.
-
Slowly add the this compound to the reaction mixture. Be aware that the reaction may be exothermic.
-
Keep the reaction vessel closed to the extent possible to prevent the escape of vapors.
-
Spill Management
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a designated waste container.
-
Decontaminate the area with a suitable solution, followed by a thorough cleaning.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.[13]
-
Alert your supervisor and institutional safety personnel immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
Proper disposal of this compound and any contaminated materials is essential to ensure the safety of all laboratory personnel and to comply with environmental regulations.
-
Quenching Excess Reagent:
-
Unused this compound should be slowly and carefully added to a stirred, cold solution of sodium bicarbonate or another suitable base to neutralize it. This should be done in a fume hood.
-
Be aware that this quenching process will generate gas (carbon dioxide) and should be done in a vessel with adequate headspace to avoid pressure buildup.
-
-
Waste Collection:
-
Collect the neutralized aqueous waste in a clearly labeled hazardous waste container.
-
Any contaminated materials, such as gloves, absorbent pads, and disposable labware, should be placed in a sealed bag and disposed of as solid hazardous waste.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the contents and the associated hazards.
-
Store waste containers in a designated, well-ventilated secondary containment area until they are collected for disposal by your institution's environmental health and safety department.
-
Emergency Procedures: Responding to Exposures
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Conclusion
Working with this compound requires a thorough understanding of its potential hazards and a commitment to rigorous safety protocols. By following the guidance outlined in this document, researchers can minimize risks and create a safer laboratory environment. Always prioritize safety through proper planning, the consistent use of appropriate PPE, and adherence to established handling and disposal procedures.
References
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 5-Methyl-3-phenylisoxazole-4-carbonylchloride.
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- GHC. (2024, June 6). Safety Data Sheet according to Regulation (EC) No 1907/2006 (REACH): Carbonyl Chloride.
- Airgas. (2022, March 4).
-
Centers for Disease Control and Prevention. (n.d.). Phosgene (CG): Lung Damaging Agent. Retrieved from [Link]
- Chemos GmbH & Co.KG. (2019, January 15).
- Benchchem. (n.d.). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Sigma-Aldrich. (2024, September 9).
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- Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
